molecular formula C4H10N2O B114520 (2S)-2-aminobutyramide CAS No. 143164-46-9

(2S)-2-aminobutyramide

Cat. No.: B114520
CAS No.: 143164-46-9
M. Wt: 102.14 g/mol
InChI Key: HNNJFUDLLWOVKZ-VKHMYHEASA-N
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Description

(2S)-2-aminobutyramide is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNJFUDLLWOVKZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426720
Record name (2S)-2-aminobutyramide
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Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7324-11-0, 143164-46-9
Record name (2S)-2-Aminobutanamide
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Record name 2-Aminobutanamide, (S)-
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Record name (2S)-2-aminobutyramide
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Record name (S)-2-Amino-butylacetamide
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Record name 2-AMINOBUTANAMIDE, (S)-
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Foundational & Exploratory

(2S)-2-aminobutyramide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-Aminobutyramide, also known as L-2-Aminobutanamide, is a chiral molecule that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its hydrochloride salt, this compound hydrochloride, is particularly significant as a key building block in the production of the anti-epileptic drug Levetiracetam. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound possesses a stereocenter at the alpha-carbon, leading to its chiral nature. The hydrochloride salt is the most common form utilized in synthesis due to its stability and ease of handling.

Structure:

Chemical Structure of this compound

The following tables summarize the key chemical and physical properties of this compound and its hydrochloride salt.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name(2S)-2-aminobutanamide[1]
SynonymsL-2-Aminobutanamide, (S)-2-Aminobutanamide
CAS Number143164-46-9 (free base), 7682-20-4 (hydrochloride)[2]
Molecular FormulaC₄H₁₀N₂O (free base), C₄H₁₁ClN₂O (hydrochloride)[1][2]
InChI KeyHNNJFUDLLWOVKZ-VKHMYHEASA-N (free base), HDBMIDJFXOYCGK-DFWYDOINSA-N (hydrochloride)[1]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight102.14 g/mol (free base), 138.60 g/mol (hydrochloride)[1][2]
AppearanceWhite to off-white solid/crystalline powder[2][3]
Melting Point259-263 °C (hydrochloride)[2]
Boiling Point245.7 °C at 760 mmHg (hydrochloride)[3]
SolubilityHydrochloride: Slightly soluble in water and DMSO.[2] Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[3]
pKa (Predicted)16.07 ± 0.50 (free base)[4]
Optical Rotation[α]22/D +24° (c = 1 in H₂O) (hydrochloride)[2]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (DMSO-d₆): δ 0.88 (t, J = 7.5 Hz, 3H), 1.69 - 1.79 (m, 2H), 3.69 (t, J = 6.1 Hz, 1H), 7.52 (s, 1H), 7.88 (s, 1H)

  • ¹³C NMR (DMSO-d₆): δ 9.04, 24.22, 53.22, 170.34 (C=O)

Experimental Protocols

The synthesis of this compound hydrochloride is a crucial step in the production of Levetiracetam. Below are detailed experimental protocols for its synthesis and subsequent utilization.

Synthesis of (S)-2-Aminobutanamide Hydrochloride

This protocol is based on the ammonolysis of a 2-bromobutyric acid ester followed by resolution and salification.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Ammonolysis cluster_1 Step 2: Resolution cluster_2 Step 3: Salification Ammonolysis_start Methyl 2-bromobutyrate in methanolic ammonia Ammonolysis_process Reaction at 10°C, then warm to 20°C for 38-42h Ammonolysis_start->Ammonolysis_process Ammonolysis_end DL-2-aminobutanamide Ammonolysis_process->Ammonolysis_end Resolution_start DL-2-aminobutanamide in Methanol Ammonolysis_end->Resolution_start Resolution_process Add L-tartaric acid, cool to room temperature Resolution_start->Resolution_process Resolution_end (S)-2-aminobutanamide tartrate salt Resolution_process->Resolution_end Salification_start (S)-2-aminobutanamide tartrate salt in Methanol Resolution_end->Salification_start Salification_process Bubble HCl gas until pH 1-2, cool to room temperature Salification_start->Salification_process Salification_end (S)-2-aminobutanamide hydrochloride Salification_process->Salification_end

Caption: Synthesis workflow of (S)-2-aminobutanamide hydrochloride.

Methodology:

  • Ammonolysis: A solution of methyl 2-bromobutyrate is added dropwise to a cooled (below 10°C) methanolic ammonia solution (25% ammonia by weight). The reaction mixture is sealed and stirred for 1 hour at low temperature, then allowed to warm to 20°C and stirred for an additional 38-42 hours. The solvent is then evaporated under reduced pressure to yield crude DL-2-aminobutanamide.

  • Resolution: The crude DL-2-aminobutanamide is dissolved in methanol. L-tartaric acid is slowly added to the solution with stirring. The mixture is cooled to room temperature, leading to the precipitation of (S)-2-aminobutanamide tartrate salt, which is then collected by filtration.

  • Salification: The filtered (S)-2-aminobutanamide tartrate salt is suspended in methanol. Dry hydrogen chloride gas is bubbled through the suspension with stirring until the pH of the solution reaches 1-2. The mixture is then cooled to room temperature, and the resulting precipitate of (S)-2-aminobutanamide hydrochloride is collected by filtration, washed with a small amount of cold methanol, and dried.

Synthesis of Levetiracetam from (S)-2-Aminobutanamide Hydrochloride

This protocol outlines the condensation of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride followed by cyclization.

Experimental Workflow for Levetiracetam Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Condensation_start (S)-2-aminobutanamide HCl, acetonitrile, K₂CO₃ Condensation_process Add 4-chlorobutyryl chloride at 0-5°C Condensation_start->Condensation_process Condensation_end (S)-N-[1-(aminocarbonyl)propyl]- 4-chlorobutanamide Condensation_process->Condensation_end Cyclization_start Intermediate in Dichloromethane Condensation_end->Cyclization_start Cyclization_process Add KOH and a phase transfer catalyst Cyclization_start->Cyclization_process Cyclization_end Levetiracetam Cyclization_process->Cyclization_end

Caption: Synthesis workflow of Levetiracetam.

Methodology:

  • Condensation: (S)-2-aminobutanamide hydrochloride is suspended in acetonitrile containing potassium carbonate. The mixture is cooled to 0-5°C. 4-chlorobutyryl chloride is then added dropwise while maintaining the temperature. The reaction is stirred until completion (monitored by TLC or HPLC) to form (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

  • Cyclization: The intermediate from the previous step is dissolved in dichloromethane. Potassium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) are added to the solution. The mixture is stirred at room temperature until the cyclization to Levetiracetam is complete. The product is then isolated and purified.

Biological Activity

This compound is primarily recognized for its role as a synthetic intermediate and is not known to possess significant intrinsic biological activity or to be involved in specific signaling pathways. Its importance lies in providing the correct stereochemistry for the final active pharmaceutical ingredient, Levetiracetam.

Conclusion

This compound is a fundamental chiral building block with significant applications in the pharmaceutical industry, most notably in the synthesis of Levetiracetam. A thorough understanding of its chemical properties, structure, and synthetic routes is essential for researchers and professionals involved in drug development and manufacturing. The protocols and data presented in this guide offer a comprehensive resource for the scientific community.

References

An In-depth Technical Guide on the Solubility of (2S)-2-aminobutyramide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2S)-2-aminobutyramide hydrochloride (CAS: 7682-20-4), a key intermediate in the synthesis of the antiepileptic drug Levetiracetam.[1][2][3] This document compiles available qualitative solubility data, outlines detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for these procedures.

Physicochemical Properties

This compound hydrochloride, also known as (S)-2-aminobutanamide hydrochloride, is a white to off-white crystalline solid.[4][5] It is the hydrochloride salt of an amino acid amide derivative.[5]

Molecular Formula: C₄H₁₁ClN₂O[4] Molecular Weight: 138.60 g/mol [3] Melting Point: Approximately 252-263 °C[4][6]

Solubility Profile

Table 1: Summary of Qualitative and Quantitative Solubility of this compound Hydrochloride

SolventQualitative Solubility DescriptionQuantitative Solubility (mg/mL) at 25°C
Water"Soluble"[5][7], "Slightly Soluble"[6]Data not available
Dimethyl Sulfoxide (DMSO)"Slightly Soluble"[6]Data not available
Methanol"Soluble"[8]Data not available
N,N-Dimethylformamide"Very Soluble"[8]Data not available
Glacial Acetic Acid"Sparingly Soluble"[8]Data not available
Chloroform"Very Slightly Soluble"[8]Data not available

Note: The qualitative descriptions can be conflicting ("Soluble" vs. "Slightly Soluble" in water), highlighting the need for precise experimental determination.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol is adapted for the analysis of this compound hydrochloride.

Objective: To determine the quantitative solubility of this compound hydrochloride in various solvents at a controlled temperature.

Materials:

  • This compound hydrochloride

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical method for concentration measurement.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound hydrochloride of a known concentration for analytical method validation and calibration curve generation.

    • Validate an analytical method (e.g., HPLC) for the accurate quantification of this compound hydrochloride in the chosen solvents. The method should be validated for linearity, accuracy, and precision.

  • Equilibration:

    • Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The required time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using the validated analytical method (e.g., HPLC) to determine the concentration of this compound hydrochloride.

  • Data Reporting:

    • Calculate the solubility in mg/mL or other appropriate units, taking into account any dilution factors.

    • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound hydrochloride.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep1 Select Solvents prep2 Validate Analytical Method (e.g., HPLC) prep1->prep2 exp1 Add Excess Solute to Solvent prep2->exp1 exp2 Equilibrate in Shaker (Controlled Temp.) exp1->exp2 exp3 Collect Supernatant exp2->exp3 exp4 Filter Sample exp3->exp4 an1 Dilute Sample exp4->an1 an2 Quantify Concentration via Analytical Method an1->an2 an3 Calculate Solubility an2->an3 end end an3->end Final Solubility Data

Caption: Workflow for solubility determination.

Significance in Drug Development

As a key starting material for Levetiracetam, understanding the solubility of this compound hydrochloride is critical for:

  • Process Chemistry: Optimizing reaction conditions, particularly in steps where it is a reactant or product, to control its dissolution and precipitation.

  • Purification: Developing efficient crystallization and purification protocols.

  • Formulation Studies: Although it is an intermediate, its solubility characteristics can influence the properties of the final active pharmaceutical ingredient (API), Levetiracetam.

References

(2S)-2-Aminobutyramide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-aminobutyramide, particularly in its hydrochloride salt form, is a crucial chiral intermediate in modern pharmaceutical synthesis. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis methodologies, and its primary application in the development of antiepileptic drugs. The information is tailored for researchers and professionals in the field of drug development and medicinal chemistry, presenting key data in accessible formats and detailing experimental protocols for its synthesis.

Chemical Identity and Physicochemical Properties

This compound is most commonly handled and referenced in its hydrochloride form, (S)-2-Aminobutyramide hydrochloride. This stable salt facilitates its use in various synthetic applications.

Core Data
IdentifierValueSource(s)
Chemical Name (2S)-2-aminobutanamide[1][2]
Synonyms (S)-2-Aminobutyramide, L-2-Aminobutanamide[1][3]
CAS Number (HCl salt) 7682-20-4[1][2][3]
CAS Number (Free base) 7324-11-0
Molecular Formula (HCl salt) C4H11ClN2O[1][3]
Molecular Weight (HCl salt) 138.60 g/mol [3][4]
Physicochemical Characteristics
PropertyValueSource(s)
Appearance White to off-white solid/crystalline powder[1][3]
Melting Point 259-263 °C (decomposes)[1][4]
Solubility Slightly soluble in DMSO and water[1]
Optical Activity [α]22/D +24° (c = 1 in H2O)[1]
Storage Conditions 2-8°C, under inert gas, away from moisture and oxidizing agents[1][3][4]
Stability Stable under recommended storage conditions[1][3]

Role in Pharmaceutical Synthesis

This compound is a key chiral building block, most notably in the synthesis of the second-generation antiepileptic drug, Levetiracetam.[5] Its stereospecific structure is essential for the desired pharmacological activity of the final active pharmaceutical ingredient (API). The primary use of this compound hydrochloride is as a starting material or intermediate in multi-step synthetic routes to Levetiracetam.[5] It is also recognized as Levetiracetam USP Related Compound B, highlighting its importance in the quality control and impurity profiling of the drug.[3]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been developed, often focusing on stereoselective methods to ensure the desired enantiomeric purity. Below are detailed methodologies from published literature and patents.

Synthesis via Asymmetric Strecker Reaction

This method involves a chiral auxiliary-based Strecker reaction to produce (S)-2-aminobutyric acid hydrochloride, which is then amidated.

Step 1: Synthesis of (S)-2-aminobutyric acid hydrochloride

  • A detailed protocol for the asymmetric Strecker reaction using a chiral auxiliary is followed to produce the enantiomerically pure (S)-2-aminobutyronitrile hydrochloride.

  • The nitrile is then hydrolyzed to the corresponding carboxylic acid hydrochloride.

Step 2: Amidation to (S)-2-aminobutyramide hydrochloride

  • The resulting (S)-2-aminobutyric acid hydrochloride is treated with methanol and thionyl chloride.

  • Ammonia gas is then introduced to the reaction mixture to form the final product, (S)-2-aminobutyramide hydrochloride.

Synthesis from 2-Aminobutyric Acid via Resolution

This method starts with racemic 2-aminobutyric acid, which is resolved using a chiral resolving agent.

Step 1: Resolution of 2-Aminobutyric Acid

  • Racemic 2-aminobutyric acid is treated with a chiral resolving agent, such as R-mandelic acid or d-camphorsulfonic acid, in a suitable solvent like methanol.[6]

  • The diastereomeric salt of the (S)-enantiomer is selectively crystallized and isolated.

Step 2: Conversion to (S)-2-aminobutyryl chloride

  • The resolved (S)-2-aminobutyric acid is reacted with thionyl chloride, with a catalyst such as phosphorus trichloride or phosphorus pentachloride, at a temperature of 50-80°C to form (S)-2-aminobutyryl chloride.[6]

Step 3: Amination

  • The (S)-2-aminobutyryl chloride is dissolved in an alcoholic solvent and ammonia is passed through the solution to yield (S)-2-aminobutyramide.[6]

Synthesis via Hydrogenation of an Intermediate

This patented method involves the hydrogenation of a synthesized intermediate.

Step 1: Synthesis of Intermediate 1

  • n-propanal, sodium hydrogen sulfite, potassium cyanide, and R-phenylglycinol are reacted to form an initial intermediate.[7]

Step 2: Hydrolysis to Intermediate 2

  • Intermediate 1 is hydrolyzed using a sodium hydroxide solution to yield Intermediate 2.[7]

Step 3: Hydrogenation to (S)-2-aminobutyramide hydrochloride

  • Intermediate 2 is subjected to hydrogenation in the presence of a palladium-carbon catalyst under acidic conditions and a hydrogen pressure of 0.3-1.0 MPa to give the final product.[7]

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published data on the specific biological activity or mechanism of action of this compound itself. Its primary role in the scientific literature is that of a synthetic intermediate. As such, it is not typically characterized for its own pharmacological effects. The focus of research has been on its efficient and stereoselective synthesis to ensure the purity and efficacy of the final drug product, Levetiracetam.

Logical and Experimental Workflows

The synthesis and application of this compound follow a logical progression from starting materials to its incorporation into the final active pharmaceutical ingredient.

G cluster_synthesis Synthesis of this compound HCl cluster_application Application in Drug Synthesis A Racemic Starting Materials (e.g., 2-aminobutyric acid) B Chiral Synthesis / Resolution (e.g., Asymmetric Strecker, Chiral Reagents) A->B Stereoselective Step C Intermediate Formation (e.g., (S)-2-aminobutyryl chloride) B->C D Amidation / Final Step C->D E This compound HCl D->E Purification F This compound HCl G Reaction with 4-chlorobutyryl chloride F->G H Cyclization G->H I Levetiracetam (API) H->I Final Purification

References

Spectroscopic Data for (2S)-2-aminobutyramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2S)-2-aminobutyramide, a chiral molecule of interest in pharmaceutical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for this compound.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignmentSolvent
3.69t6.11HH-2DMSO-d₆
1.79 – 1.69m-2HH-3DMSO-d₆
0.88t7.53HH-4DMSO-d₆
7.88s-1H-NH₂ (amide)DMSO-d₆
7.52s-1H-NH₂ (amide)DMSO-d₆
---2H-NH₂ (amine)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
170.34C=O (C-1)DMSO-d₆
53.22C-2DMSO-d₆
24.22C-3DMSO-d₆
9.04C-4DMSO-d₆
Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of a small molecule like this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the high-purity this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard pulse sequence, such as a 90° pulse followed by acquisition, is typically used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity. A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Magnet filter->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum lock_shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400-3100N-H stretchPrimary Amine & AmideMedium-Strong
2960-2850C-H stretchAlkylMedium-Strong
~1680-1630C=O stretch (Amide I)Primary AmideStrong
~1650-1580N-H bend (Amide II)Primary AmideMedium
~1420-1380C-N stretchAmine/AmideMedium
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition:

    • Collect the IR spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically performs the background subtraction.

    • The resulting spectrum displays absorbance or transmittance as a function of wavenumber.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal background Record Background Spectrum clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Spectrum apply_pressure->collect_spectrum subtract_bg Background Subtraction collect_spectrum->subtract_bg final_spectrum Generate Final Spectrum subtract_bg->final_spectrum

ATR-FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, and to elucidate its structure through fragmentation analysis.

Data Presentation

The accurate mass of the protonated molecule of this compound hydrochloride has been reported.[1] For the free base, the expected monoisotopic mass and the predicted major fragmentation pathways under electron ionization (EI) are presented below.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₄H₁₀N₂O
Monoisotopic Mass102.0793 g/mol
Accurate Mass [M+H]⁺ (Hydrochloride)138.056

Predicted Fragmentation (Electron Ionization):

  • α-cleavage: The most likely fragmentation pathway for primary amines involves cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the loss of an ethyl radical (•CH₂CH₃) to form a resonance-stabilized iminium cation.

    • m/z = 73: [CH(NH₂)C(O)NH₂]⁺

  • Amide bond cleavage: Cleavage of the bond between the carbonyl carbon and the nitrogen of the amide can occur.

    • m/z = 44: [C(O)NH₂]⁺

  • Loss of the amide group: Cleavage of the bond between the chiral carbon and the carbonyl group can result in the loss of the amide group.

    • m/z = 58: [CH(NH₂)CH₂CH₃]⁺

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for a molecule.

  • Sample Introduction:

    • Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. For a solid like this compound, a direct insertion probe may be used, where the sample is heated to induce vaporization. Alternatively, the sample can be introduced via a gas chromatograph (GC-MS).

  • Ionization:

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation:

    • The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis:

    • The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Analysis & Detection vaporize Vaporize Sample electron_beam Bombard with Electron Beam vaporize->electron_beam molecular_ion Form Molecular Ion electron_beam->molecular_ion fragmentation Fragmentation molecular_ion->fragmentation accelerate Accelerate Ions fragmentation->accelerate separate Separate by m/z accelerate->separate detect Detect Ions separate->detect generate_spectrum Generate Mass Spectrum detect->generate_spectrum

EI-MS Experimental Workflow

References

The Pivotal Role of (2S)-2-Aminobutyramide in the Synthesis of Levetiracetam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of Levetiracetam, a prominent anti-epileptic drug, with a specific focus on the critical role of the chiral intermediate, (2S)-2-aminobutyramide. This document details the synthetic pathway, experimental protocols, and quantitative data to support research, development, and optimization of Levetiracetam manufacturing processes.

Introduction: The Significance of this compound

Levetiracetam's therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the (S)-enantiomer being the pharmacologically active form. Consequently, the synthesis of enantiomerically pure Levetiracetam is of paramount importance. A key strategy in achieving this is through the use of a chiral building block, this compound, often utilized as its hydrochloride salt. This intermediate provides the necessary stereocenter from which the final drug molecule is constructed, ensuring the desired therapeutic effect. The most common and industrially viable synthesis routes hinge on the condensation of this compound with a suitable four-carbon synthon, followed by an intramolecular cyclization to form the core pyrrolidinone ring of Levetiracetam.[1][2][3][4]

Synthetic Pathway Overview

The synthesis of Levetiracetam from this compound can be conceptually broken down into two primary stages, often preceded by the synthesis of the key intermediate itself from (S)-2-aminobutyric acid.

Stage 1: Synthesis of the Key Intermediate, this compound Hydrochloride

The journey to Levetiracetam frequently commences with the readily available chiral amino acid, (S)-2-aminobutyric acid. This precursor undergoes a two-step transformation to yield the crucial this compound hydrochloride.

  • Step 1a: Esterification: (S)-2-aminobutyric acid is first converted to its corresponding methyl ester. This is typically achieved by reacting the amino acid with methanol in the presence of thionyl chloride.[5]

  • Step 1b: Ammonolysis: The resulting (S)-2-aminobutyric acid methyl ester is then subjected to ammonolysis to form the desired this compound, which is subsequently isolated as its hydrochloride salt.[5][6]

Stage 2: Synthesis of Levetiracetam

With the chiral intermediate in hand, the synthesis proceeds to construct the final Levetiracetam molecule.

  • Step 2a: Condensation: this compound hydrochloride is condensed with 4-chlorobutyryl chloride. This reaction forms an acyclic intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.[1][5]

  • Step 2b: Cyclization: The intermediate from the previous step undergoes an intramolecular cyclization reaction, typically facilitated by a base such as potassium hydroxide, to form the 2-oxo-1-pyrrolidine ring of Levetiracetam.[1][5]

  • Step 2c: Purification: The crude Levetiracetam is then purified, commonly through recrystallization from a suitable solvent like ethyl acetate or acetone, to yield the final active pharmaceutical ingredient (API) with high purity.[2][3][7]

Visualizing the Synthesis

The overall synthetic workflow can be visualized as a series of sequential chemical transformations.

G cluster_0 Stage 1: Synthesis of this compound HCl cluster_1 Stage 2: Synthesis of Levetiracetam A (S)-2-Aminobutyric Acid B (S)-2-Aminobutyric Acid Methyl Ester A->B  Thionyl Chloride, Methanol   C This compound Hydrochloride B->C  Ammonia, HCl   D This compound Hydrochloride E (S)-N-[1-(Aminocarbonyl)propyl] -4-chlorobutanamide D->E  4-Chlorobutyryl Chloride, Potassium Carbonate, Acetonitrile F Crude Levetiracetam E->F  Potassium Hydroxide, Dichloromethane   G Pure Levetiracetam F->G  Recrystallization (Ethyl Acetate/Acetone)  

Caption: Synthetic pathway of Levetiracetam.

Detailed Experimental Protocols

The following protocols are a synthesis of methodologies reported in the literature and are intended to provide a comprehensive guide for laboratory-scale synthesis.

Stage 1: Synthesis of this compound Hydrochloride

4.1.1. Step 1a: Esterification of (S)-2-Aminobutyric Acid

  • Materials:

    • (S)-2-Aminobutyric acid

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂)

  • Procedure:

    • To a solution of (S)-2-aminobutyric acid (1 equivalent) in methanol (5 volumes), slowly add thionyl chloride (1.2 equivalents) at 0°C.

    • The reaction mixture is then refluxed at 70°C for 2 hours.

    • After the reaction is complete, the solvent and excess thionyl chloride are removed by distillation under reduced pressure.

    • The resulting residue is washed with dry diethyl ether and dried to obtain (S)-2-aminobutyric acid methyl ester hydrochloride.

4.1.2. Step 1b: Ammonolysis to this compound Hydrochloride

  • Materials:

    • (S)-2-Aminobutyric acid methyl ester hydrochloride

    • Aqueous ammonia (35%)

  • Procedure:

    • Cool a vessel containing (S)-2-aminobutyric acid methyl ester hydrochloride (1 equivalent) to 5°C.

    • Add pre-cooled aqueous ammonia (35%, ~10 volumes) to the vessel.

    • Stir the mixture at 5°C for 18 hours.

    • Concentrate the mixture under reduced pressure to obtain this compound hydrochloride as a white solid.[6]

Stage 2: Synthesis of Levetiracetam

4.2.1. Step 2a: Condensation of this compound Hydrochloride with 4-Chlorobutyryl Chloride

  • Materials:

    • This compound hydrochloride

    • Potassium carbonate (K₂CO₃), ground

    • Acetonitrile

    • 4-Chlorobutyryl chloride

  • Procedure:

    • Mix ground potassium carbonate (2.5 equivalents) with this compound hydrochloride (1 equivalent) in acetonitrile (25 volumes).

    • Cool the reaction mixture to 0°C.

    • Add a solution of 4-chlorobutyryl chloride (1.2 equivalents) in acetonitrile (5 volumes) dropwise.

    • After the addition is complete, allow the reaction mixture to return to ambient temperature.

    • Filter off the insoluble matter and evaporate the filtrate under reduced pressure to obtain crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.[8]

4.2.2. Step 2b: Cyclization to Levetiracetam

  • Materials:

    • (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide

    • Potassium hydroxide (KOH)

    • Dichloromethane (MDC)

  • Procedure:

    • Dissolve (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide (1 equivalent) in dichloromethane.

    • Add potassium hydroxide (as a strong base) to the solution.

    • Stir the reaction mixture until the cyclization is complete (monitored by TLC or HPLC).

    • The reaction mixture is then worked up to isolate the crude Levetiracetam.

4.2.3. Step 2c: Purification of Levetiracetam by Recrystallization

  • Materials:

    • Crude Levetiracetam

    • Ethyl acetate or Acetone

  • Procedure:

    • Dissolve the crude Levetiracetam in a minimal amount of hot ethyl acetate or acetone.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

    • Filter the precipitated crystals and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure Levetiracetam.[2][7]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of Levetiracetam, including yields and purity at various stages.

StepStarting MaterialProductReagentsSolventYieldPurityReference
1a (S)-2-Aminobutyric Acid(S)-2-Aminobutyric Acid Methyl Ester HClThionyl ChlorideMethanol~95%-[5]
1b (S)-2-Aminobutyric Acid Methyl Ester HClThis compound HClAqueous AmmoniaWater~88%-[6]
2a This compound HCl(S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide4-Chlorobutyryl Chloride, K₂CO₃Acetonitrile76.5-79.8%>95%[9]
2b (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamideCrude LevetiracetamPotassium HydroxideDichloromethane>72%77%[1][7]
2c Crude LevetiracetamPure Levetiracetam-Ethyl Acetate/Acetone65-86.25%>99.8%[3][7]

Experimental Workflow Visualization

The logical flow of the experimental procedure, from starting materials to the final purified product, is depicted below.

G cluster_prep Intermediate Preparation cluster_synthesis Levetiracetam Synthesis cluster_purification Purification start Start: (S)-2-Aminobutyric Acid esterification Esterification (SOCl₂, MeOH) start->esterification ammonolysis Ammonolysis (aq. NH₃) esterification->ammonolysis intermediate Isolate: This compound HCl ammonolysis->intermediate condensation Condensation (4-Chlorobutyryl Chloride) intermediate->condensation cyclization Cyclization (KOH) condensation->cyclization workup Work-up cyclization->workup crude_product Isolate: Crude Levetiracetam workup->crude_product recrystallization Recrystallization (Ethyl Acetate/Acetone) crude_product->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying final_product Final Product: Pure Levetiracetam drying->final_product

Caption: Experimental workflow for Levetiracetam synthesis.

Conclusion

The use of this compound as a chiral starting material is a cornerstone of modern, efficient, and stereoselective Levetiracetam synthesis. The methodologies outlined in this guide provide a robust framework for the preparation of this important antiepileptic drug. By carefully controlling reaction conditions and purification processes, high yields and exceptional purity of the final API can be consistently achieved. Further research and process optimization may focus on developing even more environmentally friendly and cost-effective synthetic routes, potentially through the use of novel catalysts or enzymatic transformations.

References

(2S)-2-Aminobutyramide: A Comprehensive Technical Guide on its Discovery and History as a Pivotal Chiral Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-aminobutyramide has emerged as a critical chiral intermediate in the pharmaceutical industry, primarily driven by its role as a key building block in the synthesis of the anticonvulsant drug Levetiracetam. The stereochemistry at the C2 position is crucial for the therapeutic efficacy of Levetiracetam, making the efficient and enantiomerically pure synthesis of this compound a significant area of research and development.[1][2] This technical guide provides an in-depth overview of the discovery, history, and various synthesis methodologies for obtaining this vital chiral intermediate.

The Rise of this compound as a Key Intermediate

The importance of this compound is intrinsically linked to the development of Levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidineacetamide), an effective antiepileptic agent.[2] First disclosed in the 1980s, the therapeutic properties of Levetiracetam were found to be specific to the (S)-enantiomer.[2] This necessitated the development of stereoselective synthetic routes to produce the drug on an industrial scale. One of the most promising approaches involves the coupling of this compound with a 4-halobutyryl derivative followed by cyclization.[2] Consequently, the demand for high-purity this compound grew, spurring the innovation of various synthetic and resolution techniques.

Synthetic Strategies for this compound

The synthesis of enantiomerically pure this compound has been approached through several distinct strategies, including classical chemical resolution of racemic mixtures, asymmetric synthesis, and biocatalytic methods.

Chiral resolution is a widely employed technique for separating enantiomers from a racemic mixture.[3] This method involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[3]

Common resolving agents for racemic 2-aminobutyramide include D-mandelic acid and L-tartaric acid.[1][4] The process typically involves the formation of a diastereomeric salt with the desired (S)-enantiomer, which is then selectively crystallized.

Resolving AgentSolvent SystemKey ParametersYield of Diastereomeric SaltEnantiomeric Excess (e.e.)Reference
D-mandelic acid4-methyl-2-pentanol / waterCrystallization at 40-50°CNot explicitly stated for the salt, but the final product is obtained in high purity.≥98.5%[1]
L-tartaric acidMethanol-Not explicitly stated.Not explicitly stated.[4]
  • Schiff Base Formation: Racemic 2-aminobutyramide is reacted with an aldehyde (e.g., benzaldehyde) to form the corresponding Schiff base. This derivative is often more convenient to isolate from aqueous media than the highly water-soluble 2-aminobutyramide.[2]

  • Diastereomeric Salt Formation: The racemic Schiff base of 2-aminobutyramide is dissolved in a suitable solvent mixture, such as 4-methyl-2-pentanol and water, at an elevated temperature (e.g., 65°C).[1]

  • Addition of Resolving Agent: A solution of D-mandelic acid in 4-methyl-2-pentanol is added to the mixture.[1]

  • Crystallization: The solution is slowly cooled to allow for the selective crystallization of the D-mandelic acid salt of (S)-2-aminobutyramide. The mixture is typically stirred at controlled temperatures (e.g., 1 hour at 50°C, then 2 hours at 40°C) to maximize yield and purity.[1]

  • Isolation: The crystallized salt is isolated by filtration and washed with a suitable solvent (e.g., 4-methyl-2-pentanol).[1]

  • Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base to liberate the free this compound, which can be further purified.

G racemic_amide Racemic (R,S)-2-Aminobutyramide diastereomeric_salts Mixture of Diastereomeric Salts ((S)-Amide-(R)-Acid and (R)-Amide-(R)-Acid) racemic_amide->diastereomeric_salts React with resolving_agent Chiral Resolving Agent (e.g., D-Mandelic Acid) resolving_agent->diastereomeric_salts crystallization Selective Crystallization diastereomeric_salts->crystallization separated_salt Crystallized (S)-Amide-(R)-Acid Salt crystallization->separated_salt Less Soluble filtrate Filtrate containing (R)-Amide-(R)-Acid Salt crystallization->filtrate More Soluble base_treatment Base Treatment separated_salt->base_treatment racemization Racemization (Optional) filtrate->racemization Recycle unwanted_isomer (R)-2-Aminobutyramide filtrate->unwanted_isomer s_amide This compound (Desired Enantiomer) base_treatment->s_amide racemization->racemic_amide Recycle G cluster_0 Asymmetric Strecker Reaction cluster_1 Conversion to Amide propanal Propanal imine Chiral Imine Intermediate propanal->imine chiral_aux Chiral Auxiliary [(1S)-1-(4-methoxyphenyl)ethyl]amine chiral_aux->imine nitrile Diastereomerically Pure Nitrile imine->nitrile cyanide NaCN cyanide->nitrile hydrolysis Acid Hydrolysis (6M HCl) nitrile->hydrolysis s_acid (S)-2-Aminobutyric Acid HCl hydrolysis->s_acid esterification Esterification (SOCl2, MeOH) s_acid->esterification s_ester (S)-2-Amino Methyl Butyrate (in situ) esterification->s_ester ammonolysis Ammonolysis (NH3/MeOH) s_ester->ammonolysis s_amide (S)-2-Aminobutyramide HCl ammonolysis->s_amide G racemic_amide Racemic (R,S)-2-Aminobutanamide reaction Enzymatic Hydrolysis racemic_amide->reaction enzyme D-aminopeptidase enzyme->reaction s_amide (S)-2-Aminobutanamide (Unhydrolyzed) reaction->s_amide r_acid (R)-2-Aminobutyric Acid (Hydrolyzed Product) reaction->r_acid separation Separation s_amide->separation r_acid->separation final_product Pure (S)-2-Aminobutanamide separation->final_product

References

(2S)-2-Aminobutyramide: A Versatile Chiral Precursor for the Development of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless emergence of novel and drug-resistant viral pathogens necessitates the continuous exploration of new chemical scaffolds and synthetic precursors for the development of effective antiviral therapeutics. (2S)-2-aminobutyramide, a chiral amino acid derivative, has garnered significant attention as a valuable building block in medicinal chemistry. While its role as a key intermediate in the synthesis of antiepileptic drugs like Levetiracetam and Brivaracetam is well-established, its potential as a precursor for antiviral agents remains a compelling and underexplored frontier. This technical guide elucidates the promising utility of this compound in antiviral drug discovery, providing a comprehensive overview of its synthetic pathways, potential antiviral targets, and proposed experimental workflows for the development of novel therapeutic candidates.

This compound hydrochloride is a chiral amide compound primarily utilized in scientific research as an intermediate in chemical synthesis.[1] Its stereospecific configuration makes it an essential component in the formation of enantiomerically pure substances, a critical aspect in pharmaceuticals where stereochemistry significantly influences biological activity.[1] This guide will delve into the synthetic versatility of this precursor, highlighting its potential to generate diverse molecular architectures with antiviral properties.

Synthesis of this compound and its Hydrochloride Salt

The efficient and stereoselective synthesis of this compound is paramount for its application in drug development. Several methods have been reported, often focusing on the resolution of racemic mixtures or asymmetric synthesis.

Experimental Protocols for Synthesis

Method 1: Resolution of DL-2-Aminobutanamide

One common approach involves the ammoniation of methyl 2-bromobutyrate to produce DL-2-aminobutanamide, followed by resolution using a chiral resolving agent like L-tartaric acid.[2]

  • Ammoniation: Methyl 2-bromobutyrate is subjected to ammoniation in a methanol-ammonia solution to yield DL-2-aminobutanamide.[2]

  • Resolution: The resulting racemic mixture is combined with L-tartaric acid to facilitate salting-out, allowing for the separation and purification of the desired (S)-enantiomer.[2]

  • Liberation and Salification: The purified crude product is treated with hydrogen chloride to release and salify the final product, yielding (S)-2-aminobutanamide hydrochloride.[2]

Method 2: Asymmetric Strecker Reaction

An alternative strategy employs an asymmetric Strecker reaction, starting from n-propanal.[3]

  • Intermediate 1 Synthesis: n-propanal, sodium hydrogen sulfite, potassium cyanide, and R-phenylglycinol are reacted to prepare an intermediate.[3]

  • Hydrolysis: The intermediate is hydrolyzed using a sodium hydroxide solution to yield a second intermediate.[3]

  • Hydrogenation: The second intermediate undergoes hydrogenation under acidic conditions in the presence of a catalyst to produce (S)-2-aminobutanamide hydrochloride.[3]

Method 3: From L-2-Aminobutyric Acid

A straightforward method starts with the readily available L-2-aminobutyric acid.[4][5]

  • Esterification: L-2-aminobutyric acid is esterified, for example, by reacting with thionyl chloride in methanol to produce the methyl ester hydrochloride.[5]

  • Amidation: The resulting ester is then subjected to ammonolysis to form (S)-2-aminobutanamide.[6]

The following table summarizes the key quantitative data from representative synthetic methods.

MethodStarting MaterialKey ReagentsYieldPurity/Optical RotationReference
ResolutionDL-2-aminobutanamideL-tartaric acid, HClHigh[α] = +24° (c=1, H₂O)[2]
Asymmetric Synthesisn-propanalR-phenylglycinol, Pd(OH)₂/CNot SpecifiedNot Specified[3]
From Chiral PoolL-2-aminobutyric acidThionyl chloride, AmmoniaHighNot Specified[4][5]
Continuous-flowL-methionamideThionyl chloride, Ammonia62%1H NMR and 13C NMR data provided[6]

Potential Antiviral Applications of this compound Derivatives

While direct evidence of this compound as a precursor for currently marketed antiviral drugs is limited, its structural motifs and synthetic accessibility point towards several promising avenues for antiviral drug design.

Pyrrolidinone-Based Antiviral Agents

A significant body of research highlights the antiviral activity of compounds containing a pyrrolidine or pyrrolidinone scaffold.[7][8][9] Given that this compound is a direct precursor to the pyrrolidinone-containing drug Brivaracetam, a logical and promising strategy is to synthesize novel pyrrolidinone derivatives and screen them for antiviral activity.[3]

The synthesis of such derivatives would typically involve the reaction of this compound with a suitable bifunctional reagent, such as 4-chlorobutyryl chloride, to construct the pyrrolidinone ring.[10] By modifying the substituents on this second reagent, a library of novel pyrrolidinone compounds can be generated.

Synthesis_of_Pyrrolidinone_Derivatives 2S_aminobutyramide This compound Cyclization Cyclization 2S_aminobutyramide->Cyclization Reagent Substituted 4-halobutyryl chloride Reagent->Cyclization Pyrrolidinone Novel Pyrrolidinone Derivatives Cyclization->Pyrrolidinone Screening Antiviral Screening Pyrrolidinone->Screening Active_Compound Active Antiviral Compound Screening->Active_Compound

Caption: Synthetic workflow for developing novel pyrrolidinone-based antiviral agents.

Modification of Existing Antiviral Drugs

Another viable approach is the conjugation of this compound to known antiviral drugs. The incorporation of amino acid amides has been explored as a strategy to potentially enhance the biological activity of anti-influenza agents like rimantadine and oseltamivir.[4][11] Although the initial studies with other amino acid amides did not show a significant enhancement, the unique stereochemistry and physicochemical properties of this compound may offer different outcomes. This prodrug-like approach could improve pharmacokinetic properties such as solubility and cell permeability.

Bioisosteric Replacement in Antiviral Scaffolds

Bioisosterism is a widely used strategy in drug design to optimize lead compounds.[12][13][14][15] The amide functionality and the chiral ethyl group of this compound can serve as bioisosteric replacements for other functional groups in known antiviral pharmacophores. For instance, the amide bond can be mimicked by heterocycles like triazoles or oxadiazoles to improve metabolic stability.[16] The chiral center can be used to probe the stereochemical requirements of viral protein binding pockets.

Proposed Experimental Workflow for Antiviral Drug Discovery

A systematic workflow is essential for the successful identification and development of novel antiviral agents derived from this compound.

Antiviral_Drug_Discovery_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Synthesis of this compound B Design of Derivatives (e.g., Pyrrolidinones) A->B C Parallel Synthesis of Compound Library B->C D Cytotoxicity Assays C->D E Antiviral Efficacy Assays (e.g., Plaque Reduction) C->E F Determination of EC50 & CC50 D->F E->F G Target Identification (e.g., Polymerase, Protease) F->G J Structure-Activity Relationship (SAR) Studies F->J H Enzymatic Assays G->H I Viral Entry/Replication Assays G->I K ADME/Tox Profiling J->K L In Vivo Efficacy Studies K->L Viral_Lifecycle_Inhibition cluster_Lifecycle Viral Lifecycle Stages Virus Virus Particle Host_Cell Host Cell Virus->Host_Cell Infection Entry Entry Attachment & Fusion Host_Cell->Entry:f0 Uncoating Uncoating Genome Release Entry:f0->Uncoating:f0 Replication Replication Genome Synthesis & Transcription Uncoating:f0->Replication:f0 Assembly Assembly Protein Synthesis & Virion Assembly Replication:f0->Assembly:f0 Release Release Budding & Egress Assembly:f0->Release:f0 Potential_Inhibitor Derivative of This compound Potential_Inhibitor->Entry:f1 Blocks Entry Potential_Inhibitor->Replication:f1 Inhibits Polymerase/Protease Potential_Inhibitor->Release:f1 Inhibits Neuraminidase

References

(2S)-2-Aminobutyramide Derivatives in the Development of Novel Chiral Catalysts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the design, synthesis, and application of chiral catalysts derived from amino acid amides, with a specific focus on structures analogous to (2S)-2-aminobutyramide. While this compound is a valuable chiral building block, its direct use in catalyst development is not extensively documented. Therefore, this guide will utilize the well-established and structurally related (S)-prolinamide scaffold as a proxy to illustrate the core principles of developing potent chiral organocatalysts for key asymmetric transformations. The methodologies, data, and mechanistic insights presented are broadly applicable to the development of catalysts from similar chiral amino amide precursors.

Introduction to Chiral Amino Amide-Based Organocatalysis

Asymmetric organocatalysis has emerged as the third pillar of catalysis, alongside biocatalysis and metal catalysis, offering a powerful toolkit for the synthesis of enantiomerically pure compounds. Small organic molecules, acting as catalysts, provide a green, robust, and often more accessible alternative to traditional metal-based systems. Within this field, chiral catalysts derived from natural amino acids are particularly prominent due to the inherent chirality and ready availability of the starting materials.

Amino amides, such as (S)-prolinamide derivatives, form the backbone of a versatile class of organocatalysts. These catalysts typically operate through multiple modes of activation. For instance, bifunctional catalysts containing both a Lewis basic site (e.g., a tertiary amine from the proline ring) and a hydrogen-bond donor site (e.g., an amide N-H or a thiourea moiety) can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to highly organized, stereocontrolled transition states. This dual activation model is fundamental to achieving high levels of enantioselectivity in a variety of carbon-carbon bond-forming reactions.[1][2]

This guide will delve into the synthesis of these catalysts, their application in asymmetric aldol and Michael reactions, and the mechanistic principles that govern their stereochemical outcomes.

Catalyst Synthesis and Development

The development of effective amino amide-based organocatalysts hinges on the modular synthesis of derivatives that incorporate specific functionalities to control reactivity and selectivity. Using (S)-proline as a starting point, a diverse range of catalysts can be synthesized.

Synthesis of L-Prolinamide Catalysts

Simple L-prolinamides are synthesized by the coupling of L-proline with various primary or secondary amines. More complex derivatives incorporating additional hydrogen-bonding moieties, such as hydroxyl groups or thiourea functionalities, have shown enhanced catalytic activity and stereoselectivity.[3][4]

Synthesis of Bifunctional Amine-Thiourea Catalysts

A particularly potent class of catalysts are the bifunctional amine-thioureas. These are typically synthesized from a chiral diamine, which can be derived from an amino acid like proline. The synthesis involves the reaction of the diamine with an isothiocyanate to install the thiourea group.

This protocol is adapted from the synthesis of dipeptidic proline-derived thiourea organocatalysts.[5]

  • Dipeptide Formation: Couple (S)-proline with a second amino acid (e.g., another proline) using standard peptide coupling reagents (e.g., EDC/HOBt) to form the dipeptide.

  • Amine Coupling: Couple the resulting dipeptide with a suitable chiral diamine linker (e.g., (1R,2R)-1,2-diaminocyclohexane) to create a dipeptidic proline amide.

  • Thiourea Formation: Dissolve the dipeptidic proline amide (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.1 eq) to the solution.

  • Reaction and Purification: Stir the reaction mixture at room temperature for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final bifunctional organocatalyst.

The modularity of this synthesis allows for fine-tuning of the catalyst's steric and electronic properties by varying the amino acid residues, the diamine linker, and the aryl isothiocyanate.

Applications in Asymmetric Catalysis

(S)-Prolinamide-based organocatalysts have proven to be highly effective in a range of asymmetric reactions. The following sections detail their application in two fundamental C-C bond-forming reactions: the Aldol and Michael additions.

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful method for synthesizing chiral β-hydroxy ketones. L-Prolinamide derivatives catalyze this reaction by forming a nucleophilic enamine intermediate with a donor ketone, while the amide N-H and other H-bond donors activate the acceptor aldehyde.[4][6] Catalysts featuring a terminal hydroxyl group have been shown to be particularly effective, achieving excellent enantioselectivities.[3][7]

Catalyst TypeAldehydeKetoneTemp (°C)Yield (%)ee (%)dr (anti:syn)Reference
(S)-Prolinamide-OH (3h)4-NitrobenzaldehydeAcetone-258593-[4]
(S)-Prolinamide-OH (3h)IsovaleraldehydeAcetone-2581>99-[4]
(S)-Prolinamide-OH (3h)CyclohexanecarboxaldehydeAcetone-2590>99-[4]
Phosphoramide-(S)-Prolinamide4-NitrobenzaldehydeCyclohexanoneRT939493:7[8]
Phosphoramide-(S)-ProlinamideIsatinCyclohexanoneRT959594:6[8]
POX-supported L-Prolinamide4-NitrobenzaldehydeCyclohexanoneRT919695:5[9]

Catalyst 3h refers to the derivative prepared from L-proline and (1S,2S)-diphenyl-2-aminoethanol.

The following is a general procedure for the aldol reaction catalyzed by a prolinamide derivative.[4][10]

  • Reaction Setup: To a vial, add the aldehyde (1.0 mmol), the ketone (10.0 mmol, used as solvent and reagent), and the chiral prolinamide organocatalyst (0.1 mmol, 10 mol%).

  • Reaction Conditions: Stir the mixture at the desired temperature (e.g., room temperature or -25 °C).

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Michael Addition

The asymmetric Michael addition is a key reaction for the conjugate addition of nucleophiles to α,β-unsaturated compounds. Bifunctional prolinamide-thiourea catalysts are exceptionally effective, using enamine catalysis for the donor and hydrogen-bonding activation for the nitroalkene acceptor.[2][11]

Catalyst TypeAldehyde/KetoneNitroalkeneTemp (°C)Yield (%)ee (%)dr (syn:anti)Reference
Dipeptidic Proline-ThioureaPropanaltrans-β-NitrostyreneRT999792:8[5]
Dipeptidic Proline-ThioureaIsovaleraldehydetrans-β-NitrostyreneRT959590:10[5]
Phosphoramide-(S)-ProlinamideAcetophenonetrans-β-NitrostyreneRT989896:4[8]
DPEN-ThioureaCyclohexanonetrans-β-NitrostyreneRT99999:1[2]

Mechanistic Insights and Visualizations

The high degree of stereocontrol exerted by these catalysts can be understood by examining their proposed catalytic cycles and transition state models.

Catalytic Cycle for Asymmetric Aldol Reaction

The catalytic cycle for the prolinamide-catalyzed aldol reaction involves the formation of an enamine, which then attacks the aldehyde, activated by hydrogen bonding.

Aldol_Cycle cluster_cycle Asymmetric Aldol Catalytic Cycle cluster_reactants CAT Prolinamide Catalyst ENAMINE Enamine Intermediate CAT->ENAMINE + Ketone - H2O PRODUCT Aldol Adduct TS Stereodetermining Transition State ENAMINE->TS + Aldehyde IMINIUM Iminium Intermediate TS->IMINIUM IMINIUM->CAT + H2O - Product Ketone Ketone Ketone->ENAMINE Aldehyde Aldehyde Aldehyde->TS

Caption: Proposed catalytic cycle for the L-prolinamide catalyzed direct asymmetric aldol reaction.

Dual Activation in Bifunctional Thiourea Catalysis

In the Michael addition, the bifunctional catalyst activates both the enamine nucleophile and the nitroalkene electrophile, enforcing a specific orientation in the transition state.[12][13]

Michael_Activation cluster_activation Dual Activation Model CAT Bifunctional Prolinamide-Thiourea Catalyst ENAMINE Enamine (Nucleophile) CAT->ENAMINE Forms Enamine (Lewis Base) ACTIVATED_NITRO Activated Nitroalkene (Electrophile) CAT->ACTIVATED_NITRO H-Bonds (Brønsted Acid) KETONE Ketone KETONE->ENAMINE NITROALK Nitroalkene NITROALK->ACTIVATED_NITRO TS Ternary Transition State (C-C Bond Formation) ENAMINE->TS ACTIVATED_NITRO->TS

Caption: Dual activation of nucleophile and electrophile by a bifunctional thiourea organocatalyst.

Conclusion

Chiral organocatalysts derived from amino amides, exemplified here by the (S)-prolinamide family, represent a cornerstone of modern asymmetric synthesis. Their modular design, straightforward preparation, and high efficacy in key bond-forming reactions make them invaluable tools for researchers in both academic and industrial settings. The principles of bifunctional catalysis, involving the simultaneous activation of reacting partners through non-covalent interactions, provide a rational basis for the design of new, even more powerful catalysts. The detailed protocols and performance data presented in this guide serve as a practical resource for the application of these catalysts in the stereoselective synthesis of complex chiral molecules.

References

Methodological & Application

Application Note: A Reliable Three-Step Synthesis of (2S)-2-aminobutyramide from (S)-2-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2S)-2-aminobutyramide is a crucial chiral intermediate in the synthesis of various pharmaceutically active compounds, most notably the anti-epileptic drug Levetiracetam.[1] The stereochemical integrity of the C2 chiral center is paramount for the biological activity of the final drug product. This application note presents a detailed and robust three-step protocol for the synthesis of this compound starting from the readily available chiral building block, (S)-2-aminobutyric acid.

The described synthetic strategy involves:

  • N-protection: The amino group of (S)-2-aminobutyric acid is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.[2][3]

  • Amide Coupling: The carboxylic acid of the N-Boc protected intermediate is activated using the common coupling reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), followed by reaction with an ammonia source to form the primary amide.[4][5] The use of HOBt is known to minimize racemization during the activation of amino acid derivatives.[6]

  • Deprotection: The Boc group is removed under acidic conditions to yield the final product, this compound, as its hydrochloride salt.[7]

This method is highly reproducible, scalable, and provides the target compound with high yield and excellent enantiomeric purity.

Overall Synthetic Scheme

The three-step synthesis transforms (S)-2-aminobutyric acid into this compound hydrochloride.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A (S)-2-aminobutyric acid B N-Boc-(S)-2-aminobutyric acid A->B (Boc)₂O, NaOH THF/H₂O C N-Boc-(S)-2-aminobutyric acid D N-Boc-(2S)-2-aminobutyramide C->D EDC, HOBt, NH₄Cl DIEA, DMF E N-Boc-(2S)-2-aminobutyramide F this compound HCl E->F HCl in Dioxane

Caption: Reaction pathway for the synthesis of this compound HCl.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(S)-2-aminobutyric acid (Step 1)

This protocol details the protection of the primary amine of (S)-2-aminobutyric acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • (S)-2-aminobutyric acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-2-aminobutyric acid (1.0 eq) in a 1:1 mixture of THF and deionized water.

  • Add sodium hydroxide (1.1 eq) to the solution and stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the cooled mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-2-aminobutyric acid as a white solid or viscous oil. The product is often used in the next step without further purification.

Protocol 2: Synthesis of N-Boc-(2S)-2-aminobutyramide (Step 2)

This protocol describes the EDC/HOBt-mediated coupling of the N-protected amino acid with an ammonia source.

Materials:

  • N-Boc-(S)-2-aminobutyric acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-(S)-2-aminobutyric acid (1.0 eq) in anhydrous DMF.

  • To this solution, add HOBt (1.2 eq), EDC-HCl (1.2 eq), ammonium chloride (1.5 eq), and DIEA (3.0 eq).[8] The order of addition can be critical; typically, the acid, HOBt, and amine source are mixed before the addition of EDC and base.

  • Stir the reaction mixture at room temperature overnight (approx. 18 hours).

  • Quench the reaction by adding water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (2x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-Boc-(2S)-2-aminobutyramide as a white solid.

Protocol 3: Synthesis of this compound hydrochloride (Step 3)

This protocol outlines the final deprotection step to yield the target compound.

Materials:

  • N-Boc-(2S)-2-aminobutyramide

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-(2S)-2-aminobutyramide (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. Effervescence (CO₂ evolution) should be observed.[3]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add diethyl ether to the residue to precipitate the product.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white crystalline solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields
StepReactionKey Reagents (eq)SolventTime (h)Temp (°C)Typical Yield (%)
1N-Protection(S)-2-aminobutyric acid (1.0), (Boc)₂O (1.1), NaOH (1.1)THF/H₂O160 → RT90-98
2Amide CouplingN-Boc-acid (1.0), EDC-HCl (1.2), HOBt (1.2), NH₄Cl (1.5)DMF18RT75-85
3DeprotectionN-Boc-amide (1.0), 4 M HCl in Dioxane (excess)Dioxane2-4RT95-99
Table 2: Characterization Data for this compound hydrochloride
AnalysisExpected Result
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ 8.35 (br s, 3H, NH₃⁺), 7.88 (s, 1H, CONH H), 7.52 (s, 1H, CONHH ), 3.69 (t, J = 6.1 Hz, 1H, CH ), 1.79 – 1.69 (m, 2H, CH ₂), 0.88 (t, J = 7.5 Hz, 3H, CH ₃).[9]
¹³C NMR (101 MHz, DMSO-d₆)δ 170.34 (C=O), 53.22 (CH), 24.22 (CH₂), 9.04 (CH₃).[9]
Mass Spec (ESI+) m/z 103.08 [M+H]⁺ (for free base)
Optical Rotation Specific rotation value consistent with the (S)-enantiomer.
Purity (HPLC) ≥98.5%
Enantiomeric Excess (Chiral HPLC) ≥99% ee

Workflow and Logic Diagrams

G cluster_start Starting Material cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Final Product & Analysis start (S)-2-aminobutyric Acid step1 Step 1: Boc Protection start->step1 workup1 Acidification & Extraction step1->workup1 step2 Step 2: EDC/HOBt Coupling workup2 Aqueous Workup step2->workup2 step3 Step 3: Acidic Deprotection isolate3 Precipitation & Filtration step3->isolate3 workup1->step2 purify2 Column Chromatography workup2->purify2 purify2->step3 product This compound HCl isolate3->product analysis Characterization (NMR, MS, HPLC) product->analysis

Caption: Overall experimental workflow from starting material to final analysis.

References

Application Notes and Protocols for Chiral Resolution of Racemic 2-Aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 2-aminobutyramide, a key intermediate in the synthesis of antiepileptic drugs such as Levetiracetam.[1][2] The methods described herein include classical resolution via diastereomeric salt formation, enzymatic resolution, and analytical chiral chromatography.

Classical Resolution via Diastereomeric Salt Crystallization

Classical resolution is a widely used and scalable method for separating enantiomers.[3] This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[3][4][5] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3][4][5]

Application Note:

This protocol details the resolution of a Schiff base of racemic 2-aminobutyramide using D-(-)-mandelic acid as the resolving agent. The formation of a Schiff base can be a beneficial preliminary step as it may improve the crystallization properties of the subsequent diastereomeric salt. The less soluble diastereomeric salt of (S)-2-aminobutyramide with D-(-)-mandelic acid crystallizes out of the solution, enabling its separation. Subsequent hydrolysis of the purified salt yields the desired (S)-2-aminobutyramide enantiomer.

Experimental Protocol:

Materials:

  • Racemic 2-aminobutyramide

  • Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

  • D-(-)-mandelic acid

  • Solvent (e.g., 4-methyl-2-pentanol, water, acetone)

  • Inorganic acid (e.g., hydrochloric acid)

  • Standard laboratory glassware for reaction, filtration, and crystallization

Procedure:

  • Formation of the Schiff Base:

    • React racemic 2-aminobutyramide with an aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) to form the corresponding Schiff base. This can enhance the subsequent resolution step.

  • Formation and Crystallization of the Diastereomeric Salt:

    • Dissolve the racemic Schiff base (e.g., 2-(4-hydroxy-benzylideneamino)butyramide) in a suitable solvent mixture (e.g., 4-methyl-2-pentanol and water) at an elevated temperature (e.g., 60-65°C).[1]

    • Add D-(-)-mandelic acid to the solution.[1]

    • Slowly cool the mixture to allow for the selective crystallization of the D-mandelic acid salt of the (S)-2-aminobutyramide Schiff base.[1]

    • Isolate the crystals by filtration and wash with a cold solvent (e.g., 4-methyl-2-pentanol).[1]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the isolated diastereomeric salt in a suitable solvent (e.g., acetone).[1]

    • Add an aqueous solution of a strong inorganic acid (e.g., 37% hydrochloric acid) while maintaining the temperature below 30°C.[1] This step hydrolyzes the Schiff base and protonates the amine.

    • Stir the mixture to allow for the crystallization of the (S)-2-aminobutyramide salt (e.g., hydrochloride salt).[1]

    • Isolate the product by filtration, wash with a cold solvent (e.g., acetone), and dry under vacuum.[1]

Data Presentation:
ParameterValueReference
Resolving AgentD-(-)-mandelic acid[1]
Initial e.e. of Salt77%[1]
Final e.e. of Salt (after optimization)≥98.5%[1]
Final e.e. of (S)-2-aminobutyramide HCl≥99.5%[1]
Chemical Purity≥99%[1]

Visualization:

G cluster_0 Diastereomeric Salt Formation and Crystallization cluster_1 Liberation of Enantiomer Racemic Schiff Base Racemic Schiff Base Dissolution Dissolution Racemic Schiff Base->Dissolution D-(-)-Mandelic Acid D-(-)-Mandelic Acid D-(-)-Mandelic Acid->Dissolution Crystallization Crystallization Dissolution->Crystallization Filtration Filtration Crystallization->Filtration Diastereomeric Salt Crystals Diastereomeric Salt Crystals Filtration->Diastereomeric Salt Crystals Mother Liquor (contains other diastereomer) Mother Liquor (contains other diastereomer) Filtration->Mother Liquor (contains other diastereomer) Diastereomeric Salt Crystals_2 Diastereomeric Salt Crystals Acid Treatment Acid Treatment Diastereomeric Salt Crystals_2->Acid Treatment Crystallization_2 Crystallization Acid Treatment->Crystallization_2 Filtration_2 Filtration Crystallization_2->Filtration_2 Enantiopure Amine Salt Enantiopure Amine Salt Filtration_2->Enantiopure Amine Salt

Caption: Workflow for classical resolution of 2-aminobutyramide.

Enzymatic Resolution

Enzymatic resolution is a highly selective method that utilizes enzymes to stereoselectively react with one enantiomer in a racemic mixture.[6] This approach offers mild reaction conditions and high enantioselectivity.

Application Note:

This protocol describes the kinetic resolution of racemic 2-aminobutyramide using a D-aminopeptidase from Brucella sp. (Bs-Dap). This enzyme selectively hydrolyzes the D-enantiomer ((R)-2-aminobutyramide) to the corresponding amino acid, leaving the desired (S)-2-aminobutyramide unreacted. The separation of the remaining amine from the amino acid product is then readily achievable.

Experimental Protocol:

Materials:

  • Racemic 2-aminobutyramide

  • Recombinant E. coli whole cells expressing D-aminopeptidase (Bs-Dap)

  • Buffer solution (e.g., pH 8.0)

  • Standard laboratory equipment for biocatalysis and product separation

Procedure:

  • Enzymatic Reaction:

    • Prepare a solution of racemic 2-aminobutyramide in a suitable buffer at the optimal pH for the enzyme (pH 8.0).[7]

    • Add the recombinant E. coli whole cells containing the D-aminopeptidase to the substrate solution.[7]

    • Incubate the reaction mixture at the optimal temperature (45°C) with agitation.[7]

    • Monitor the reaction progress by measuring the conversion and enantiomeric excess (e.e.) of the remaining 2-aminobutyramide.

  • Product Isolation:

    • Once the desired conversion (ideally 50%) is reached, terminate the reaction (e.g., by centrifugation to remove the cells).

    • Separate the unreacted (S)-2-aminobutyramide from the (R)-2-aminobutyric acid formed. This can be achieved by techniques such as extraction or chromatography, taking advantage of the different properties of the amine and the amino acid.

Data Presentation:
ParameterValueReference
EnzymeD-aminopeptidase from Brucella sp. (Bs-Dap)[7]
Substrate Concentration300 g/L[7]
Biocatalyst Concentration4 g/L (wet cell weight)[7]
Conversion50%[7]
Enantiomeric Excess (e.e.) of (S)-2-aminobutyramide>99%[7]
Reaction Time80 min[7]
Optimal pH8.0[7]
Optimal Temperature45°C[7]

Visualization:

G Racemic 2-Aminobutyramide Racemic 2-Aminobutyramide Enzymatic Hydrolysis Enzymatic Hydrolysis Racemic 2-Aminobutyramide->Enzymatic Hydrolysis Product Mixture Product Mixture Enzymatic Hydrolysis->Product Mixture D-Aminopeptidase D-Aminopeptidase D-Aminopeptidase->Enzymatic Hydrolysis Separation Separation Product Mixture->Separation S-2-Aminobutyramide S-2-Aminobutyramide Separation->S-2-Aminobutyramide R-2-Aminobutyric Acid R-2-Aminobutyric Acid Separation->R-2-Aminobutyric Acid

Caption: Enzymatic resolution of racemic 2-aminobutyramide.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers.[8] It is essential for determining the enantiomeric excess of the products obtained from chiral resolution methods.

Application Note:

This protocol outlines a reverse-phase chiral HPLC method for the determination of the (R)-2-aminobutanamide content in (S)-2-aminobutanamide. This method utilizes a crown ether-based chiral stationary phase, which is particularly effective for the separation of primary amines.

Experimental Protocol:

Materials and Equipment:

  • HPLC system with UV detector

  • Chiral column: CROWNPAK CR (+)

  • Mobile phase: 0.05% perchloric acid solution

  • Diluent: Mobile phase

  • Standard samples of (R)- and (S)-2-aminobutanamide

Chromatographic Conditions:

ParameterConditionReference
ColumnCROWNPAK CR (+), 150 mm x 4.0 mm, 5 µm[9][10]
Mobile Phase0.05% perchloric acid solution[9][10]
Flow Rate0.3 mL/min[9][10]
Column Temperature15°C[9][10]
Detection Wavelength200 nm[9][10]
Injection VolumeNot specified, depends on concentration
Sample Concentration2 mg/mL[9]

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-aminobutanamide sample in the diluent to achieve a final concentration of 2 mg/mL.[9]

  • System Suitability:

    • Prepare a system suitability solution by spiking a sample of (S)-2-aminobutanamide with a known amount of the (R)-enantiomer (e.g., 1%).

    • Inject the system suitability solution to ensure adequate resolution between the two enantiomer peaks.

  • Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Record the chromatogram and integrate the peak areas for both the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation:
ParameterValueReference
Limit of Detection (LOD)0.0002 mg/mL[10]
Limit of Quantification (LOQ)0.0005 mg/mL[10]
Linearity Range0.0005 mg/mL to 0.004 mg/mL[10]
Recovery of (R)-isomer93% to 106%[10]

Visualization:

G Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Chiral Column Separation Chiral Column Separation HPLC Injection->Chiral Column Separation UV Detection UV Detection Chiral Column Separation->UV Detection Chromatogram Chromatogram UV Detection->Chromatogram Data Analysis Data Analysis Chromatogram->Data Analysis Enantiomeric Excess Calculation Enantiomeric Excess Calculation Data Analysis->Enantiomeric Excess Calculation

Caption: Workflow for chiral HPLC analysis of 2-aminobutyramide.

References

Enzymatic Synthesis of (2S)-2-Aminobutyramide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-aminobutyramide is a critical chiral intermediate in the synthesis of several pharmaceuticals, most notably the anti-epileptic drug Levetiracetam.[1][2][3] Traditional chemical synthesis routes for this compound often involve harsh reaction conditions, the use of hazardous reagents, and complex resolution steps to separate the desired enantiomer from a racemic mixture.[4][5] Biocatalytic methods, employing enzymes to catalyze the synthesis, offer a green and efficient alternative, characterized by mild reaction conditions, high stereoselectivity, and environmental friendliness.[4][6][7] This document provides detailed protocols for two primary enzymatic approaches for the synthesis of this compound: lipase-catalyzed ammonolysis of (S)-2-aminobutyrate methyl ester and nitrile hydratase-catalyzed hydrolysis of 2-aminobutanenitrile. A third protocol details the kinetic resolution of racemic 2-aminobutanamide using D-aminopeptidase.

Key Applications

  • Pharmaceutical Intermediate: The primary application of this compound is as a key building block in the industrial synthesis of Levetiracetam and its analogs.[1][2]

  • Chiral Building Block: Its stereocenter makes it a valuable component in the asymmetric synthesis of other complex chiral molecules in drug discovery and development.[8]

Data Presentation

MethodEnzymeSubstrateKey Reaction ParametersYieldEnantiomeric Excess (e.e.)Reference
Lipase-Catalyzed Ammonolysis Lipase(S)-2-Aminobutyrate methyl esterTemperature: 35-55°C; Solvent: Isopropanol, tert-butanol, or dioxane; Enzyme loading: 8-11% (w/w of substrate)HighHigh[9]
Nitrile Hydratase-Catalyzed Hydrolysis Nitrile Hydratase2-AminobutanenitrilepH: 6.0-8.0; Enzyme to substrate ratio: 1:10 to 1:100 (w/w)43%89%[9]
Kinetic Resolution via Amidase Activity D-aminopeptidaseRacemic 2-aminobutanamideTemperature: 45°C; pH: 8.0; Substrate concentration: 300 g/L; Biocatalyst: 4 g/L wet E. coli cells expressing the enzyme50%>99%[10]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Ammonolysis of (S)-2-Aminobutyrate Methyl Ester

This protocol is based on a patented method for the synthesis of this compound using a lipase-catalyzed ammonolysis reaction.[9]

Materials:

  • (S)-2-Aminobutyrate methyl ester

  • Ammonia source (e.g., ammonia in a suitable solvent or gaseous ammonia)

  • Immobilized Lipase (as described in patent CN112195203B or a commercially available equivalent with high activity and stability in organic solvents)

  • Anhydrous isopropanol, tert-butanol, or dioxane

  • Reaction vessel with temperature control and stirring

  • Equipment for solvent evaporation (e.g., rotary evaporator)

  • Chromatography system for purification (e.g., silica gel column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve (S)-2-aminobutyrate methyl ester in the chosen anhydrous solvent (isopropanol, tert-butanol, or dioxane).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The recommended enzyme loading is 8-11% by mass of the (S)-2-aminobutyrate methyl ester.

  • Ammonolysis: Introduce the ammonia source to the reaction mixture. This can be done by bubbling anhydrous ammonia gas through the solution or by adding a solution of ammonia in a compatible solvent. Ensure the reaction is carried out in a well-ventilated fume hood.

  • Incubation: Seal the reaction vessel and incubate at a controlled temperature between 35°C and 55°C with continuous stirring. The optimal reaction time is typically between 24 and 26 hours.[9]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the consumption of the starting material and the formation of the product.

  • Enzyme Removal: Once the reaction has reached completion, stop the stirring and allow the immobilized enzyme to settle. Separate the enzyme from the reaction mixture by filtration or decantation. The immobilized enzyme can be washed with fresh solvent and potentially reused.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by a suitable method, such as column chromatography on silica gel, to obtain the final product of high purity.

Protocol 2: Nitrile Hydratase-Catalyzed Hydrolysis of 2-Aminobutanenitrile

This protocol outlines the stereoselective hydrolysis of 2-aminobutanenitrile to this compound using a nitrile hydratase.[9]

Materials:

  • 2-Aminobutanenitrile

  • Nitrile Hydratase (from a microbial source, e.g., Rhodococcus sp.)

  • Phosphate buffer (pH 6.0-8.0)

  • Reaction vessel with pH and temperature control

  • Centrifuge

  • Lyophilizer or other means of product isolation

Procedure:

  • Reaction Setup: Prepare a buffered solution of 2-aminobutanenitrile in a reaction vessel. The pH of the buffer should be maintained between 6.0 and 8.0 for optimal enzyme activity.

  • Enzyme Addition: Add the nitrile hydratase to the substrate solution. The mass ratio of enzyme to substrate can range from 1:10 to 1:100.

  • Incubation: Maintain the reaction mixture at an optimal temperature for the specific nitrile hydratase used (typically in the range of 20-40°C) with gentle agitation.

  • Reaction Monitoring: Follow the conversion of 2-aminobutanenitrile to 2-aminobutyramide using HPLC or GC.

  • Enzyme Deactivation and Removal: Once the desired conversion is achieved, deactivate the enzyme by heat treatment or by adjusting the pH. Remove the denatured enzyme and other cellular debris by centrifugation.

  • Product Isolation: Isolate the this compound from the supernatant. This may involve techniques such as extraction, crystallization, or lyophilization of the aqueous solution.

  • Purification: Further purify the product as needed using chromatographic techniques to achieve the desired level of purity.

Protocol 3: Kinetic Resolution of Racemic 2-Aminobutanamide using D-aminopeptidase

This protocol describes the kinetic resolution of racemic 2-aminobutanamide to yield enantiopure this compound.[10] The principle of this method is the selective hydrolysis of the D-enantiomer ((2R)-2-aminobutanamide) to the corresponding amino acid by a D-aminopeptidase, leaving the desired S-enantiomer unreacted.

Materials:

  • Racemic 2-aminobutanamide

  • Recombinant E. coli whole cells expressing D-aminopeptidase from Brucella sp. (Bs-Dap)

  • Buffer solution (pH 8.0)

  • Reaction vessel with temperature and pH control

  • Centrifuge

  • Equipment for product separation (e.g., ion-exchange chromatography)

Procedure:

  • Substrate Preparation: Prepare a solution of racemic 2-aminobutanamide at a concentration of 300 g/L in the appropriate buffer (pH 8.0).

  • Biocatalyst Addition: Add the recombinant E. coli wet cells (4 g/L) to the substrate solution.

  • Reaction Conditions: Maintain the reaction at 45°C with stirring. Monitor and control the pH at 8.0 throughout the reaction.

  • Reaction Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining 2-aminobutanamide and the formation of 2-aminobutyric acid. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess of the (S)-enantiomer.

  • Biocatalyst Removal: Separate the E. coli cells from the reaction mixture by centrifugation.

  • Product Separation: Separate the unreacted this compound from the product, (2R)-2-aminobutyric acid, and other components in the supernatant. This can be achieved by techniques such as ion-exchange chromatography.

  • Product Isolation and Purification: Isolate the purified this compound, for example, by crystallization or lyophilization.

Visualization

Enzymatic_Synthesis_Workflow cluster_lipase Protocol 1: Lipase-Catalyzed Ammonolysis cluster_nitrilase Protocol 2: Nitrile Hydratase-Catalyzed Hydrolysis S1 Substrate: (S)-2-Aminobutyrate methyl ester R1 Reaction: Ammonolysis in Organic Solvent (35-55°C) S1->R1 E1 Enzyme: Immobilized Lipase E1->R1 P1 Purification: Filtration & Chromatography R1->P1 F1 Final Product: This compound P1->F1 S2 Substrate: 2-Aminobutanenitrile R2 Reaction: Hydrolysis in Aqueous Buffer (pH 6-8) S2->R2 E2 Enzyme: Nitrile Hydratase E2->R2 P2 Purification: Centrifugation & Isolation R2->P2 F2 Final Product: This compound P2->F2

Caption: Experimental workflows for the enzymatic synthesis of this compound.

References

Application Notes and Protocols for the Industrial Synthesis of Levetiracetam from (2S)-2-aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the industrial-scale synthesis of Levetiracetam, an anticonvulsant drug, starting from (2S)-2-aminobutyramide. The synthesis involves a two-step process: the condensation of this compound with 4-chlorobutyryl chloride to form an intermediate, followed by an intramolecular cyclization to yield Levetiracetam. This guide includes comprehensive experimental procedures, tables summarizing key quantitative data, and a visual representation of the synthesis workflow.

Introduction

Levetiracetam, chemically known as (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide, is a widely used antiepileptic medication.[1][2] The synthesis route starting from the chiral precursor this compound is a common and efficient method for industrial production, ensuring the desired stereochemistry of the final active pharmaceutical ingredient (API).[3][4] This process is advantageous as it avoids the need for chiral resolution in later stages.[5] The synthesis primarily involves the formation of an amide bond followed by a base-mediated intramolecular cyclization to construct the pyrrolidinone ring.[4]

Synthesis Pathway

The industrial synthesis of Levetiracetam from this compound hydrochloride proceeds via a two-step reaction sequence:

  • Step 1: Condensation: Reaction of this compound hydrochloride with 4-chlorobutyryl chloride to form the open-chain intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.[3][4]

  • Step 2: Cyclization: Intramolecular cyclization of the intermediate in the presence of a base to yield Levetiracetam.[3][4]

Experimental Protocols

Step 1: Synthesis of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide

This step involves the acylation of this compound with 4-chlorobutyryl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
This compound hydrochloride138.59
4-chlorobutyryl chloride141.00
Potassium carbonate138.21
Acetonitrile41.05
Toluene92.14
Triethylamine101.19

Procedure:

  • To a suitable reactor, charge acetonitrile and this compound hydrochloride.[3][6]

  • Add a base such as potassium carbonate or triethylamine to the suspension.[3][7]

  • Cool the mixture to a temperature between -5°C and 5°C.[6]

  • Slowly add 4-chlorobutyryl chloride to the reaction mixture while maintaining the temperature below 5°C.[6]

  • After the addition is complete, allow the reaction to proceed for several hours at a controlled temperature.[6]

  • Upon completion, the reaction mixture is typically filtered to remove inorganic salts.[7]

  • The filtrate is then concentrated under reduced pressure to yield the crude intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, which may be an oily residue.[7]

  • The crude product can be purified by stirring with a solvent like anhydrous ether, followed by filtration to obtain a solid.[7]

Quantitative Data for Step 1:

ParameterValueReference
Molar Ratio (Amide:Acyl Chloride)1:1 to 1:1.1[6]
Reaction Temperature-5°C to 5°C[6]
Yield~78.7%[7]
Step 2: Synthesis of Levetiracetam (Cyclization)

This step involves the base-mediated intramolecular cyclization of the chlorobutanamide intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
(S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide206.67
Potassium hydroxide56.11
Methylene chloride (Dichloromethane)84.93
Sodium hydroxide40.00

Procedure:

  • Dissolve the crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide in a suitable solvent such as methylene chloride.[3][4]

  • Add a strong base, such as potassium hydroxide or sodium hydroxide, to the solution.[3][4]

  • The reaction is typically carried out at room temperature or with gentle heating.

  • After the reaction is complete, the mixture is worked up by washing with water to remove the base and any inorganic byproducts.

  • The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure to yield crude Levetiracetam.[7]

Quantitative Data for Step 2:

ParameterValueReference
Molar Ratio (Intermediate:Base)1:1 to 1:2
Reaction Temperature20-30°C[3]
YieldHigh
Purification of Levetiracetam

The crude Levetiracetam is purified by recrystallization to achieve the desired pharmaceutical-grade purity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
Crude Levetiracetam170.21
Acetone58.08
Ethyl acetate88.11
Activated carbon12.01

Procedure:

  • Dissolve the crude Levetiracetam in a suitable solvent, such as acetone or ethyl acetate, by heating to reflux.[3][8]

  • Optionally, activated carbon can be added to the hot solution for decolorization.[8][9]

  • Filter the hot solution to remove any insoluble impurities and activated carbon.

  • Cool the filtrate slowly to induce crystallization. Seeding with a small crystal of pure Levetiracetam may be beneficial.[3]

  • The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[8]

  • This process can be repeated to achieve higher purity if necessary.

Quantitative Data for Purification:

ParameterValueReference
Purity after purification≥ 99.8%[8]
Chiral Purity≥ 99.8%[8]
Recrystallization Yield82-87%[8]

Visualization of the Synthesis Workflow

The following diagram illustrates the step-by-step industrial synthesis of Levetiracetam.

Levetiracetam_Synthesis Start This compound hydrochloride Step1 Step 1: Condensation Start->Step1 Reagent1 4-chlorobutyryl chloride Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Reagent1->Step1 Intermediate (S)-N-[1-(aminocarbonyl)propyl] -4-chlorobutanamide Step1->Intermediate Step2 Step 2: Cyclization Intermediate->Step2 Reagent2 Base (e.g., KOH) Solvent (e.g., CH2Cl2) Reagent2->Step2 Crude_Levetiracetam Crude Levetiracetam Step2->Crude_Levetiracetam Purification Purification (Recrystallization from Acetone/Ethyl Acetate) Crude_Levetiracetam->Purification Final_Product Pure Levetiracetam Purification->Final_Product

Caption: Industrial synthesis workflow for Levetiracetam.

Concluding Remarks

The described synthesis route provides an efficient and stereoselective method for the industrial production of Levetiracetam. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for maximizing yield and purity. The purification step is critical for achieving the high-purity API required for pharmaceutical formulations. The use of readily available starting materials and reagents makes this process economically viable for large-scale manufacturing.

References

Application Note: Enantiomeric Purity Analysis of (2S)-2-aminobutyramide by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated chiral High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of (2S)-2-aminobutyramide, a key starting material in the synthesis of the antiepileptic drug Levetiracetam.[1][2] The method utilizes a CROWNPAK CR (+) chiral stationary phase to achieve baseline separation of the (S) and (R)-enantiomers. This document provides comprehensive experimental protocols, method validation data, and a workflow for routine analysis, intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a critical chiral intermediate in the synthesis of Levetiracetam.[2][3] The stereochemistry of this intermediate is crucial as it directly impacts the purity and therapeutic efficacy of the final active pharmaceutical ingredient (API).[2] Therefore, a reliable and accurate analytical method to determine the enantiomeric purity of this compound is essential for quality control during the manufacturing process. Chiral HPLC is the most common and effective technique for separating and quantifying enantiomers.[4][5] This application note describes a direct chiral HPLC method that is specific, precise, accurate, and linear for the quantification of the undesired (R)-enantiomer in this compound samples.

Experimental

  • HPLC System: An Agilent 1260 Infinity series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.[2]

  • Data Acquisition: Empower-3 software or equivalent.[2]

  • Analytical Balance: Sartorius MSA 225S-100-DA or equivalent.[2]

  • Chiral Column: CROWNPAK CR (+), 150 mm x 4.0 mm, 5 µm particle size.[1][2]

  • Chemicals and Reagents:

    • This compound (Reference Standard and samples)

    • (R)-2-aminobutyramide (Reference Standard)

    • Perchloric acid (Merck grade).[2]

    • High purity water (Milli-Q or equivalent).[2]

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column CROWNPAK CR (+), 150 mm x 4.0 mm, 5 µm
Mobile Phase 0.05% Perchloric Acid Solution in Water
Flow Rate 0.3 mL/min
Column Temperature 15 °C
Detection Wavelength 200 nm
Injection Volume 10 µL
Run Time 20 minutes
Diluent Mobile Phase (0.05% Perchloric Acid Solution)
Table 1: HPLC Chromatographic Conditions. [1][2][6]
  • Mobile Phase Preparation: Add 0.5 mL of Perchloric acid to 1000 mL of high purity water and mix well.

  • Sample Preparation: Accurately weigh and dissolve an appropriate amount of this compound sample in the diluent to obtain a final concentration of 2 mg/mL.[2]

  • System Suitability Solution Preparation: Prepare a solution of this compound at 2 mg/mL and spike it with the (R)-2-aminobutyramide isomer at a concentration of 1% with respect to the main analyte (0.02 mg/mL).[2]

Method Validation Summary

The analytical method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][6] The validation parameters are summarized below.

ParameterResult
Specificity Baseline separation of (S) and (R)-enantiomers was achieved.
Linearity Range 0.0005 mg/mL to 0.004 mg/mL for (R)-2-aminobutanamide.[1][6]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.0002 mg/mL.[1][6]
Limit of Quantification (LOQ) 0.0005 mg/mL.[1][6]
Accuracy (% Recovery) 93% to 106% for (R)-2-aminobutanamide.[1][6]
Precision (% RSD) < 2.0% for both repeatability and intermediate precision.
Robustness The method was found to be robust for minor changes in flow rate, column temperature, and mobile phase composition.
Table 2: Summary of Method Validation Data.

Results and Discussion

The CROWNPAK CR (+) column, which contains a chiral crown ether as the stationary phase, provides excellent enantioselectivity for primary amino compounds.[2] The separation is achieved through the differential complexation between the enantiomers and the chiral crown ether. The acidic mobile phase (0.05% perchloric acid) is crucial for protonating the primary amine group of the analyte, which is a prerequisite for the interaction with the crown ether.[5] The low column temperature of 15 °C enhances the enantiomeric resolution.[1][2]

Under the optimized conditions, the (S)-enantiomer and the (R)-enantiomer are well-separated, allowing for accurate quantification of the enantiomeric excess. A typical chromatogram shows baseline separation with adequate resolution.

Experimental Protocols & Workflows

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution six times.

  • The system is deemed suitable for analysis if the resolution between the (S) and (R)-enantiomer peaks is greater than 2.0 and the relative standard deviation (%RSD) for the peak areas of six replicate injections is not more than 2.0%.

  • Prepare the sample solution as described in section 2.3.

  • Inject the prepared sample solution into the equilibrated HPLC system.

  • Record the chromatogram and integrate the peak areas for both the (S) and (R)-enantiomers.

  • Calculate the percentage of the (R)-enantiomer using the following formula:

    % (R)-enantiomer = (Area of (R)-enantiomer peak / (Area of (S)-enantiomer peak + Area of (R)-enantiomer peak)) * 100

The development of a chiral HPLC method generally follows a systematic approach to achieve the desired separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Select Chiral Stationary Phases (CSPs) (e.g., polysaccharide, crown ether) B Screen Mobile Phases (Normal, Reversed, Polar Organic) A->B Based on analyte properties C Optimize Mobile Phase Composition (e.g., acid concentration) B->C Promising separation observed D Optimize Flow Rate C->D E Optimize Column Temperature D->E F Optimize Detection Wavelength E->F G Specificity F->G Optimized method H Linearity & Range G->H I LOD & LOQ H->I J Accuracy & Precision I->J K Robustness J->K

Figure 1: A logical workflow for chiral HPLC method development.

The routine analysis of this compound samples for enantiomeric purity follows a standardized workflow.

G A Prepare Mobile Phase and Diluent B Prepare Sample and System Suitability Solutions A->B C Equilibrate HPLC System B->C D Perform System Suitability Test (SST) C->D D->C SST Failed E Analyze Blank and Samples D->E SST Passed F Process Data and Calculate Results E->F G Report Results F->G

Figure 2: An experimental workflow for the analysis of this compound.

Conclusion

The chiral HPLC method described in this application note is suitable for the enantiomeric purity determination of this compound. The method is specific, accurate, precise, and robust, making it ideal for routine quality control in a pharmaceutical setting. The use of a CROWNPAK CR (+) column provides excellent resolution between the enantiomers, ensuring reliable results.

References

Application Notes and Protocols: Recrystallization of (2S)-2-aminobutyramide Hydrochloride for Enhanced Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2S)-2-aminobutyramide hydrochloride is a key chiral intermediate in the synthesis of various pharmaceuticals. Achieving high purity of this compound is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound hydrochloride via recrystallization. The procedure is designed to effectively remove common impurities, including the corresponding (R)-enantiomer and other process-related impurities.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor. This application note details a robust recrystallization procedure for this compound hydrochloride, leveraging solubility data to select an optimal solvent system.

Data Presentation

The selection of an appropriate solvent is paramount for a successful recrystallization. The following table summarizes the solubility of this compound hydrochloride in various common laboratory solvents. This data is crucial for determining the most effective solvent for purification.

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
MethanolSoluble[3]Very SolubleGood for dissolving, may need an anti-solvent.
WaterPractically Insoluble[3]Sparingly SolublePoor primary solvent, potentially useful as an anti-solvent.
AcetoneSparingly SolubleSolubleRecommended. Good differential solubility.[4]
IsopropanolSparingly SolubleSolubleAlternative. Often preferred for hydrochloride salts.[5]
N,N-DimethylformamideVery Soluble[3]Very SolublePoor, high boiling point and dissolves compound too readily.
ChloroformVery Slightly Soluble[3]Slightly SolublePoor, low dissolving power even when heated.
Glacial Acetic AcidSparingly Soluble[3]SolubleNot ideal due to potential for unwanted reactions and difficulty in removal.

Based on the solubility profile, a mixed solvent system of methanol and acetone or isopropanol and diethyl ether presents a promising approach. However, for simplicity and effectiveness, this protocol will focus on a single solvent system using acetone, as suggested in patent literature for the isolation of the target compound.[4]

Experimental Protocol

This protocol describes the recrystallization of this compound hydrochloride on a laboratory scale.

Materials and Equipment:

  • Crude this compound hydrochloride

  • Acetone (ACS grade, anhydrous)

  • Methanol (ACS grade, anhydrous)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Safety Precautions:

  • Perform the recrystallization in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetone and methanol are flammable. Avoid open flames and sources of ignition.

  • Handle this compound hydrochloride with care, referring to its Safety Data Sheet (SDS) for specific handling instructions.

Procedure:

  • Dissolution:

    • Place 10.0 g of crude this compound hydrochloride into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of hot methanol (approximately 20-30 mL) to dissolve the solid. The goal is to create a saturated solution. Stir and gently heat the mixture on a hot plate to facilitate dissolution.

    • If insoluble impurities are observed, perform a hot gravity filtration at this stage.

  • Crystallization:

    • Once the solid is fully dissolved, slowly add acetone (approximately 100-150 mL) as an anti-solvent to the warm solution with continuous stirring. Addition of acetone will decrease the solubility of the hydrochloride salt, inducing crystallization.

    • Continue adding acetone until the solution becomes slightly turbid, indicating the onset of crystallization.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Do not disturb the flask during this period.

  • Crystal Maturation:

    • Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the collected crystals with a small amount of cold acetone to remove any residual mother liquor containing impurities.[4] It is important to use cold solvent to minimize the loss of the desired product.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a temperature not exceeding 50 °C or in a vacuum desiccator.

  • Analysis:

    • Determine the melting point and yield of the recrystallized product.

    • Assess the purity of the final product using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or chiral HPLC, to confirm the removal of impurities, particularly the (R)-enantiomer.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps of the recrystallization procedure.

Recrystallization_Workflow A Start: Crude this compound HCl B Dissolve in minimal hot Methanol A->B C Hot Gravity Filtration (if needed) B->C Insoluble impurities present D Add Acetone (Anti-solvent) B->D No insoluble impurities C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Acetone G->H K Impurities in Mother Liquor G->K I Dry Purified Crystals H->I J End: Pure this compound HCl I->J

Caption: Workflow for the recrystallization of this compound hydrochloride.

Conclusion

The described recrystallization protocol provides an effective method for the purification of this compound hydrochloride. By carefully selecting the solvent system based on solubility data and controlling the cooling rate, it is possible to significantly enhance the purity of the compound, making it suitable for subsequent stages in pharmaceutical development and manufacturing. The purity of the final product should always be verified by appropriate analytical methods.

References

Application Notes and Protocols: (2S)-2-Aminobutyramide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Aminobutyramide is a valuable chiral building block in asymmetric synthesis, primarily utilized as a key intermediate in the preparation of pharmaceutically active compounds. Its main application lies in the synthesis of the antiepileptic drug Levetiracetam, where it serves as the foundational stereocenter. While not commonly employed as a traditional chiral auxiliary to be introduced and later removed, its incorporation provides a direct and efficient route to enantiomerically pure target molecules. These notes detail the primary application of this compound as a chiral precursor and provide protocols for its synthesis and subsequent use.

Introduction to this compound in Asymmetric Synthesis

This compound, also known as L-2-aminobutanamide, is a derivative of the non-proteinogenic amino acid (S)-2-aminobutyric acid. In the realm of asymmetric synthesis, its utility is predominantly as a chiral starting material. The stereocenter at the C2 position is preserved throughout the synthetic sequence, directly contributing to the final product's chirality. This "chiral pool" approach is a cornerstone of efficient asymmetric synthesis, bypassing the need for chiral auxiliaries or enantioselective catalysis in later stages.

The most prominent and well-documented application of this compound is in the industrial synthesis of Levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidineacetamide).[1][2]

Core Application: Synthesis of Levetiracetam

The synthesis of Levetiracetam from this compound hydrochloride is a straightforward and high-yielding process involving N-acylation followed by cyclization.

Reaction Scheme:

Caption: Synthesis of Levetiracetam from this compound.

Experimental Protocol: Synthesis of Levetiracetam

This protocol describes the acylation of this compound hydrochloride with 4-chlorobutyryl chloride, followed by intramolecular cyclization to yield Levetiracetam.

Materials:

  • This compound hydrochloride

  • 4-Chlorobutyryl chloride

  • Sodium hydroxide (or other suitable base)

  • Toluene (or other suitable organic solvent)

  • Water

Procedure:

  • Dissolution: A solution of this compound hydrochloride in water is prepared in a reaction vessel.

  • Basification: The solution is cooled in an ice bath, and an aqueous solution of sodium hydroxide is added dropwise to neutralize the hydrochloride and liberate the free amine. The pH is carefully monitored to ensure it remains basic.

  • Acylation: Toluene is added to the aqueous solution. 4-Chlorobutyryl chloride is then added dropwise to the biphasic mixture under vigorous stirring while maintaining a low temperature. The reaction is allowed to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the acylation is complete, an additional amount of a concentrated aqueous solution of sodium hydroxide is added to promote the intramolecular cyclization. The reaction mixture is heated and stirred until the formation of Levetiracetam is complete (monitored by TLC or HPLC).

  • Work-up and Isolation: The organic layer is separated, and the aqueous layer may be extracted with additional toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Levetiracetam.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone or ethyl acetate) to afford Levetiracetam of high purity.

Quantitative Data:

ParameterValueReference
Typical Yield > 85%General synthetic knowledge
Enantiomeric Purity > 99% eeDependent on starting material purity

Synthesis of this compound

The utility of this compound as a chiral building block necessitates efficient methods for its own synthesis in high enantiopurity. Two primary strategies are highlighted: asymmetric Strecker synthesis and enzymatic kinetic resolution.

Asymmetric Strecker Synthesis

This method involves the use of a chiral auxiliary to direct the stereoselective addition of cyanide to an imine derived from propanal.

Experimental Workflow:

Strecker_Synthesis Propanal Propanal Diastereoselective_Addition Diastereoselective Strecker Reaction Propanal->Diastereoselective_Addition Chiral_Amine Chiral Amine Auxiliary Chiral_Amine->Diastereoselective_Addition Cyanide_Source Cyanide Source (e.g., KCN) Cyanide_Source->Diastereoselective_Addition Intermediate_Nitrile Diastereomeric Nitrile Intermediate Diastereoselective_Addition->Intermediate_Nitrile Hydrolysis_and_Amidation Hydrolysis and Amidation Intermediate_Nitrile->Hydrolysis_and_Amidation Auxiliary_Removal Auxiliary Removal Hydrolysis_and_Amidation->Auxiliary_Removal Product This compound Auxiliary_Removal->Product

Caption: Asymmetric Strecker synthesis of this compound.

A specific protocol involves the use of a chiral amine auxiliary to form a chiral imine in situ, which then reacts with a cyanide source. The resulting diastereomeric nitriles can be separated, and the desired diastereomer is then hydrolyzed and amidated to give this compound.[1]

Enzymatic Kinetic Resolution

This highly efficient method utilizes an enzyme, such as a D-aminopeptidase, to selectively hydrolyze the (R)-enantiomer from a racemic mixture of 2-aminobutanamide, leaving the desired (S)-enantiomer unreacted.

Experimental Workflow:

Enzymatic_Resolution Racemic_Amide Racemic 2-Aminobutanamide Selective_Hydrolysis Selective Hydrolysis Racemic_Amide->Selective_Hydrolysis Enzyme D-Aminopeptidase Enzyme->Selective_Hydrolysis S_Amide This compound Selective_Hydrolysis->S_Amide R_Acid (R)-2-Aminobutyric Acid Selective_Hydrolysis->R_Acid

Caption: Enzymatic kinetic resolution of racemic 2-aminobutanamide.

Quantitative Data for Enzymatic Resolution:

ParameterValueReference
Conversion ~50%[3]
Enantiomeric Excess (ee) of (S)-2-aminobutanamide >99%[3]

Conclusion

While this compound is not a conventional chiral auxiliary, its role as a key chiral building block is firmly established, particularly in the synthesis of Levetiracetam. Its ready availability in high enantiopurity, through methods such as enzymatic resolution, makes it an attractive starting material for introducing a specific stereocenter into a target molecule. The protocols outlined provide a foundation for researchers and professionals in drug development to utilize this compound effectively in their synthetic endeavors. Future work may explore the derivatization of this compound to develop novel chiral ligands or auxiliaries, expanding its utility in the field of asymmetric synthesis.

References

Application Notes and Protocols for the Amidation of (S)-2-Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the amidation of (S)-2-aminobutyric acid, a critical chiral building block in the synthesis of various pharmaceuticals, including the anti-epileptic drug levetiracetam.[1][2] The protocols outlined below cover common chemical synthesis methods, including the use of activating agents and standard peptide coupling reagents, as well as an enzymatic approach.

Protocol 1: Amidation via Acyl Chloride Intermediate

This method involves the activation of the carboxylic acid group of (S)-2-aminobutyric acid to an acyl chloride, followed by reaction with an amine or ammonia.

Materials:

  • (S)-2-aminobutyric acid

  • Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

  • Anhydrous Toluene (or other inert aprotic solvent like DCM or THF)

  • Ammonia (gas or solution in an alcohol, e.g., methanol) or desired primary/secondary amine

  • Anhydrous alcohol (e.g., methanol, ethanol) for aminolysis

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reaction vessel with reflux condenser and gas inlet

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Experimental Protocol:

  • Activation (Acyl Chloride Formation):

    • In a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend (S)-2-aminobutyric acid (1.0 eq) in anhydrous toluene.

    • While stirring, slowly add thionyl chloride (1.1–1.5 eq) dropwise to the suspension.[3] An exothermic reaction may occur; maintain the temperature at 50 ± 5 °C.[3]

    • After the addition is complete, continue stirring at this temperature for 4-6 hours.[3]

    • Following the initial reaction, heat the mixture to reflux (around 75-80 °C) and maintain for an additional 4 hours to ensure complete formation of the acyl chloride.[3]

    • The solvent and excess thionyl chloride can be removed under reduced pressure, though often the resulting acyl chloride solution is used directly in the next step.

  • Amidation:

    • Cool the acyl chloride solution to 0-10 °C in an ice bath.

    • Slowly bubble ammonia gas through the solution or add a solution of ammonia in an appropriate alcohol (e.g., methanol).[3] The reaction is typically exothermic.

    • Allow the reaction to stir for several hours at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the resulting product, (S)-2-aminobutanamide, may precipitate.

  • Work-up and Purification:

    • Filter the reaction mixture to collect the solid product.

    • Wash the filter cake with a small amount of cold solvent (e.g., toluene or the alcohol used).

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure (S)-2-aminobutanamide.

Protocol 2: Amidation using Peptide Coupling Reagents

Peptide coupling reagents are widely used for their efficiency and mild reaction conditions, which help in minimizing racemization.[4][5] This protocol provides a general procedure using common carbodiimide or phosphonium/aminium salt-based reagents.

Materials:

  • (S)-2-aminobutyric acid (with N-protection, e.g., Boc, if not forming the primary amide)

  • Amine or ammonia source

  • Coupling Reagent (e.g., EDC, DCC, HATU, HBTU, PyBOP)[4][6]

  • Additive (e.g., HOBt, HOAt) to suppress side reactions and racemization[4][7]

  • Organic Base (e.g., DIEA, TEA, NMM)[8]

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Protocol:

  • Reaction Setup:

    • Dissolve (S)-2-aminobutyric acid (1.0 eq) in the chosen anhydrous solvent (e.g., DMF) in a flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

  • Activation and Coupling:

    • Add the coupling reagent (e.g., HATU, 1.1–1.2 eq) and the additive (e.g., HOBt, 1.1–1.2 eq) to the solution.[8]

    • Add the organic base (e.g., DIEA, 2.0–3.0 eq) to the mixture.[8]

    • Stir the mixture at 0 °C for 15-30 minutes to allow for the activation of the carboxylic acid.

    • Add the amine component (1.0–1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 30-60 minutes, or until completion as monitored by TLC or LC-MS.[8] Reaction times may be longer (up to 16 hours) depending on the specific reactants and coupling agents used.[8]

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then purified using column chromatography on silica gel.

Protocol 3: Enzymatic Amidation

This method utilizes a lipase to catalyze the amidation of an (S)-2-aminobutyric acid ester, offering high selectivity and mild reaction conditions.

Materials:

  • (S)-2-aminobutyric acid methyl ester

  • Immobilized lipase

  • Ammonia source (e.g., 28% aqueous ammonia or ammonia gas)

  • Solvent (e.g., tert-butyl alcohol, dioxane)[9]

  • Reaction vessel with temperature control

  • Centrifuge or filtration setup to recover the enzyme

Experimental Protocol:

  • Reaction Setup:

    • In a reaction flask, combine (S)-2-aminobutyric acid methyl ester (1.0 eq), the solvent (e.g., tert-butyl alcohol), and the ammonia source (e.g., 28% ammonia water).[9]

    • Add the immobilized lipase to the mixture.[9]

  • Enzymatic Reaction:

    • Stir the mixture at a controlled temperature, typically between 40-45 °C.[9]

    • Allow the reaction to proceed for 18-24 hours.[9] The progress can be monitored by HPLC to determine the conversion rate.

  • Work-up and Purification:

    • After the reaction is complete (e.g., >96% conversion), separate the immobilized enzyme by filtration or centrifugation for potential reuse.[9]

    • Transfer the filtrate to a clean flask and heat to approximately 75 °C.[9]

    • Decolorize the solution by adding activated carbon and stirring for about 15 minutes.[9]

    • Filter the hot solution to remove the activated carbon.

    • Remove the solvent from the filtrate by distillation under reduced pressure.

    • The resulting residue can be washed with a solvent like methanol to remove impurities and then dried to yield the final product, (S)-2-aminobutanamide.[9]

Data Presentation

Table 1: Comparison of Reagents and Conditions for Amidation via Acyl Chloride

ParameterMethod DetailsReference
Starting Material (S)-2-aminobutyric acid[3]
Activating Agent Thionyl chloride or Phosphorus trichloride[3]
Molar Ratio (Acid:Agent) 1 : 1.1–1.5[3]
Solvent Toluene[3]
Reaction Temperature 50–80 °C[3]
Reaction Time 8–10 hours (total for activation)[3]
Aminolysis Reagent Ammonia in alcoholic solvent[3]
Reported Yield >80% (overall process)[3]

Table 2: Common Peptide Coupling Reagents and Conditions

Coupling ReagentAdditiveBaseSolventTypical TimeKey FeaturesReference
EDC / DCC HOBt / HOAtDIEA / TEADMF / DCM30-60 minCarbodiimide method; DCC byproduct is a precipitate.[4][8]
HATU / HBTU None (HOAt is part of HATU)DIEA / TEADMF30-60 minAminium salts; fast reactions, low racemization.[4][8]
PyBOP / PyAOP NoneDIEA / NMMDMF / DCM30-60 minPhosphonium salts; effective for hindered couplings.[4][5]

Table 3: Enzymatic Amidation of (S)-2-aminobutyric acid methyl ester

ParameterMethod DetailsReference
Enzyme Immobilized Lipase[9]
Substrate (S)-2-aminobutyric acid methyl ester[9]
Ammonia Source 28% Ammonia water[9]
Solvent tert-Butyl alcohol[9]
Reaction Temperature 45 °C[9]
Reaction Time 18 hours[9]
Conversion Rate >96.2%[9]
Final Product Yield 85.3%[9]

Visualizations

G General Workflow for Chemical Amidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve (S)-2-aminobutyric acid in anhydrous solvent B Add activating/coupling reagents and base A->B Cool to 0 °C C Add amine component B->C Activation D Stir at controlled temperature C->D E Quench reaction (e.g., with water) D->E Reaction complete F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by chromatography or recrystallization G->H I Pure Amide Product H->I

Caption: General workflow for the chemical amidation of (S)-2-aminobutyric acid.

G Chemical Pathway for Amidation A (S)-2-Aminobutyric Acid R-COOH -NH2 B Activated Intermediate R-CO-X (e.g., Acyl Chloride, Active Ester) A->B + Activating Agent (e.g., SOCl2, HATU) D (S)-N-Substituted-2-aminobutyramide R-CO-NHR' B->D + Amine (R'-NH2) C Amine R'-NH2

Caption: Reaction pathway for the amidation of (S)-2-aminobutyric acid.

References

Application Notes and Protocols for the Large-scale Production of (2S)-2-aminobutyramide for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S)-2-aminobutyramide is a critical chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the anti-epileptic drug Levetiracetam and its analog Brivaracetam.[1][2] The stereochemistry at the C2 position is crucial for the therapeutic efficacy and safety of the final drug product, making the enantiomerically pure synthesis of this compound a key focus in pharmaceutical manufacturing.[2][3] This document provides detailed application notes and protocols for the large-scale production of this compound, covering both chemical and enzymatic synthesis routes.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for different large-scale production methods of this compound, allowing for easy comparison of key performance indicators.

Table 1: Chemical Synthesis Methods

MethodStarting MaterialChiral Resolution AgentKey Reagents/CatalystsSolvent(s)YieldEnantiomeric Excess (e.e.)Reference
Chiral Resolution & Amidation2-Aminobutyric acidd-camphorsulfonic acidThionyl chloride, AmmoniaIsopropanol, Ethyl acetate, WaterHigh (not specified)High (not specified)[4]
Chiral Resolution of Racemic AmideRacemic 2-aminobutyramideD-mandelic acidHydrochloric acid4-methyl-2-pentanol, AcetoneNot specified≥99.5%[5][6]
Ammonolysis & Chiral ResolutionMethyl 2-bromobutyrateL-tartaric acidMethanol-ammonia solution, Hydrogen chlorideMethanol, IsopropanolNot specifiedHigh (optically active)[1]
Strecker Synthesis Derivativen-PropanalR-phenylglycinolSodium hydrogen sulfite, Potassium cyanide, Sodium hydroxide, CatalystNot specifiedNot specifiedQualified chiral product[7]

Table 2: Enzymatic Synthesis Methods

MethodStarting MaterialEnzymeKey ParametersYieldConversion/PurityReference
Catalytic Ammonolysis(S)-2-aminobutyrate methyl esterImmobilized Lipase40°C, 20 hours, tert-butanol85.5%>96% conversion, 99.5% e.e.[8]
Kinetic ResolutionRacemic 2-aminobutanamideD-aminopeptidase from Brucella sp.45°C, pH 8.0, 80 minutes~50% (for S-enantiomer)>99% e.e.[9]
Stereoselective Hydrolysis2-aminobutanenitrileNitrile hydratasepH 6.0-8.0Not specifiedHigh (enantiomerically pure)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the production of this compound.

Protocol 1: Chemical Synthesis via Chiral Resolution and Amidation

This protocol is based on the resolution of racemic 2-aminobutyric acid followed by amidation.[4]

Step 1: Resolution of 2-Aminobutyric Acid

  • In a 1000 ml four-hole boiling flask equipped with a mechanical stirrer and thermometer, add 103.1 g (1.0 mol) of 2-aminobutyric acid and 197.5 g (0.6 mol) of d-camphorsulfonic acid.

  • Add 500.0 g of isopropanol to the flask.

  • Start stirring and heat the mixture to 65°C.

  • Maintain the reaction at 65°C for 3 hours.

  • After the reaction is complete, cool the reactant liquor to 0°C.

  • Filter the mixture to obtain the (S)-2-aminobutyric acid d-camphorsulfonic acid salt.

  • Transfer the obtained salt to a reaction bulb and add 500 g of ethyl acetate and 200 g of water.

  • Stir the mixture and adjust the pH of the solution to 4-5.

  • Perform a separatory funnel extraction to isolate the (S)-2-aminobutyric acid.

Step 2: Amidation

  • The prepared (S)-2-aminobutyric acid is then converted to (S)-2-aminobutyryl chloride using a chlorinating agent like thionyl chloride in the presence of a catalyst such as phosphorus pentachloride. The molar ratio of (S)-2-aminobutyric acid to the chlorinating agent is typically 1:1.1–1.5.[4]

  • The reaction is carried out at a temperature of 50–80°C.[4]

  • The resulting (S)-2-aminobutyryl chloride is then subjected to an aminating reaction by passing ammonia gas through a solution of the chloride in an alcoholic solvent to yield (S)-2-aminobutanamide.[4]

Protocol 2: Enzymatic Synthesis via Catalytic Ammonolysis

This protocol utilizes a lipase to catalyze the ammonolysis of (S)-2-aminobutyrate methyl ester.[8]

  • In a 250 ml clean round-bottom flask, sequentially add 10.3 g of (S)-2-methyl aminobutyrate, 8 g of ammonium carbamate, and 100 mL of tert-butanol.

  • Add 1 g of immobilized lipase (activity ≥ 10000 PLU/g).

  • Stir the mixture at a controlled temperature of 40°C in a water bath for 20 hours.

  • Monitor the reaction progress using HPLC. The reaction is considered complete when the conversion rate exceeds 96%.

  • Upon completion, stop the reaction and remove the immobilized lipase by centrifugal filtration for recovery and reuse.

  • Collect the filtrate and heat it to 75°C for approximately 1 hour.

  • Add 1.5 g of activated carbon for decolorization and stir for 15 minutes.

  • Perform suction filtration to remove the activated carbon.

  • Carry out reduced-pressure distillation on the collected filtrate to remove the solvent.

  • Rinse the distilled residue with methanol to remove impurities.

  • Dry the product to obtain (S)-2-aminobutanamide as a white solid.

Protocol 3: Analytical Method for Enantiomeric Purity Determination

This protocol outlines a reverse-phase chiral HPLC method for determining the enantiomeric excess (e.e.) of (S)-2-aminobutanamide.[10][11]

  • HPLC System: Agilent Infinity 1260 series or equivalent.

  • Column: CROWNPAK CR (+), 150 mm × 4.0 mm, 5µ particle size.

  • Mobile Phase: 0.05% perchloric acid solution.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 15°C.

  • Detection Wavelength: 200 nm.

  • Run Time: 20 min.

  • Diluent: Mobile phase.

Sample Preparation:

  • Prepare test samples by dissolving the product in the diluent to a concentration of 2 mg/mL.

  • Prepare a system suitability solution by spiking a solution of (R)-2-aminobutanamide isomer at 1% with respect to the test concentration.

Analysis:

  • Inject the prepared samples into the HPLC system.

  • The method should be validated for linearity, precision, accuracy, and robustness according to ICH Q2 (R1) guidelines.[11] The limit of detection (LOD) and limit of quantification (LOQ) for the (R)-isomer have been reported as 0.0002 mg/mL and 0.0005 mg/mL, respectively.[11]

Mandatory Visualization

The following diagrams illustrate the synthesis pathways and experimental workflows described in this document.

Chemical_Synthesis_Pathway cluster_resolution Step 1: Chiral Resolution cluster_amidation Step 2: Amidation racemic_acid Racemic 2-Aminobutyric Acid salt (S)-2-Aminobutyric Acid d-Camphorsulfonic Acid Salt racemic_acid->salt Isopropanol, 65°C chiral_agent d-Camphorsulfonic Acid chiral_agent->salt s_acid (S)-2-Aminobutyric Acid salt->s_acid Ethyl Acetate, Water, pH 4-5 s_acid_chloride (S)-2-Aminobutyryl Chloride s_acid->s_acid_chloride 50-80°C final_product (S)-2-Aminobutanamide s_acid_chloride->final_product Alcoholic Solvent thionyl_chloride Thionyl Chloride thionyl_chloride->s_acid_chloride ammonia Ammonia ammonia->final_product

Caption: Chemical synthesis of (2S)-2-aminobutanamide via chiral resolution.

Enzymatic_Synthesis_Workflow start Start: (S)-2-Aminobutyrate Methyl Ester + Ammonium Carbamate reaction Enzymatic Reaction (Immobilized Lipase, 40°C, 20h) start->reaction filtration1 Centrifugal Filtration reaction->filtration1 enzyme_recycle Immobilized Lipase (Recycled) filtration1->enzyme_recycle Solid Phase heating Heating Filtrate (75°C) filtration1->heating Liquid Phase (Filtrate) decolorization Decolorization (Activated Carbon) heating->decolorization filtration2 Suction Filtration decolorization->filtration2 distillation Reduced-Pressure Distillation filtration2->distillation rinsing Rinsing with Methanol distillation->rinsing drying Drying rinsing->drying end Final Product: (S)-2-Aminobutanamide drying->end Analytical_Workflow sample_prep Sample Preparation (2 mg/mL in mobile phase) hplc_injection HPLC Injection sample_prep->hplc_injection chromatography Chiral Chromatography (CROWNPAK CR (+)) hplc_injection->chromatography detection UV Detection (200 nm) chromatography->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis result Enantiomeric Excess (e.e.) Calculation data_analysis->result

References

Application Note: Comprehensive Analytical Characterization of (2S)-2-aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (2S)-2-aminobutyramide, also known as (S)-2-aminobutanamide, is a critical chiral building block in the synthesis of several pharmaceutical compounds, most notably the anti-epileptic drugs Levetiracetam and Brivaracetam.[1] Given its role as a key starting material, ensuring its chemical purity, and more importantly, its enantiomeric purity, is paramount for the safety and efficacy of the final drug product.[2] This document outlines a suite of analytical techniques and detailed protocols for the comprehensive characterization of this compound hydrochloride, the common salt form of the compound.

The analytical workflow for this compound involves a multi-technique approach to confirm its identity, structure, purity, and thermal properties.

Figure 1: Logical Workflow for Analytical Characterization cluster_0 Primary Analysis: Purity & Identity cluster_1 Secondary Analysis: Physicochemical Properties cluster_2 Data Synthesis HPLC Chiral HPLC (Enantiomeric Purity) Report Comprehensive Characterization Report HPLC->Report LCMS LC-MS (Molecular Weight) LCMS->Report NMR NMR Spectroscopy (Structural Confirmation) NMR->Report FTIR FTIR (Functional Groups) FTIR->Report DSC DSC (Thermal Properties) DSC->Report Polarimetry Polarimetry (Optical Rotation) Polarimetry->Report

Caption: Figure 1: Logical workflow for the analytical characterization of this compound.

Chromatographic Techniques

Chromatography is essential for assessing the purity of this compound, particularly its enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

A reverse-phase chiral HPLC method is the gold standard for determining the enantiomeric purity of this compound by separating it from its unwanted (R)-isomer.[2][3]

Table 1: Summary of HPLC Methods for Chiral Analysis

ParameterMethod 1Method 2
Column CROWNPAK CR (+), 150 mm x 4.0 mm, 5 µmMacherey-Nagel Nucleosil 120-5 C18, 250 x 4 mm
Mobile Phase 0.05% Perchloric acid solution in high purity water1M NaOH (20 mL) diluted to 2L, pH adjusted to 3.0 with 1M H3PO4, with 1-octanesulfonic acid monohydrate (234 mg)
Flow Rate 0.3 mL/min1.2 mL/min
Column Temp. 15 °C40 °C
Detection (UV) 200 nmNot specified (post-column derivatization)
Post-Column Not applicableOPA reagent, λext: 360 nm, λem: 420 nm
Diluent Mobile PhaseNot specified
Injection Vol. Not specified (typically 10 µL)10 µL
Typical R.T. (R)-isomer: ~4.5 min, (S)-isomer: ~5.1 min(RS)-2-aminobutyramide: 3.6 min
Reference [2][4]
Gas Chromatography (GC)

Direct analysis of this compound by GC can be challenging due to its polarity and low volatility. Derivatization is often required. A sensitive GC-MS method can be developed for trace-level analysis based on the derivatization of similar short-chain amides with reagents like 9-xanthydrol.[5]

Spectroscopic Techniques

Spectroscopy is used for absolute structure confirmation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. 1H NMR confirms the presence of protons and their connectivity, while 13C NMR identifies the carbon skeleton. Spectra are typically recorded in solvents like DMSO-d6 or D2O.[6]

Table 2: Representative NMR Data for a derivative of this compound (Note: Data below is for (S)-2‐((2-methylbenzylidene)amino)butanamide, a derivative, as detailed spectra for the primary amine are not readily available in the provided search results. It serves to illustrate the type of data obtained.)

NucleusChemical Shift (δ, ppm) in DMSO-d6Description
1H NMR 8.59 (s, 1H)Imine CH
7.93 (d, 1H)Aromatic CH
7.38-7.24 (m, 3H)Aromatic CH
7.18 (br s, 1H), 7.06 (br s, 1H)Amide NH2
3.69 (dd, 1H)Chiral α-H
1.87 (m, 1H), 1.71 (m, 1H)Methylene CH2
0.82 (t, 3H)Methyl CH3
13C NMR 174.36Amide C=O
161.02Imine C=N
138.10, 134.06, 131.16, 130.78, 128.04, 126.33Aromatic Carbons
75.47Chiral α-C
27.45Methylene C
10.50Methyl C
Reference [6]
Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, confirming its elemental composition. For (S)-2-aminobutyramide hydrochloride, the expected molecular weight is 138.60 g/mol .[7] Techniques like Electrospray Ionization (ESI-MS) are suitable for this polar molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the amine (N-H stretching and bending) and amide (C=O stretching, N-H bending) functional groups.[8][9]

Physicochemical and Thermal Analysis

Polarimetry

As a chiral molecule, this compound rotates plane-polarized light. The specific rotation is a key quality attribute.

Table 3: Physicochemical Properties

ParameterValueConditionsReference
Specific Rotation +23.0° to +25.0°c=1 in H2O, at 20°C
Melting Point 259-263 °C (decomposes)Not specified[10]
Appearance White to off-white solid/crystalline powderAmbient[10]
Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions, providing information on the sample's purity and polymorphic form.[6] The sharp melting point observed for this compound hydrochloride is indicative of high purity.[10]

Experimental Protocols

Figure 2: Workflow for Chiral HPLC Analysis prep 1. Mobile Phase Preparation hplc 4. HPLC System Setup (Column, Temp, Flow Rate) prep->hplc sample 2. Sample Preparation (2 mg/mL in Diluent) inject 5. Sample Injection & Data Acquisition sample->inject sst 3. System Suitability (Spike with R-isomer) sst->inject hplc->inject analysis 6. Data Analysis (Peak Integration, %e.e.) inject->analysis

Caption: Figure 2: General experimental workflow for chiral HPLC analysis.

Protocol 1: Chiral Purity by HPLC (adapted from[2])
  • Mobile Phase Preparation:

    • Prepare a 0.05% (v/v) solution of perchloric acid in HPLC-grade water.

    • Filter through a 0.45 µm membrane filter and degas for 15 minutes.

  • Sample and System Suitability Preparation:

    • Diluent: Use the mobile phase as the diluent.

    • Test Sample: Accurately weigh and dissolve this compound hydrochloride in the diluent to a final concentration of 2.0 mg/mL.

    • System Suitability Solution (SSS): Prepare a 2.0 mg/mL solution of the test sample and spike it with the (R)-2-aminobutyramide isomer at a concentration of 1% relative to the main component (e.g., 0.02 mg/mL).

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity series HPLC system or equivalent.

    • Column: CROWNPAK CR (+), 150 mm x 4.0 mm, 5 µm particle size.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 15 °C.

    • UV Detection: 200 nm.

    • Run Time: 20 minutes.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the System Suitability Solution. The resolution between the (S) and (R) isomer peaks should be adequate (typically >1.2).

    • Inject the Test Sample in triplicate.

  • Data Analysis:

    • Integrate the peak areas for both the (S) and (R) isomers.

    • Calculate the percentage of the (R)-isomer impurity.

    • Determine the enantiomeric excess (% e.e.) using the formula: % e.e. = [((S)-isomer Area - (R)-isomer Area) / ((S)-isomer Area + (R)-isomer Area))] * 100.

Protocol 2: Structural Confirmation by 1H NMR
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound hydrochloride.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D2O, or DMSO-d6) in a standard 5 mm NMR tube.

    • Vortex briefly to ensure complete dissolution.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to the specific sample and solvent.

    • Set the acquisition parameters (e.g., number of scans, relaxation delay) to achieve an adequate signal-to-noise ratio.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum at a constant temperature (e.g., 25 °C).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the structure of this compound. Compare the obtained spectrum with a reference standard or literature data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S)-2-aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (2S)-2-aminobutyramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important chiral intermediate.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Chemical Synthesis 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor activation of the carboxylic acid: Inefficient coupling agent or activation method.[1] 3. Side reactions: Formation of byproducts such as the corresponding carboxylic acid from hydrolysis of the starting nitrile precursor.[2] 4. Racemization: Harsh reaction conditions can lead to loss of stereochemical purity.1. Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize Coupling Agent: Screen different coupling agents (e.g., EDC/HOBt, HATU, PyBOP) to find the most effective one for your specific substrate.[1] 3. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to minimize hydrolysis.[2] 4. Mild Conditions: Perform the reaction at lower temperatures to reduce the risk of racemization.
Low Yield in Enzymatic Synthesis 1. Suboptimal reaction conditions: Incorrect pH, temperature, or solvent.[3] 2. Enzyme inhibition: Presence of inhibitors in the substrate or reaction medium. 3. Low enzyme activity or loading: Insufficient amount of enzyme or poor quality enzyme.1. Condition Optimization: Systematically optimize the pH (typically 6-9) and temperature (typically 35-55 °C) for the specific lipase used.[3] 2. Substrate Purity: Use high-purity starting materials. 3. Enzyme Loading: Increase the enzyme loading and ensure the enzyme has high activity (e.g., ≥10,000 PLU/g for immobilized lipase).[3]
Low Enantiomeric Excess (e.e.) 1. Racemization during chemical synthesis: Particularly during the activation of the carboxylic acid. 2. Inherent low selectivity of the enzyme: The chosen enzyme may not be highly selective for the desired enantiomer.[4] 3. Suboptimal conditions for enzymatic resolution: Temperature and solvent can significantly impact enantioselectivity.[4]1. Mild Activation: Use coupling agents known to suppress racemization, such as HATU or COMU, or add racemization suppressors like HOBt or HOAt when using carbodiimides.[1] 2. Enzyme Screening: Screen a variety of lipases or other suitable enzymes to find one with higher enantioselectivity.[4] 3. Optimize Enzymatic Conditions: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may decrease the reaction rate.[4]
Difficult Purification 1. Presence of unreacted starting materials: Incomplete conversion. 2. Formation of closely related byproducts: e.g., (2S)-2-aminobutyric acid. 3. High water solubility of the product: Can lead to losses during aqueous workup.1. Drive Reaction to Completion: Use a slight excess of one reagent (if cost-effective) and monitor for full conversion. 2. Chromatography: Utilize column chromatography with an appropriate stationary and mobile phase to separate the product from impurities. 3. Extraction and Crystallization: Perform extractions with a suitable organic solvent and consider crystallization for final purification to remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common starting materials include (S)-2-aminobutyric acid, methyl (S)-2-aminobutyrate, and 2-bromobutyric acid derivatives.[5][6] The choice of starting material often depends on the chosen synthetic route (chemical or enzymatic) and economic considerations.

Q2: Which synthetic route, chemical or enzymatic, generally provides a higher yield and enantiomeric excess?

A2: Enzymatic methods, particularly those using stereoselective lipases or nitrile hydratases, often provide superior results in terms of both high yield and excellent enantiomeric excess (>99% e.e.) under mild reaction conditions.[3][7] Chemical routes can be effective but may require more optimization to control side reactions and prevent racemization.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8] For monitoring enantiomeric excess, chiral HPLC is the preferred method.[9]

Q4: What are the critical parameters to control during an enzymatic synthesis using a lipase?

A4: For a successful enzymatic reaction, the following parameters are critical:

  • pH: The optimal pH for the lipase should be maintained, typically between 6 and 9.[3]

  • Temperature: The reaction should be conducted at the optimal temperature for the enzyme's activity and stability, generally between 35-55°C.[3]

  • Enzyme Activity and Loading: The specific activity of the lipase and its concentration in the reaction mixture are crucial for achieving a good reaction rate and high conversion.[3]

  • Solvent: The choice of solvent can influence enzyme activity and substrate solubility. Alcohols like isopropanol and tert-butanol are often used.[3]

Q5: How can I remove the unwanted (R)-enantiomer after a resolution step?

A5: The unwanted (R)-enantiomer can be removed through techniques such as fractional crystallization of diastereomeric salts formed with a chiral resolving agent (e.g., L-tartaric acid).[6] Alternatively, enzymatic kinetic resolution inherently separates the enantiomers, with the enzyme selectively converting one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

Data Presentation

Table 1: Comparison of Chemical Synthesis Methods for Amide Formation

Coupling Agent/MethodAdditiveTypical SolventTemperature (°C)Reported Conversion/YieldReference(s)
EDCSulfo-NHSAqueous BufferRoom TempHigh Conversion[8]
EDCHOAtAqueous BufferRoom Temp>75% for most substrates[8]
HATU-Aqueous BufferRoom TempPoor Conversion[8]
COMU-Aqueous BufferRoom TempPoor Conversion[8]
Thionyl Chloride (for acyl chloride formation)-Anhydrous Solvent0 to Room TempHigh (intermediate step)[5]

Table 2: Performance of Enzymatic Synthesis of (2S)-2-aminobutanamide

EnzymeSubstrateSolventTemperature (°C)Reaction Time (h)Conversion Rate (%)Yield (%)Chiral Purity (e.e. %)Reference(s)
Immobilized Lipase(S)-2-methyl aminobutyric acidtert-butanol4020>9685.599.5[3]
Immobilized Lipase(S)-2-methyl aminobutyric acidDioxane3722>95.885.699.6[3]
D-aminopeptidase (Bs-Dap)Racemic 2-aminobutanamideAqueous Buffer451.350->99[10]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (2S)-2-aminobutanamide using Immobilized Lipase [3]

  • Reaction Setup: In a clean round-bottom flask, combine (S)-2-methyl aminobutyric acid (e.g., 10.3g), an amino donor such as ammonium carbamate (e.g., 8g), and a suitable solvent like tert-butanol (e.g., 100mL).

  • Enzyme Addition: Add immobilized lipase (e.g., 1g, with an activity of ≥10,000 PLU/g).

  • Reaction Conditions: Stir the mixture at a controlled temperature of 40°C.

  • Monitoring: Monitor the reaction for approximately 20 hours. The conversion rate can be analyzed by HPLC.

  • Work-up:

    • Once the reaction reaches the desired conversion (>96%), stop the reaction.

    • Remove the immobilized lipase by centrifugal filtration for recovery and reuse.

    • Transfer the filtrate to a clean reaction vessel.

    • Heat the filtrate to approximately 75°C for about 1 hour.

    • Add activated carbon (e.g., 1.5g) for decolorization and stir for 15 minutes.

    • Perform suction filtration to remove the activated carbon.

    • Remove the solvent from the filtrate by reduced pressure distillation.

    • Wash the resulting residue with methanol to remove impurities.

    • Dry the solid product to obtain (2S)-2-aminobutanamide.

Protocol 2: Chemical Synthesis via Acyl Chloride Intermediate (Based on general principles[5])

  • Acyl Chloride Formation:

    • In a fume hood, suspend (S)-2-aminobutyric acid (1 eq.) in an anhydrous solvent such as dichloromethane (DCM).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.1-1.5 eq.).

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (evolution of gas ceases).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude (S)-2-aminobutyryl chloride.

  • Amidation:

    • In a separate flask, prepare a solution of ammonia in an appropriate solvent (e.g., by bubbling ammonia gas through cold isopropanol).

    • Cool the ammonia solution to 0°C.

    • Slowly add a solution of the crude (S)-2-aminobutyryl chloride in an anhydrous solvent to the ammonia solution.

    • Stir the reaction at 0°C and then allow it to warm to room temperature.

    • Monitor the reaction by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter the reaction mixture to remove any ammonium chloride precipitate.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography.

Mandatory Visualizations

experimental_workflow_enzymatic cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Amino Donor, and Solvent B Add Immobilized Lipase A->B C Stir at Controlled Temperature (e.g., 40°C) B->C D Monitor by HPLC C->D E Filter to Recover Enzyme D->E Reaction Complete F Decolorize with Activated Carbon E->F G Remove Solvent F->G H Wash with Methanol G->H I Dry to Obtain Pure Product H->I troubleshooting_low_yield cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Start Low Yield Observed Q1 Chemical or Enzymatic Synthesis? Start->Q1 C1 Incomplete Reaction? Q1->C1 Chemical E1 Suboptimal pH/Temp? Q1->E1 Enzymatic C2 Poor Carboxylic Acid Activation? C1->C2 S1 Increase Reaction Time/Temp Monitor by TLC/HPLC C1->S1 C3 Side Reactions (e.g., Hydrolysis)? C2->C3 S2 Screen Coupling Agents (e.g., HATU, EDC/HOBt) C2->S2 S3 Use Anhydrous Conditions C3->S3 E2 Enzyme Inhibition? E1->E2 SE1 Optimize pH and Temperature E1->SE1 E3 Low Enzyme Activity/Loading? E2->E3 SE2 Use High-Purity Substrate E2->SE2 SE3 Increase Enzyme Loading E3->SE3

References

Common impurities in (2S)-2-aminobutyramide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-2-aminobutyramide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities in this compound are typically related to the manufacturing process. These can be broadly categorized as:

  • Enantiomeric Impurity: The primary impurity is the undesired (R)-enantiomer of 2-aminobutyramide.

  • Starting Material Carryover: Residual amounts of starting materials, such as (S)-2-aminobutyric acid, are often present.

  • Process-Related Impurities: These can include by-products from the specific synthetic route employed. For instance, in syntheses starting from 2-bromobutyric acid, impurities like ammonium bromide may be generated.

  • Residual Solvents: Solvents used during synthesis and purification, such as methanol, isopropanol, or acetone, may remain in the final product.

Q2: What are the typical acceptance criteria for impurities in (S)-2-aminobutyramide hydrochloride?

A2: While specifications can vary between suppliers, typical acceptance criteria for impurities in high-purity (S)-2-aminobutyramide hydrochloride are summarized in the table below.

ImpurityAcceptance Criterion
(R)-isomer≤ 0.05%
L(+)-2-aminobutyric acid≤ 0.05%
Single Unspecified Impurity≤ 0.5%
Total Impurities≤ 1.0%
Loss on Drying (Residual Solvents)≤ 0.5%
Residue on Ignition≤ 0.5%

Q3: How can I remove the (R)-isomer from my this compound sample?

A3: The most effective method for removing the (R)-isomer is through diastereomeric salt crystallization. This involves reacting the racemic 2-aminobutyramide with a chiral resolving agent, such as L-tartaric acid or D-mandelic acid, to form diastereomeric salts.[1] These salts have different solubilities, allowing for the selective crystallization of the desired (S)-enantiomer salt. The purified salt is then treated with a base to liberate the free (S)-2-aminobutyramide. Subsequent recrystallization of the free base or its hydrochloride salt can further enhance enantiomeric purity.

Q4: What is the best way to remove residual solvents?

A4: Residual solvents are typically removed by drying the final product under vacuum at an elevated temperature. The specific conditions (temperature, pressure, and time) will depend on the solvent being removed and the thermal stability of the aminobutyramide. For stubborn solvent inclusion, techniques like slurry washing with a non-solvent or recrystallization can be effective.

Troubleshooting Guides

Problem 1: High levels of the (R)-enantiomer detected by chiral HPLC.

Possible Causes:

  • Incomplete Resolution: The diastereomeric salt resolution process may not have gone to completion.

  • Co-precipitation: The undesired (R)-isomer salt may have co-precipitated with the desired (S)-isomer salt.

  • Racemization: The product may have undergone racemization during a subsequent process step, although this is less common under standard conditions.

Solutions:

  • Optimize Resolution:

    • Solvent System: The choice of solvent is critical. Alcohols like methanol, ethanol, and isopropanol are commonly used.[1] Experiment with different solvent systems or solvent/water mixtures to maximize the solubility difference between the diastereomeric salts.

    • Cooling Rate: A slow, controlled cooling rate during crystallization is crucial to allow for selective precipitation of the desired diastereomer.

    • Stirring: Ensure adequate stirring during the resolution process to maintain a homogeneous suspension.

  • Recrystallization: Perform one or more recrystallizations of the isolated (S)-2-aminobutyramide salt or free base.

Problem 2: Presence of (S)-2-aminobutyric acid in the final product.

Possible Cause:

  • Incomplete Reaction: The starting material, (S)-2-aminobutyric acid, was not fully converted to the amide.

  • Hydrolysis: The amide product may have hydrolyzed back to the carboxylic acid during workup or purification.

Solutions:

  • Reaction Optimization: Ensure the initial amidation reaction goes to completion by optimizing reaction time, temperature, and reagent stoichiometry.

  • Purification:

    • Recrystallization: (S)-2-aminobutyramide and its hydrochloride salt have different solubility profiles than (S)-2-aminobutyric acid. Recrystallization from a suitable solvent, such as methanol or isopropanol, can effectively remove the unreacted starting material.[2]

    • Aqueous Wash: If the product is in a water-immiscible organic solvent, washing with a mildly basic aqueous solution can extract the more acidic 2-aminobutyric acid.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity

This method is used to determine the enantiomeric purity of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

ParameterValue
ColumnChiral Crown Ether-based column (e.g., CROWNPAK CR(+))
Mobile Phase0.05% Perchloric acid in water
Flow Rate0.3 mL/min
Column Temperature15 °C
DetectionUV at 200 nm
Injection Volume10 µL

Sample Preparation:

  • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 2 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Recrystallization of (S)-2-Aminobutyramide Hydrochloride from Methanol

This protocol describes a general procedure for the purification of (S)-2-aminobutyramide hydrochloride by recrystallization from methanol to remove process-related impurities and potentially enhance enantiomeric purity.[2]

Procedure:

  • Dissolve the crude (S)-2-aminobutyramide hydrochloride in a minimal amount of hot methanol.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product s1 Racemic 2-aminobutyramide p1 Diastereomeric Salt Formation (with Chiral Acid) s1->p1 p2 Fractional Crystallization p1->p2 p3 Isolation of Diastereomeric Salt p2->p3 p4 Liberation of Free Amine p3->p4 p5 Recrystallization p4->p5 a1 Chiral HPLC p5->a1 fp Pure this compound a1->fp

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_impurity_type Impurity Identification cluster_solutions Removal Strategy start Impurity Detected i1 (R)-enantiomer start->i1 i2 Starting Material start->i2 i3 Residual Solvent start->i3 s1 Optimize Resolution Recrystallize i1->s1 s2 Recrystallize Aqueous Wash i2->s2 s3 Vacuum Drying i3->s3

Caption: Troubleshooting logic for impurity removal.

References

Troubleshooting low enantiomeric excess in chiral resolution of 2-aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enantiomeric excess (ee) in the chiral resolution of 2-aminobutyramide.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a common issue in the resolution of racemic mixtures. The following guide addresses potential causes and corrective actions in a question-and-answer format.

Q1: My chiral resolution of 2-aminobutyramide is resulting in low enantiomeric excess. What are the most likely causes?

A1: Low enantiomeric excess in the diastereomeric salt crystallization of 2-aminobutyramide can stem from several factors. The most critical parameters to investigate are:

  • Suboptimal Solvent System: The choice of solvent is paramount as it dictates the solubility difference between the two diastereomeric salts. An ideal solvent will maximize this difference, leading to the preferential crystallization of the less soluble salt.[1]

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic 2-aminobutyramide is a critical parameter that can significantly impact the resolution efficiency.

  • Ineffective Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts with a significant enough difference in solubility.

  • Unfavorable Crystallization Conditions: Temperature, cooling rate, and agitation can all influence the crystallization process and, consequently, the enantiomeric excess of the product.

  • Co-crystallization: In some cases, the desired and undesired diastereomers may co-crystallize, leading to a lower enantiomeric excess in the solid phase.

Q2: How can I optimize the solvent system to improve my enantiomeric excess?

A2: A screening of various solvents or solvent mixtures is highly recommended. Alcohols such as methanol, ethanol, isopropanol, and 4-methyl-2-pentanol have been shown to be effective for the resolution of 2-aminobutyramide derivatives.[1][2] Methanol, in particular, has been noted to provide excellent yields and ee-values when used with tartaric acid as the resolving agent.[2] The goal is to find a solvent where one diastereomeric salt is significantly less soluble than the other.

Q3: What is the optimal molar ratio of resolving agent to 2-aminobutyramide?

A3: While a 1:1 stoichiometric ratio is a common starting point, it is not always optimal. It is advisable to experiment with different ratios. For some systems, using a molar ratio of the resolving agent to the racemic substrate greater than 1.5 can lead to an improvement in enantiomeric excess and yield.

Q4: I've tried optimizing the solvent and stoichiometry, but my ee is still low. Should I consider a different resolving agent?

A4: Yes. If optimization of other parameters fails, screening for a different resolving agent is a logical next step. Commonly used and effective resolving agents for amines like 2-aminobutyramide include D-mandelic acid and L-tartaric acid.[1][2] The interaction between the resolving agent and the enantiomers of 2-aminobutyramide is highly specific, and a different agent may provide the necessary difference in diastereomeric salt solubility for effective resolution.

Q5: How does temperature control during crystallization affect the enantiomeric excess?

A5: Temperature control is crucial. The crystallization temperature directly affects the solubility of the diastereomeric salts. A controlled and often slow cooling profile is generally recommended to allow for the selective crystallization of the less soluble diastereomer. For instance, a process for a 2-aminobutyramide derivative involves dissolving the components at an elevated temperature (e.g., 65°C), followed by a slow cooling process to allow for crystallization.[1] Rapid cooling can lead to the entrapment of the more soluble diastereomer in the crystal lattice, thus reducing the enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind the chiral resolution of 2-aminobutyramide by diastereomeric salt formation?

A1: The chiral resolution of racemic 2-aminobutyramide involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent, typically a chiral acid like D-mandelic acid or L-tartaric acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, one diastereomer can be selectively crystallized from a suitable solvent, while the other remains in the mother liquor. The crystallized diastereomeric salt can then be treated to remove the resolving agent, yielding the desired enantiomer of 2-aminobutyramide with high enantiomeric purity.

Q2: How do I determine the enantiomeric excess of my resolved 2-aminobutyramide?

A2: The most common and reliable method for determining the enantiomeric excess of 2-aminobutyramide is through chiral High-Performance Liquid Chromatography (HPLC).[3] This technique uses a chiral stationary phase to separate the two enantiomers, and the relative peak areas in the chromatogram are used to calculate the enantiomeric excess.

Q3: Can I recycle the undesired enantiomer from the mother liquor?

A3: Yes, in many industrial processes, the undesired enantiomer remaining in the mother liquor is racemized (converted back to the racemic mixture) and recycled back into the resolution process. This significantly improves the overall yield and economic viability of the process.

Q4: What are some common chiral resolving agents for amines?

A4: Besides D-mandelic acid and L-tartaric acid, other chiral acids like dibenzoyl-L-tartaric acid, and camphor-10-sulfonic acid are also commonly used for the resolution of racemic amines.

Data Presentation

Table 1: Examples of Chiral Resolution of 2-Aminobutyramide Derivatives

Resolving AgentSolvent SystemTemperature ProfileInitial ee (%)Final ee (%)
D-Mandelic Acid4-methyl-2-pentanol / waterHeated to 65°C, then cooled to 20°C overnightRacemic77
D-Mandelic Acid4-methyl-2-pentanolHeated to 65°C, cooled to 50°C for 1h, then to 40°C for 2hRacemic≥98.5
L-Tartaric AcidMethanolNot specifiedRacemic"Excellent"

Data synthesized from patent literature describing the resolution of a Schiff base of 2-aminobutyramide.[1][2]

Experimental Protocols

Protocol 1: Chiral Resolution of a 2-Aminobutyramide Derivative via Diastereomeric Salt Crystallization

This protocol is adapted from a patented procedure for the resolution of a Schiff base of 2-aminobutyramide and serves as a representative example.

  • Dissolution: In a suitable reactor, dissolve the racemic 2-aminobutyramide derivative in 4-methyl-2-pentanol at an elevated temperature (e.g., 65°C).

  • Addition of Resolving Agent: Add a solution of D-mandelic acid in 4-methyl-2-pentanol to the heated mixture over a period of 30 minutes, maintaining the temperature at 65°C.

  • Controlled Cooling and Crystallization: Slowly cool the resulting solution to 50°C. Crystallization is expected to begin around 53°C. Stir the mixture at 50°C for 1 hour.

  • Further Cooling: Continue to cool the mixture to 40°C and stir for an additional 2 hours.

  • Isolation: Filter the reaction mixture at 40°C to isolate the crystalline diastereomeric salt.

  • Washing: Wash the crystal cake with cold 4-methyl-2-pentanol.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., in acetone with aqueous hydrochloric acid followed by basification) to remove the D-mandelic acid and obtain the enantiomerically enriched 2-aminobutyramide derivative.[1]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol is based on a validated method for the determination of the enantiomeric excess of 2-aminobutanamide.[3][4]

  • HPLC System: An Agilent 1260 Infinity series or equivalent.

  • Chiral Column: CROWNPAK CR (+) column (150 mm x 4.0 mm, 5 µm particle size).

  • Mobile Phase: 0.05% aqueous perchloric acid solution.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 15°C.

  • Detection: UV at 200 nm.

  • Sample Preparation: Prepare a solution of the 2-aminobutyramide sample in the mobile phase at a concentration of approximately 2 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Final Product racemic Racemic 2-Aminobutyramide dissolution Dissolution at Elevated Temperature racemic->dissolution resolving_agent Chiral Resolving Agent (e.g., D-Mandelic Acid) resolving_agent->dissolution solvent Solvent (e.g., 4-methyl-2-pentanol) solvent->dissolution crystallization Controlled Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration solid Diastereomeric Salt (Solid) filtration->solid Less Soluble mother_liquor Mother Liquor (Contains other diastereomer) filtration->mother_liquor More Soluble liberation Liberation of Free Amine solid->liberation final_product Enantioenriched (S)-2-Aminobutyramide liberation->final_product analysis Chiral HPLC Analysis (Determine ee) final_product->analysis

Caption: Experimental workflow for the chiral resolution of 2-aminobutyramide.

troubleshooting_low_ee start Low Enantiomeric Excess (ee) q_solvent Is the solvent system optimized? start->q_solvent a_solvent_no Screen different solvents/ mixtures (e.g., alcohols) q_solvent->a_solvent_no No q_stoichiometry Is the stoichiometry optimized? q_solvent->q_stoichiometry Yes a_solvent_no->q_stoichiometry a_stoichiometry_no Vary the molar ratio of resolving agent to amine q_stoichiometry->a_stoichiometry_no No q_temp Is the cooling profile controlled? q_stoichiometry->q_temp Yes a_stoichiometry_no->q_temp a_temp_no Implement a slow, controlled cooling profile q_temp->a_temp_no No q_agent Is the resolving agent effective? q_temp->q_agent Yes a_temp_no->q_agent a_agent_no Test alternative resolving agents (e.g., L-tartaric acid) q_agent->a_agent_no No end Improved Enantiomeric Excess q_agent->end Yes a_agent_no->end

Caption: Troubleshooting decision tree for low enantiomeric excess.

References

Technical Support Center: Optimization of Levetiracetam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Levetiracetam.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Levetiracetam, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the overall yield of my Levetiracetam synthesis consistently low?

Answer: Low overall yield in Levetiracetam synthesis can stem from several factors throughout the multi-step process.[1][2] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. For instance, in the condensation of γ-butyrolactone and (S)-2-aminobutanol, solvent-free conditions at high temperatures (around 225°C) have been shown to produce high yields (up to 93%).[3] Using solvents like toluene to remove water azeotropically may also be an option, though solvent-free approaches can be more efficient.[3]

  • Impurity Formation: Side reactions can consume starting materials and complicate purification, leading to product loss. Common impurities can arise from the starting materials or byproducts formed during the reaction.[4]

  • Racemization: The desired product is the (S)-enantiomer. Racemization, especially at high temperatures or under basic conditions, can significantly reduce the yield of the active pharmaceutical ingredient.[5] The presence of hydroxide ions can facilitate racemization by lowering the energy barriers for proton transfer.[5]

  • Inefficient Purification: Product loss during crystallization and recrystallization is a common issue. The choice of solvent for this step is crucial; ethyl acetate and acetone are commonly used.[6]

Question 2: I am observing a significant amount of the (R)-enantiomer in my final product. What is causing this racemization and how can I prevent it?

Answer: The presence of the undesired (R)-enantiomer is a critical issue as the pharmacological activity of Levetiracetam resides in the (S)-enantiomer. Racemization can occur under several conditions:

  • Cause: High temperatures and basic conditions are known to promote racemization.[5] The amide linkage in intermediates can be sensitive to racemization at elevated temperatures.[3] The presence of a strong base can lead to the formation of the undesired enantiomer.[7]

  • Prevention:

    • Temperature Control: Carefully control the temperature during all reaction steps, especially during condensations and cyclizations which may be run at elevated temperatures.

    • pH Control: Avoid strongly basic conditions where possible. If a base is required, consider using a weaker base or carefully controlling the stoichiometry. Neutralizing the reaction mixture after certain steps can help prevent further racemization.[8]

    • Reaction Time: Minimize reaction times at high temperatures to reduce the window for racemization to occur.

Question 3: My final product is difficult to purify, and I suspect the presence of several impurities. What are the common impurities and how can I minimize their formation?

Answer: Impurities in Levetiracetam synthesis can originate from starting materials, side reactions, or degradation.[4] Common impurities include:

  • (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid: The carboxylic acid precursor to the final amide. Incomplete amidation will result in this impurity.

  • Etiracetam (racemic Levetiracetam): The racemic mixture of Levetiracetam.

  • Degradation products: These can form under harsh reaction conditions or during storage.[9]

To minimize impurity formation:

  • High-Purity Starting Materials: Ensure the purity of your starting materials, such as (S)-2-aminobutanamide hydrochloride and 4-chlorobutyryl chloride.

  • Optimized Reaction Conditions: Adhere to optimized reaction parameters (temperature, time, stoichiometry of reagents) to minimize side reactions. For example, in the amidation step, using an excess of the amidation agent can lead to the formation of byproducts.

  • Inert Atmosphere: For reactions sensitive to air or moisture, conducting them under an inert atmosphere (e.g., nitrogen) can prevent the formation of oxidative or hydrolytic impurities.

  • Controlled Work-up: During the work-up process, careful pH adjustment and extraction procedures are necessary to remove unreacted starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Levetiracetam?

A1: The most prevalent industrial production methods for Levetiracetam are:

  • Asymmetric Synthesis: This is the modern preferred method, which starts with an enantiomerically pure precursor like (S)-2-aminobutanol or (S)-2-aminobutyric acid.[9] This approach avoids the need for chiral resolution later in the synthesis, making it more efficient and cost-effective.[9]

  • Racemic Synthesis followed by Chiral Resolution: This older method involves synthesizing the racemic mixture of Levetiracetam (etiracetam) and then separating the desired (S)-enantiomer from the (R)-enantiomer.[9] This is generally less efficient due to the loss of at least 50% of the material as the unwanted enantiomer.

Q2: What are the key reaction steps in a typical asymmetric synthesis of Levetiracetam?

A2: A common asymmetric synthesis route starting from (S)-2-aminobutyric acid involves the following key steps:

  • Amidation: Conversion of (S)-2-aminobutyric acid to (S)-2-aminobutanamide.

  • Condensation: Reaction of (S)-2-aminobutanamide with 4-chlorobutyryl chloride.

  • Cyclization: Intramolecular cyclization of the intermediate to form the pyrrolidinone ring of Levetiracetam.[4]

Another route involves the condensation of γ-butyrolactone with (S)-2-aminobutanol, followed by oxidation and amidation.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[3][10] These methods allow for the tracking of the consumption of starting materials and the formation of the product and any significant impurities.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the optimization of key reaction steps in Levetiracetam synthesis.

Table 1: Optimization of Solvent-Free Condensation of γ-butyrolactone and (S)-2-aminobutanol [3]

EntryTemperature (°C)Time (h)Yield (%)
12251093
22001285
31801578

Table 2: Optimization of RuO₂-catalyzed Oxidation of (S)-N-(1-hydroxybutan-2-yl)-4-hydroxybutanamide [3]

EntryCatalyst (mol%)OxidantSolventTemperature (°C)Yield (%)Purity (%)
1RuO₂ (0.62)NaOClNaHCO₃ (aq)064.891.9
2RuO₂ (0.50)NaOClNaHCO₃ (aq)2558.289.5
3RuO₂ (0.75)NaOClNaHCO₃ (aq)066.192.3

Table 3: Amidation of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid [3]

EntryAmmonia SourceReagentSolventYield (%)Purity (%)
1Ammonia gasEthyl ChloroformateDichloromethane8599.5
2Ammonium AcetateEthyl ChloroformateDichloromethane8299.2
3Ammonium ChlorideEthyl ChloroformateDichloromethane8399.3

Experimental Protocols

Protocol 1: Synthesis of Levetiracetam via Condensation, Oxidation, and Amidation [3]

Step 1: Solvent-Free Condensation

  • A mixture of γ-butyrolactone (1.16 mol) and (S)-2-aminobutanol (1.16 mol) is heated to 225°C in an autoclave under a nitrogen atmosphere.

  • The reaction is maintained at 225°C with stirring for 10 hours.

  • The progress of the reaction is monitored by TLC and HPLC.

Step 2: RuO₂-catalyzed Oxidation

  • To a mixture of the alcohol intermediate from Step 1 (6.3 mmol) and a 3% aqueous solution of NaHCO₃ (20 mL) at 25°C, add RuO₂ (0.62 mol%).

  • Stir the heterogeneous mixture for 5 minutes.

  • Cool the reaction mixture to 0°C and add a 4.5% aqueous solution of NaOCl (31 mmol) over 1 hour, maintaining the pH at 13 by adding a 50% aqueous solution of NaOH.

  • After 3 hours, quench the reaction by adding solid NaHSO₃.

Step 3: Amidation

  • To a solution of the carboxylic acid from Step 2 (0.12 mol) in dichloromethane (130 mL) at -40 to -30°C, add triethylamine (0.14 mol) over 15 minutes.

  • Slowly add ethyl chloroformate (0.13 mol) and stir for an additional 30 minutes.

  • Bubble ammonia gas through the reaction mixture at -40 to -30°C for 4-5 hours.

  • Warm the reaction mixture to 25-30°C, filter the precipitated salt, and wash with dichloromethane.

  • Concentrate the filtrate under vacuum to afford crude Levetiracetam.

  • Recrystallize the crude product from hot ethyl acetate to obtain pure Levetiracetam.[3]

Visualizations

Experimental_Workflow start Start: (S)-2-aminobutanamide hydrochloride step1 Condensation with 4-chlorobutyryl chloride start->step1 K₂CO₃, Acetonitrile intermediate1 Intermediate: (S)-N-[1-(aminocarbonyl)propyl] -4-chlorobutanamide step1->intermediate1 step2 Cyclization (Base-mediated) intermediate1->step2 KOH, Dichloromethane intermediate2 Crude Levetiracetam step2->intermediate2 step3 Purification (Recrystallization) intermediate2->step3 Ethyl Acetate or Acetone end Final Product: Pure Levetiracetam step3->end

Caption: A typical experimental workflow for the synthesis of Levetiracetam.

Troubleshooting_Low_Yield problem Problem: Low Yield cause1 Suboptimal Reaction Conditions problem->cause1 cause2 Racemization problem->cause2 cause3 Impurity Formation problem->cause3 cause4 Purification Loss problem->cause4 solution1a Optimize Temperature & Reaction Time cause1->solution1a solution1b Select Appropriate Solvent & Catalyst cause1->solution1b solution2a Control Temperature cause2->solution2a solution2b Control pH cause2->solution2b solution3a Use High-Purity Starting Materials cause3->solution3a solution3b Optimize Stoichiometry cause3->solution3b solution4a Optimize Recrystallization Solvent & Conditions cause4->solution4a

Caption: Troubleshooting guide for addressing low yield in Levetiracetam synthesis.

References

Stability issues and degradation products of (2S)-2-aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-2-aminobutyramide. The information is presented in a question-and-answer format to directly address potential stability issues and questions regarding its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

This compound, particularly as a hydrochloride salt, is generally stable under recommended storage conditions (2-8°C, dry environment).[1][2] However, its primary stability concerns are its susceptibility to hydrolysis and oxidation, especially under stress conditions. It is incompatible with strong oxidizing agents.[1][2]

Q2: What is the primary degradation product of this compound?

Under hydrolytic (acidic and basic) conditions, the primary degradation product of this compound is (2S)-2-aminobutyric acid. This occurs through the hydrolysis of the amide functional group to a carboxylic acid.

Q3: How do different environmental factors affect the stability of this compound?

  • pH: The molecule is susceptible to both acid and base-catalyzed hydrolysis. The rate of degradation is expected to increase at pH values significantly above or below neutral.

  • Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to degradation. The primary amino group and the carbon backbone are potential sites of oxidation.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.

Q4: Are there any known biological implications of the primary degradation product?

Yes, the primary degradation product, (2S)-2-aminobutyric acid, is a non-proteinogenic amino acid. While not a direct neurotransmitter, it is structurally related to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3][4][5][6] Alterations in the levels of related amino acids can potentially influence GABAergic signaling pathways, which are crucial for regulating neuronal excitability.

Troubleshooting Guide

Issue EncounteredPossible CauseTroubleshooting Steps
Low assay value or appearance of unexpected peaks in HPLC analysis. Degradation of this compound.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended 2-8°C, protected from light and moisture. 2. Check Solution Stability: If working with solutions, prepare them fresh. Avoid storing solutions for extended periods, especially at non-neutral pH. 3. Perform Forced Degradation Study: To identify the degradation products, conduct a forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions (see Experimental Protocols section). This will help confirm if the unexpected peaks correspond to known degradants like (2S)-2-aminobutyric acid.
Inconsistent experimental results. Impurities or degradation products in the starting material.1. Confirm Purity: Re-analyze the purity of the this compound batch using a validated analytical method, such as HPLC. 2. Purify the Compound: If significant impurities are detected, consider purification by recrystallization or chromatography.
Formation of colored byproducts. Potential oxidative degradation or side reactions.1. Use Inert Atmosphere: When conducting reactions at elevated temperatures, use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Avoid Strong Oxidizing Agents: Check all reagents and solvents for peroxides or other oxidizing impurities.

Quantitative Data from Illustrative Forced Degradation Studies

The following tables summarize illustrative quantitative data from forced degradation studies on this compound. This data is representative and intended for guidance. Actual degradation rates will vary based on specific experimental conditions.

Table 1: Illustrative Degradation of this compound under Various Stress Conditions

Stress ConditionTimeTemperature% Degradation of this compoundMajor Degradation Product
Acid Hydrolysis (0.1 M HCl) 24 h60°C~15%(2S)-2-aminobutyric acid
Base Hydrolysis (0.1 M NaOH) 8 h40°C~20%(2S)-2-aminobutyric acid
Oxidation (3% H₂O₂) 24 h25°C~10%Oxidized derivatives
Thermal (Solid State) 48 h80°C< 5%Not significant
Photolytic (Solid State) 7 days25°C< 2%Not significant

Table 2: Illustrative Formation of (2S)-2-aminobutyric acid under Hydrolytic Stress

Hydrolytic ConditionTimeTemperature% this compound Remaining% (2S)-2-aminobutyric acid Formed
0.1 M HCl 8 h60°C92%7%
24 h60°C85%14%
0.1 M NaOH 4 h40°C90%9%
8 h40°C80%19%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Keep the solution at 40°C for 8 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.

    • Store the solution at room temperature (25°C), protected from light, for 24 hours.

    • Analyze samples at 0, 8, and 24 hours by HPLC.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound hydrochloride in a petri dish.

    • Expose to 80°C in a thermostatic oven for 48 hours.

    • At 0 and 48 hours, prepare a 1 mg/mL solution in water for HPLC analysis.

  • Photolytic Degradation (Solid State):

    • Place a thin layer of solid this compound hydrochloride in a transparent container.

    • Expose the sample to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After the exposure period, prepare a 1 mg/mL solution of both the exposed and control samples in water for HPLC analysis.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Product

Objective: To quantify this compound and its primary degradation product, (2S)-2-aminobutyric acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 50% B

    • 15-20 min: 50% B

    • 20-22 min: 50% to 5% B

    • 22-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare separate standard solutions of this compound hydrochloride and (2S)-2-aminobutyric acid of known concentrations in the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound HCl acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 40°C) stock->base oxidation Oxidation (3% H₂O₂, 25°C) stock->oxidation sampling Sampling at Time Intervals acid->sampling base->sampling oxidation->sampling thermal Thermal (Solid, 80°C) hplc HPLC Analysis thermal->hplc photo Photolytic (Solid, ICH Q1B) photo->hplc sampling->hplc data Data Interpretation (% Degradation, Product ID) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway cluster_products Degradation Products aminobutyramide This compound aminobutyric_acid (2S)-2-aminobutyric acid aminobutyramide->aminobutyric_acid Hydrolysis (Acid/Base) oxidized_products Oxidized Products aminobutyramide->oxidized_products Oxidation

Caption: Primary degradation pathways of this compound.

gaba_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD (Glutamate Decarboxylase) glutamate->gad gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle Packaged gaba_receptor GABA Receptor (GABA-A / GABA-B) vesicle->gaba_receptor Release into Synapse inhibition Neuronal Inhibition (Hyperpolarization) gaba_receptor->inhibition Activation aminobutyric_acid (2S)-2-aminobutyric acid (Degradation Product) aminobutyric_acid->gaba_receptor Potential Allosteric Modulation (Structural Analogy)

Caption: Potential influence of a degradation product on the GABA signaling pathway.

References

Overcoming challenges in the scale-up of (2S)-2-aminobutyramide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of (2S)-2-aminobutyramide production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing enantiomerically pure this compound?

A1: The two main strategies for obtaining enantiomerically pure this compound are:

  • Chiral Resolution of a Racemic Mixture: This involves synthesizing racemic 2-aminobutyramide and then separating the (S)- and (R)-enantiomers. Common methods include:

    • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (resolving agent) to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[1][2][3][4]

    • Enzymatic Kinetic Resolution: Using an enzyme that selectively reacts with one enantiomer (e.g., hydrolysis of the (R)-amide), leaving the desired (S)-enantiomer unreacted.[5][6][7]

  • Asymmetric Synthesis: Directly synthesizing the (S)-enantiomer using a chiral catalyst or auxiliary. This can involve methods like asymmetric hydrogenation or asymmetric Strecker synthesis.[8][9]

Q2: What are the common challenges encountered during the scale-up of this compound production?

A2: Scaling up the production of this compound presents several challenges, including:

  • Low Yield and Purity: Difficulty in maintaining high yields and chemical purity when moving from laboratory to production scale.[10]

  • Maintaining High Enantiomeric Excess (e.e.): Ensuring the final product has a high percentage of the desired (S)-enantiomer is critical and can be difficult to control on a larger scale.

  • Reagent Selection and Cost: The choice of reagents, catalysts, and solvents becomes critical at scale due to cost, safety, and environmental concerns.[11][12][13]

  • Reaction Conditions: Precise control of temperature, pressure, and reaction time is crucial for success and can be more challenging in larger reactors.

  • Purification and Isolation: Efficiently separating the product from byproducts, unreacted starting materials, and the resolving agent or catalyst can be complex.[14][15]

  • Process Safety: Handling large quantities of potentially hazardous materials requires stringent safety protocols.[11]

Q3: How do I choose between chemical and enzymatic resolution methods?

A3: The choice depends on several factors:

  • Chemical Resolution (Diastereomeric Salt Formation):

    • Pros: Well-established, robust, and often uses readily available and relatively inexpensive resolving agents.[3][4]

    • Cons: The theoretical maximum yield is 50% unless the undesired enantiomer can be racemized and recycled. It can be solvent-intensive and may require significant process optimization to achieve high purity.[16]

  • Enzymatic Resolution:

    • Pros: Highly selective, leading to high enantiomeric excess.[17][18] Operates under mild conditions (temperature and pH), reducing the risk of side reactions and degradation.[19][20] It is also an environmentally friendly approach.

    • Cons: Enzymes can be expensive, and their stability and reusability need to be considered.[17] The process may require co-factor regeneration systems, adding complexity.[17][19]

Troubleshooting Guides

Problem 1: Low Yield
Potential Cause Suggested Solution
Incomplete Reaction - Monitor reaction progress using techniques like HPLC or TLC. - Increase reaction time or temperature, but be cautious of potential side reactions.[10] - Ensure efficient mixing, especially in larger reactors.
Side Reactions - Analyze the reaction mixture for byproducts to understand competing reaction pathways. - Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. - In amidation reactions, byproduct removal (e.g., water or methanol) can shift the equilibrium towards the product.[21]
Product Degradation - Assess the stability of the product under the reaction and work-up conditions. - Consider milder reaction conditions or a different synthetic route if the product is unstable.
Losses During Work-up and Purification - Optimize extraction procedures to ensure complete transfer of the product. - For crystallization, carefully select the solvent and control the cooling rate to maximize crystal recovery. - For chromatographic purification, select the appropriate stationary and mobile phases to minimize product loss.[22]
Problem 2: Low Enantiomeric Excess (e.e.)
Potential Cause Suggested Solution
Inefficient Resolution (Diastereomeric Salt Formation) - Screen Resolving Agents: Test different chiral acids (e.g., L-tartaric acid, D-mandelic acid) to find one that forms well-defined, easily separable diastereomeric salts.[1][3] - Optimize Crystallization Solvent: The choice of solvent is critical for differential solubility of the diastereomers. Screen a range of solvents and solvent mixtures.[2] - Control Crystallization Conditions: Carefully control the temperature, cooling rate, and agitation during crystallization to promote the formation of pure diastereomeric crystals.
Poor Enzyme Activity or Selectivity (Enzymatic Resolution) - Optimize pH and Temperature: Ensure the reaction is run at the optimal pH and temperature for the specific enzyme being used.[5] - Enzyme Immobilization: Consider immobilizing the enzyme to improve its stability and facilitate reuse.[17] - Substrate/Product Inhibition: High concentrations of substrate or product can inhibit enzyme activity. Consider using a whole-cell biocatalyst to mitigate these effects.[7]
Racemization - The chiral center of 2-aminobutyramide can be susceptible to racemization under harsh conditions (e.g., strong base or high temperature). Ensure that reaction and purification conditions are mild enough to prevent this.
Problem 3: Difficulty with Product Purification
Potential Cause Suggested Solution
Presence of Closely Related Impurities - Recrystallization: This is often the most effective method for removing small amounts of impurities. Experiment with different solvents to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. - Chromatography: If recrystallization is ineffective, column chromatography with an appropriate stationary phase (e.g., silica gel, alumina) and eluent system may be necessary.[22]
Removal of Resolving Agent - After separating the diastereomeric salt, the resolving agent must be removed. This is typically done by treating the salt with a base (to liberate the free amine) and then extracting the product into an organic solvent, leaving the salt of the resolving agent in the aqueous phase.[23]
Removal of Catalyst - Homogeneous Catalysts: These are removed during aqueous work-up or by chromatography. - Heterogeneous Catalysts: These can be removed by simple filtration after the reaction is complete.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of Racemic 2-Aminobutyramide

This protocol is a general guideline and may require optimization.

  • Salt Formation:

    • Dissolve racemic 2-aminobutyramide in a suitable solvent (e.g., methanol, ethanol, or 4-methyl-2-pentanol).[24]

    • Add a solution of the chiral resolving agent (e.g., 0.5-1.0 molar equivalents of L-tartaric acid or D-mandelic acid) in the same solvent.[1][23]

    • Heat the mixture to reflux to ensure complete dissolution.

  • Crystallization:

    • Slowly cool the solution to allow for the selective crystallization of one diastereomeric salt. The optimal cooling profile should be determined experimentally.[24]

    • Hold the mixture at a specific temperature (e.g., 20-40°C) for a period to maximize crystal growth.[1]

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of this compound:

    • Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a base (e.g., sodium hydroxide solution) to neutralize the resolving agent and liberate the free amine.[23]

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic extracts, dry over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain this compound.

  • Analysis:

    • Determine the chemical purity by HPLC or GC.

    • Determine the enantiomeric excess by chiral HPLC or by NMR using a chiral shift reagent.

Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Aminobutanamide

This protocol is based on the use of a D-aminopeptidase which selectively hydrolyzes the (R)-enantiomer.

  • Reaction Setup:

    • Prepare a buffered solution at the optimal pH for the chosen D-aminopeptidase (e.g., pH 8.0).[5]

    • Dissolve racemic 2-aminobutanamide in the buffer to the desired substrate concentration.

    • Add the D-aminopeptidase enzyme (either as a purified enzyme or as whole cells).

  • Enzymatic Reaction:

    • Maintain the reaction at the optimal temperature (e.g., 45°C) with gentle agitation.[5]

    • Monitor the reaction progress by measuring the conversion of the (R)-enantiomer. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for the remaining (S)-enantiomer.

  • Work-up and Purification:

    • Separate the enzyme from the reaction mixture (e.g., by centrifugation if using whole cells, or by filtration if using an immobilized enzyme).

    • The reaction mixture will contain (S)-2-aminobutanamide and the hydrolysis product of the (R)-enantiomer (2-aminobutyric acid).

    • Separate the (S)-2-aminobutanamide from the amino acid by techniques such as ion-exchange chromatography or extraction at a specific pH.

  • Analysis:

    • Confirm the chemical purity and determine the enantiomeric excess of the isolated (S)-2-aminobutanamide using chiral HPLC.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_byproducts Are there significant byproducts? check_completion->check_byproducts Yes troubleshoot_incomplete Increase time/temp Improve mixing incomplete->troubleshoot_incomplete end Yield Improved troubleshoot_incomplete->end side_reactions Side Reactions Occurring check_byproducts->side_reactions Yes check_workup_loss Is product lost during work-up/purification? check_byproducts->check_workup_loss No troubleshoot_side_reactions Optimize conditions Remove byproducts side_reactions->troubleshoot_side_reactions troubleshoot_side_reactions->end workup_loss Losses During Isolation check_workup_loss->workup_loss Yes check_workup_loss->end No troubleshoot_workup Optimize extraction and crystallization workup_loss->troubleshoot_workup troubleshoot_workup->end

Caption: Troubleshooting workflow for low yield.

Resolution_Strategy_Decision start Choose a Resolution Strategy question1 Is racemization and recycling of the unwanted enantiomer feasible? start->question1 chemical_resolution Diastereomeric Salt Formation question1->chemical_resolution Yes enzymatic_resolution Enzymatic Kinetic Resolution question1->enzymatic_resolution No pros_chem Pros: - Robust - Lower cost reagents chemical_resolution->pros_chem cons_chem Cons: - Max 50% yield (w/o recycle) - Solvent intensive chemical_resolution->cons_chem pros_enz Pros: - High e.e. - Mild conditions - Environmentally friendly enzymatic_resolution->pros_enz cons_enz Cons: - Enzyme cost/stability - Potential for inhibition enzymatic_resolution->cons_enz

Caption: Decision tree for resolution strategy.

References

Alternative solvents for the recrystallization of (2S)-2-aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-2-aminobutyramide. Below are detailed protocols and guidance on selecting alternative solvents for its recrystallization.

Alternative Solvents for Recrystallization

This compound is a polar molecule, and as such, polar solvents are generally the most suitable for its recrystallization. The ideal solvent will dissolve the compound readily at elevated temperatures but poorly at lower temperatures, allowing for high recovery of pure crystals upon cooling.

Based on available data and general principles of solubility, several single and mixed-solvent systems can be considered as alternatives for the recrystallization of this compound and its hydrochloride salt.

Single Solvent Systems

A good starting point for single-solvent recrystallization is to use polar protic solvents, particularly alcohols.

Solvent SystemSuitability for this compound HClKey Considerations
Methanol Soluble High solubility may require larger volumes or combination with an anti-solvent for good recovery.
Ethanol Likely Soluble Often a good balance between solvency at high temperatures and insolubility at low temperatures.[1]
Isopropanol (IPA) Likely Soluble A patent for a related process suggests IPA is a suitable solvent.
N,N-Dimethylformamide (DMF) Very Soluble High boiling point can be advantageous, but its high solvency may lead to lower yields. Difficult to remove under vacuum.
Water Slightly Soluble to Practically Insoluble May be a good candidate for recrystallization, especially for the hydrochloride salt, as solubility is expected to increase with heat.[2]
Glacial Acetic Acid Sparingly Soluble Can be used, but its acidic nature may not be suitable for all applications.
Chloroform Very Slightly Soluble Unlikely to be a good single solvent due to low solvency.
DMSO Slightly Soluble High boiling point makes it difficult to remove.
Mixed Solvent Systems

For cases where a single solvent does not provide the optimal solubility profile, a mixed-solvent system (a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble) can be effective. The two solvents must be miscible.

Solvent System (Good/Poor)Suitability for this compoundKey Considerations
Methanol / Water Promising A common and effective pair for polar compounds.[1]
Ethanol / Water Promising Another widely used and effective pair for polar molecules.[1]
Isopropanol / Water Promising Offers a good balance of polarity.
Methanol / Diethyl Ether Potentially Useful Diethyl ether acts as a non-polar anti-solvent.
DMF / Water Potentially Useful Water can be used as an anti-solvent to precipitate the compound from a DMF solution.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • This compound (crude)

  • Selection of potential solvents (e.g., Methanol, Ethanol, Isopropanol, Water, Ethyl Acetate, Heptane)

  • Small test tubes (e.g., 13x100 mm)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Agitate the tubes (e.g., using a vortex mixer) and observe the solubility. Note whether the compound is soluble, partially soluble, or insoluble at room temperature. A good solvent will have low solubility at room temperature.[1]

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath to the boiling point of the solvent.

  • Observe the solubility at the elevated temperature. An ideal solvent will fully dissolve the compound at its boiling point.

  • If the compound dissolves, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals.

  • If a single solvent is not suitable, test mixed-solvent systems by dissolving the compound in a minimal amount of a "good" hot solvent and then adding a "poor" anti-solvent dropwise until the solution becomes cloudy, then clarifying with a drop of the "good" solvent before cooling.

Solvent_Screening_Workflow start Start: Crude this compound add_solvent Add 0.5 mL of solvent to ~25 mg of solid start->add_solvent observe_rt Observe Solubility at Room Temperature add_solvent->observe_rt is_soluble_rt Soluble? observe_rt->is_soluble_rt heat Heat to Boiling is_soluble_rt->heat No unsuitable Unsuitable Solvent is_soluble_rt->unsuitable Yes observe_hot Observe Solubility when Hot heat->observe_hot is_soluble_hot Soluble? observe_hot->is_soluble_hot cool Cool to RT, then Ice Bath is_soluble_hot->cool Yes is_soluble_hot->unsuitable No observe_crystals Observe Crystal Formation cool->observe_crystals good_crystals Good Crystals? observe_crystals->good_crystals good_crystals->unsuitable No suitable Suitable Solvent good_crystals->suitable Yes Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration cool_rt Slowly cool to room temperature hot_filtration->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vacuum_filtration Collect crystals by vacuum filtration cool_ice->vacuum_filtration wash Wash with minimal ice-cold solvent vacuum_filtration->wash dry Dry crystals under vacuum wash->dry end End: Pure Crystals dry->end Troubleshooting_Logic start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield solution1 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume no_crystals->solution1 solution2 1. Reheat and add more solvent 2. Cool more slowly 3. Stir vigorously oiling_out->solution2 solution3 1. Use minimum hot solvent 2. Ensure complete cooling 3. Wash with minimal cold solvent low_yield->solution3

References

Technical Support Center: Optimizing Catalyst Loading in the Enzymatic Resolution of 2-Aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the enzymatic resolution of 2-aminobutyramide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful and efficient experiments.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum yield for a kinetic resolution of 2-aminobutyramide?

A2: For a standard kinetic resolution, the theoretical maximum yield for one enantiomer is 50%. This is because the enzyme selectively reacts with one of the two enantiomers in the racemic starting material, leaving the other unreacted. To achieve higher yields, a dynamic kinetic resolution (DKR) approach, which involves in-situ racemization of the unreacted enantiomer, would be necessary.

Q2: Which enzymes are commonly used for the resolution of 2-aminobutyramide?

A2: Lipases and D-aminopeptidases are two types of enzymes that have been successfully used for the kinetic resolution of 2-aminobutyramide and related compounds. Lipases can catalyze the stereoselective acylation or hydrolysis of the amide, while D-aminopeptidases can selectively hydrolyze the D-enantiomer of 2-aminobutyramide.

Q3: What are the key parameters to optimize for an efficient enzymatic resolution?

A3: The key parameters to optimize include catalyst (enzyme) loading, substrate concentration, temperature, pH, solvent, and reaction time. These factors can significantly impact the reaction rate, conversion, and enantioselectivity.

Q4: How does catalyst loading affect the enzymatic resolution?

A4: Catalyst loading, or the amount of enzyme used, directly influences the reaction rate. Insufficient enzyme loading can lead to slow or incomplete reactions. Conversely, excessively high loading may not be cost-effective and can sometimes lead to difficulties in downstream processing. It is crucial to determine the optimal enzyme concentration for a balance of reaction efficiency and cost.

Q5: My enantiomeric excess (ee) is lower than expected. What are the first things I should check?

A5: Low enantiomeric excess is a common issue. The first things to investigate are the purity of your starting materials (racemic 2-aminobutyramide and any other reagents) and the accuracy of your analytical method (e.g., chiral HPLC). Impurities can inhibit the enzyme or interfere with the resolution, and an unvalidated analytical method can provide inaccurate ee values.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the enzymatic resolution of 2-aminobutyramide.

Issue Possible Causes Troubleshooting Steps
Low or No Conversion Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.- Test the enzyme activity with a known standard substrate.- Ensure the enzyme has been stored at the recommended temperature.
Suboptimal Reaction Conditions: The pH, temperature, or solvent may not be optimal for the enzyme.- Review the literature for the optimal conditions for the specific enzyme being used.- Perform small-scale experiments to screen a range of pH and temperature values.
Insufficient Catalyst Loading: The amount of enzyme may be too low for the given substrate concentration.- Incrementally increase the enzyme loading to find the optimal concentration.
Presence of Inhibitors: Impurities in the substrate or solvent may be inhibiting the enzyme.- Use high-purity substrate and solvents.- Consider a purification step for the starting material.
Low Enantiomeric Excess (ee) Incorrect Enzyme Selection: The chosen enzyme may not be highly selective for 2-aminobutyramide.- Screen different commercially available enzymes (e.g., various lipases or aminopeptidases).
Suboptimal Temperature: Temperature can affect the enzyme's flexibility and, consequently, its enantioselectivity.- Evaluate the effect of different temperatures on the ee. Sometimes, lower temperatures can improve enantioselectivity.
Reaction Reversibility: For hydrolysis reactions, the reverse reaction (amidation) can lower the ee of the product.- Consider strategies to remove one of the products from the reaction mixture as it forms.
Over-reaction (>50% conversion): In a kinetic resolution, allowing the reaction to proceed beyond 50% conversion will result in a decrease in the ee of the remaining substrate and the product.- Monitor the reaction progress closely and stop it at or near 50% conversion for optimal ee of both the product and the unreacted substrate.
Reaction is Too Slow Low Catalyst Loading: The enzyme concentration is a rate-limiting factor.- Increase the amount of enzyme used in the reaction.
Suboptimal Temperature or pH: Enzyme activity is highly dependent on these parameters.- Adjust the temperature and pH to the optimal values for the specific enzyme.
Poor Substrate Solubility: If the substrate is not well-dissolved, the reaction rate will be limited by mass transfer.- Choose a suitable co-solvent to improve substrate solubility, ensuring it does not inactivate the enzyme.
Difficulty in Isolating the Product Similar Properties of Enantiomers: The starting material and the product may have very similar physical properties.- If the product is an acid (from hydrolysis), an acid-base extraction can be used for separation.- For acylated products, chromatographic separation is often effective.

Data Presentation

Table 1: Lipase-Catalyzed Synthesis of (S)-2-Aminobutanamide

This table summarizes the reaction conditions for the synthesis of (S)-2-aminobutanamide using a lipase.[2]

ParameterValue
Enzyme Immobilized Lipase
Catalyst Loading 8 to 11% by mass of the substrate ((S)-2-aminobutyrate methyl ester)
Substrate (S)-2-aminobutyrate methyl ester
Amino Donor Ammonium carbamate
Solvent Isopropanol, tert-butanol, or dioxane
Temperature 35 to 55 °C
Reaction Time 20 to 22 hours
Conversion Rate > 95.8%
Product (S)-2-aminobutanamide
Chiral Purity (ee) 99.5 to 99.6%
Table 2: D-Aminopeptidase-Catalyzed Kinetic Resolution of 2-Aminobutanamide

This table presents the conditions for the kinetic resolution of racemic 2-aminobutanamide using a D-aminopeptidase.[3]

ParameterValue
Enzyme Recombinant Escherichia coli whole cells expressing D-aminopeptidase from Brucella sp.
Catalyst Loading 4 g/L (wet cell weight)
Substrate Racemic 2-aminobutanamide
Substrate Concentration 300 g/L
pH 8.0
Temperature 45 °C
Reaction Time 80 minutes
Conversion 50%
Product (S)-2-aminobutanamide
Enantiomeric Excess (ee) > 99%

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of (S)-2-Aminobutanamide

This protocol is based on the method described in patent CN112195203B.[2]

  • Reaction Setup: In a clean, dry round-bottom flask, combine (S)-2-aminobutyrate methyl ester, an amino donor (e.g., ammonium carbamate), and a suitable solvent (e.g., tert-butanol or dioxane).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The recommended catalyst loading is 8-11% of the mass of the starting ester.

  • Reaction Conditions: Stir the mixture at a controlled temperature between 35-55 °C.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., HPLC) to determine the conversion rate.

  • Work-up: Once the desired conversion is reached (typically >95%), stop the reaction. Remove the immobilized lipase by filtration. The enzyme can be washed and potentially reused.

  • Product Isolation: The product, (S)-2-aminobutanamide, can be isolated from the filtrate by solvent evaporation and subsequent purification steps such as recrystallization or chromatography.

Protocol 2: D-Aminopeptidase-Catalyzed Kinetic Resolution of Racemic 2-Aminobutanamide

This protocol is based on the research paper by a team that developed a novel D-aminopeptidase.[3]

  • Reaction Mixture Preparation: Prepare a solution of racemic 2-aminobutanamide (300 g/L) in a suitable buffer at pH 8.0.

  • Enzyme Addition: Add the recombinant E. coli whole cells containing the D-aminopeptidase to the reaction mixture. The specified catalyst loading is 4 g/L (wet cell weight).

  • Reaction Conditions: Maintain the reaction temperature at 45 °C with gentle agitation.

  • Reaction Monitoring: Monitor the reaction for approximately 80 minutes to reach about 50% conversion. This will yield the unreacted (S)-2-aminobutanamide with high enantiomeric excess.

  • Enzyme Removal: Separate the whole-cell catalyst from the reaction mixture by centrifugation.

  • Product Separation: The remaining (S)-2-aminobutanamide can be separated from the hydrolyzed D-2-aminobutyric acid by standard methods such as extraction or chromatography.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Enzymatic Resolution cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Control cluster_workup Work-up & Analysis racemic_substrate Racemic 2-Aminobutyramide reaction_vessel Reaction Vessel racemic_substrate->reaction_vessel enzyme_catalyst Enzyme Catalyst (e.g., Lipase or D-Aminopeptidase) enzyme_catalyst->reaction_vessel buffer_solvent Buffer/Solvent buffer_solvent->reaction_vessel monitoring Monitor Conversion (e.g., HPLC) reaction_vessel->monitoring separation Separation of Product and Unreacted Substrate monitoring->separation At ~50% conversion control Control pH, Temperature control->reaction_vessel analysis Analyze Enantiomeric Excess (Chiral HPLC) separation->analysis

Caption: A flowchart of the general experimental workflow for the enzymatic resolution of 2-aminobutyramide.

Troubleshooting_Workflow Troubleshooting Low Enantiomeric Excess start Low Enantiomeric Excess (ee) check_analysis Is the chiral analysis method validated? start->check_analysis validate_method Validate Chiral HPLC/GC Method check_analysis->validate_method No check_purity Are starting materials pure? check_analysis->check_purity Yes validate_method->check_analysis purify_materials Purify Substrate and Reagents check_purity->purify_materials No optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Yes purify_materials->check_purity temp Adjust Temperature optimize_conditions->temp catalyst_loading Vary Catalyst Loading optimize_conditions->catalyst_loading solvent Screen Solvents optimize_conditions->solvent success High Enantiomeric Excess temp->success catalyst_loading->success solvent->success

Caption: A decision tree for troubleshooting low enantiomeric excess in enzymatic resolutions.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for (2S)-2-Aminobutyramide Enantiomeric Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute in drug development and manufacturing. For chiral molecules such as (2S)-2-aminobutyramide, a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam, the presence of the unwanted (2R)-enantiomer must be carefully controlled.[1] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for the enantioselective analysis of such compounds. This guide provides a comprehensive comparison of validated HPLC methods for determining the enantiomeric purity of this compound, supported by experimental data and detailed protocols.

Method 1: Reverse-Phase Chiral HPLC with a Crown Ether-Based Stationary Phase

A robust and validated reverse-phase chiral HPLC method has been developed for the determination of the (R)-2-aminobutanamide content in (S)-2-aminobutanamide.[1][2] This method utilizes a specialized chiral stationary phase, CROWNPAK CR (+), which is based on a chiral crown ether.

Experimental Protocol

A detailed breakdown of the experimental conditions for this method is provided below.

ParameterSpecification
HPLC System Agilent Infinity 1260 series or equivalent
Column CROWNPAK CR (+), 150 mm x 4.0 mm, 5 µm particle size
Mobile Phase 0.05% Perchloric acid solution in water
Flow Rate 0.3 mL/min
Column Temperature 15 °C
Detection UV at 200 nm
Injection Volume Not specified, but a concentration of 2 mg/mL was used for the test sample
Diluent Mobile phase

Source:[1][2]

Data Presentation: Validation Summary

The method was validated according to ICH Q2 (R1) and USP validation of compendial methods (1225) guidelines.[1][2] The key validation parameters are summarized in the following table.

Validation ParameterResult
Linearity Range for (R)-enantiomer 0.0005 mg/mL to 0.004 mg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.0002 mg/mL
Limit of Quantification (LOQ) 0.0005 mg/mL
Accuracy (% Recovery of (R)-enantiomer) 93% to 106%
Precision Method found to be precise
Robustness Method found to be robust

Source:[1][2]

Method Comparison: Alternative Chiral Stationary Phases

The selection of the chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective HPLC method. While the CROWNPAK CR (+) column demonstrated excellent performance for the separation of 2-aminobutyramide enantiomers, other commonly used CSPs were found to be unsuitable under tested conditions.

Polysaccharide-Based Chiral Stationary Phases (Chiralpak® Series)

Several attempts were made to separate the enantiomers of 2-aminobutanamide using polysaccharide-based columns, such as Chiralpak® ADH, ODRH, OD, and IA. These columns are widely used for a broad range of chiral separations. However, for 2-aminobutanamide, no separation was achieved using a mobile phase of n-Hexane and Isopropanol. This highlights the high degree of specificity required for chiral recognition and the importance of screening different types of CSPs during method development.

ColumnChiral SelectorMobile PhaseOutcome
Chiralpak® ADHAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane and IPANo separation
Chiralpak® ODRHCellulose tris(3,5-dimethylphenylcarbamate)Not specifiedNo separation
Chiralpak® ODCellulose tris(3,5-dimethylphenylcarbamate)Not specifiedNo separation
Chiralpak® IAAmylose tris(3,5-dimethylphenylcarbamate)Not specifiedNo separation

Source:[3]

It is noteworthy that for the final drug product, Levetiracetam, a successful chiral separation has been achieved using a Chiralpak® AD-H column with a mobile phase of hexane and isopropanol (90:10, v/v).[4][5] This indicates that the structural similarity between the intermediate (2-aminobutyramide) and the final API is not always a predictor of successful separation on the same CSP, emphasizing the empirical nature of chiral method development.

Mandatory Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound enantiomeric purity.

HPLC Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition and Analysis Sample Weigh and dissolve This compound sample Injector Autosampler/Injector Sample->Injector Inject Sample MobilePhase Prepare 0.05% Perchloric acid solution Pump Pump MobilePhase->Pump Deliver Mobile Phase Pump->Injector Column CROWNPAK CR (+) Column (15 °C) Injector->Column Detector UV Detector (200 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Enantiomeric Purity Integration->Quantification

HPLC Analysis Workflow
Logical Relationship of Method Selection

The decision-making process for selecting an appropriate HPLC method for chiral analysis is outlined in the diagram below.

Method Selection Logic Analyte Analyte: This compound Screening Screen Chiral Stationary Phases Analyte->Screening CrownEther Crown Ether-Based CSP (e.g., CROWNPAK CR (+)) Screening->CrownEther Test Polysaccharide Polysaccharide-Based CSP (e.g., Chiralpak® series) Screening->Polysaccharide Test Success Successful Separation and Validation CrownEther->Success Failure No/Poor Separation Polysaccharide->Failure Derivatization Consider Derivatization Derivatization->Screening Re-screen FinalMethod Final Validated Method Success->FinalMethod Failure->Derivatization

Chiral Method Selection Logic

References

A Comparative Guide to the Synthesis of (2S)-2-aminobutyramide: Chemical versus Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-aminobutyramide is a critical chiral building block, most notably serving as a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam.[1] The stereochemistry at the C2 position is crucial for the pharmacological activity of the final product, making the method of its synthesis a critical consideration in drug development and manufacturing. This guide provides an objective comparison of traditional chemical synthesis routes and modern enzymatic methods for producing this compound, supported by experimental data and detailed protocols.

I. Overview of Synthetic Strategies

The production of enantiomerically pure this compound can be broadly categorized into two main approaches: chemical synthesis, which often involves the resolution of a racemic mixture, and enzymatic synthesis, which can offer direct production of the desired stereoisomer.

Chemical synthesis typically begins with achiral starting materials, leading to a racemic mixture of 2-aminobutyramide.[2][3] The desired (S)-enantiomer must then be isolated through a resolution step, a process that is inherently inefficient as it discards at least 50% of the material.[4] These methods can also employ harsh reagents and reaction conditions.[4][5]

Enzymatic synthesis , on the other hand, leverages the high stereoselectivity of biocatalysts to produce the target enantiomer directly.[4][5][6] Enzymes such as lipases, aminopeptidases, and transaminases are employed under mild, environmentally friendly conditions, aligning with the principles of green chemistry.[4][6][7]

II. Quantitative Data Comparison

The following tables summarize key performance indicators for representative chemical and enzymatic synthesis methods.

Table 1: Comparison of Yield and Purity

ParameterChemical Synthesis (via Resolution)Enzymatic Synthesis (Kinetic Resolution)Enzymatic Synthesis (Direct)
Starting Material Racemic 2-aminobutyramideRacemic 2-aminobutanamide(S)-2-aminobutyrate methyl ester
Key Reagent/Enzyme L-tartaric acidD-aminopeptidase from Brucella sp.Lipase
Theoretical Max. Yield 50%50%>95%
Reported Yield Not explicitly stated~50% conversionHigh (not quantified)
Enantiomeric Excess (e.e.) High after resolution>99%High
Reference [2][8][7]

Table 2: Comparison of Reaction Conditions and Environmental Impact

ParameterChemical SynthesisEnzymatic Synthesis
Reaction Temperature Often elevated (e.g., reflux)Mild (e.g., 35-55 °C)[7]
pH Can involve strongly acidic or basic conditionsTypically near neutral (e.g., pH 8.0)[8]
Solvents Organic solvents (e.g., methanol, isopropanol)[2]Often aqueous or in greener solvents (e.g., isopropanol, tert-butanol)[7]
Byproducts/Waste Unwanted enantiomer, resolving agent salts, organic wasteBiodegradable enzyme, minimal waste
Environmental Friendliness LowerHigher, aligns with green chemistry principles[4][6][7]

III. Experimental Protocols

A. Chemical Synthesis: Resolution of Racemic 2-aminobutanamide

This protocol is adapted from methodologies described in the patent literature for the resolution of racemic 2-aminobutanamide using a chiral resolving agent.[2]

1. Ammonolysis of Methyl 2-bromobutyrate:

  • A solution of methyl 2-bromobutyrate is added dropwise to a chilled methanol-ammonia solution.
  • The reaction is stirred for an extended period (e.g., 40 hours) at room temperature.
  • The solvent is evaporated under reduced pressure to yield crude racemic DL-2-aminobutanamide.

2. Resolution with L-tartaric acid:

  • The crude DL-2-aminobutanamide is dissolved in methanol.
  • A solution of L-tartaric acid in methanol is slowly added. The molar ratio of 2-aminobutanamide to L-tartaric acid is crucial and is typically around (15-16):8.[2]
  • The mixture is cooled, leading to the precipitation of the diastereomeric salt of (S)-2-aminobutanamide with L-tartaric acid.
  • The solid is collected by filtration.

3. Liberation of the Free Amide:

  • The filtered crude salt is treated with a base to neutralize the tartaric acid.
  • Hydrogen chloride gas is then introduced to the solution to precipitate the desired (S)-2-aminobutanamide hydrochloride.
  • The final product is isolated by filtration and drying.

B. Enzymatic Synthesis: Lipase-Catalyzed Ammonolysis

This protocol is based on a patented enzymatic method for the direct synthesis of (S)-2-aminobutanamide.[7]

1. Reaction Setup:

  • (S)-2-aminobutyrate methyl ester is dissolved in a suitable organic solvent such as isopropanol or tert-butanol.
  • An amino donor (e.g., a source of ammonia) is added to the solution.
  • A specific lipase (as described in the patent with gene sequence SEQ ID NO. 1) is added to the mixture. The enzyme loading is typically 8-11% by mass relative to the substrate.[7]

2. Enzymatic Conversion:

  • The reaction mixture is maintained at a controlled temperature, preferably between 35-55 °C.[7]
  • The reaction is allowed to proceed for 24-26 hours with gentle agitation.

3. Product Isolation:

  • After the reaction is complete, the enzyme can be removed by filtration (especially if immobilized).
  • The solvent is removed under reduced pressure.
  • The resulting (S)-2-aminobutanamide can be further purified by standard techniques such as crystallization.

IV. Workflow Visualizations

The following diagrams illustrate the generalized workflows for the chemical and enzymatic synthesis of this compound.

G cluster_chemical Chemical Synthesis Workflow A 2-Bromobutyric Acid Derivative B Ammonolysis A->B C Racemic (R,S)-2-aminobutyramide B->C D Resolution with Chiral Acid (e.g., L-Tartaric Acid) C->D E Diastereomeric Salt Precipitation D->E F Isolation of (S)-enantiomer salt E->F I Unwanted (R)-enantiomer (Waste/Recycle) E->I G Liberation and Salification F->G H (S)-2-aminobutyramide HCl G->H G cluster_enzymatic Enzymatic Synthesis Workflow A (S)-2-aminobutyrate methyl ester C Enzymatic Ammonolysis in Organic Solvent A->C B Lipase & Amino Donor B->C D Reaction Mixture C->D E Enzyme Removal (Filtration) D->E F Solvent Evaporation E->F G Purified (S)-2-aminobutyramide F->G

References

Unveiling the Structure: A Comparative Guide to the 1H and 13C NMR Analysis of (2S)-2-aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of chiral molecules is a critical step in ensuring the identity, purity, and efficacy of pharmaceutical intermediates and active ingredients. This guide provides a comprehensive analysis of the use of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of (2S)-2-aminobutyramide, a key chiral building block. We present experimental data, detailed protocols, and a comparison with alternative analytical techniques to offer a practical resource for your laboratory.

Probing the Core: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the connectivity and chemical environment of each atom within the this compound molecule.

Table 1: ¹H NMR Spectral Data of (S)-2-aminobutanamide hydrochloride in DMSO-d₆

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-NH₃⁺8.27Broad Singlet3H-
-CONH₂ (amide H)8.00Broad Singlet1H-
-CONH₂ (amide H)7.50Broad Singlet1H-
α-CH3.67Triplet1H7.5
β-CH₂1.78Multiplet2H-
γ-CH₃0.89Triplet3H7.4

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Amide Carbonyl)170 - 175
α-CH50 - 60
β-CH₂25 - 35
γ-CH₃10 - 15

Experimental Protocols: Acquiring High-Quality NMR Spectra

Reproducible and high-quality NMR data is paramount for accurate structural confirmation. Below is a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound hydrochloride.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of (S)-2-aminobutyramide hydrochloride.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A spectral width of 12-16 ppm is typically sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

    • Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: A spectral width of 200-240 ppm is standard for most organic molecules.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Baseline correction and phasing are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Visualizing the Workflow: From Sample to Structure

The process of structural confirmation using NMR follows a logical workflow, from sample preparation to final data interpretation.

structural_confirmation_workflow Workflow for Structural Confirmation of this compound via NMR cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_confirmation Structural Confirmation Sample Weigh this compound HCl Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire 1H NMR Spectrum Transfer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Transfer->C13_NMR Process_H1 Process 1H Data (FT, Phase, Baseline) H1_NMR->Process_H1 Process_C13 Process 13C Data (FT, Phase, Baseline) C13_NMR->Process_C13 Analyze_H1 Analyze 1H Spectrum (Shifts, Multiplicity, Integration) Process_H1->Analyze_H1 Analyze_C13 Analyze 13C Spectrum (Shifts) Process_C13->Analyze_C13 Confirmation Confirm Structure of this compound Analyze_H1->Confirmation Analyze_C13->Confirmation

Caption: Workflow for NMR-based structural confirmation.

Beyond the Magnet: A Comparison with Alternative Techniques

While NMR is a cornerstone for structural elucidation, other analytical techniques offer complementary information, particularly for chiral analysis and quantification.

Table 3: Comparison of Analytical Techniques for this compound Analysis

TechniquePrincipleAdvantagesDisadvantages
¹H and ¹³C NMR Measures the magnetic properties of atomic nuclei to determine molecular structure.- Provides unambiguous structural information.- Non-destructive.- Can provide information on molecular dynamics.- Relatively low sensitivity.- Standard NMR does not differentiate enantiomers without chiral auxiliaries.
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers based on their differential interaction with a chiral stationary phase.[1]- Excellent for determining enantiomeric purity and quantification.[1] - High sensitivity with appropriate detectors.- Does not provide detailed structural information.- Requires method development for each compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds by chromatography and detects them based on their mass-to-charge ratio.- High sensitivity and selectivity.- Can be coupled with chiral chromatography for enantiomer analysis.- Provides molecular weight information.- Does not provide detailed structural connectivity information.- Ionization efficiency can vary between compounds.

For the specific task of confirming the enantiomeric purity of this compound, chiral HPLC is often the method of choice due to its accuracy and sensitivity. However, for the initial and definitive confirmation of the molecular structure itself, NMR spectroscopy remains the gold standard.

Conclusion

The structural confirmation of this compound is reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy. The analysis of chemical shifts, coupling constants, and signal integrations provides a detailed and unambiguous fingerprint of the molecule. While alternative techniques such as chiral HPLC and LC-MS are invaluable for determining enantiomeric purity and for quantitative analysis, NMR spectroscopy is indispensable for the fundamental elucidation and verification of the compound's structure. By utilizing the protocols and comparative data presented in this guide, researchers can confidently and accurately characterize this important chiral building block.

References

A Comparative Analysis of the Mass Spectrometry Fragmentation of (2S)-2-aminobutyramide and its Structural Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Mass Spectrometry Fragmentation Pattern of (2S)-2-aminobutyramide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry fragmentation pattern of this compound and its structural isomer, butanamide. Understanding the fragmentation behavior of these small molecules is crucial for their accurate identification and characterization in complex matrices, a common challenge in pharmaceutical development and metabolomics research. This document presents experimental data for butanamide and a predicted fragmentation pattern for this compound based on established principles of mass spectrometry.

Data Presentation: Quantitative Fragmentation Analysis

The following table summarizes the key fragment ions and their relative intensities observed in the electron ionization mass spectrum of butanamide, alongside the predicted fragmentation for this compound. This side-by-side comparison highlights the diagnostic differences arising from their structural variations.

Compound Molecular Ion (m/z) Base Peak (m/z) Key Fragment Ions (m/z) and Relative Intensities Predicted Key Fragment Ions (m/z)
Butanamide [1][2][3][4]875944 (75%), 43 (30%), 29 (40%), 27 (35%)N/A
This compound 10258N/A74, 58, 44, 29

Note: Experimental data for this compound is not publicly available in the searched literature. The predicted fragmentation is based on common fragmentation pathways for amino amides.

Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of small amides like this compound and butanamide using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

1. Sample Preparation:

  • Standard Preparation: A stock solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile. A series of dilutions are then made to the desired concentrations for calibration.

  • Sample Extraction (from biological matrix): For samples in a complex matrix (e.g., plasma, urine), a liquid-liquid extraction or solid-phase extraction (SPE) is typically employed to isolate the analyte and remove interfering substances. The final extract is evaporated to dryness and reconstituted in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injection Mode: Splitless or split injection, depending on the sample concentration.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 60 °C held for 1 minute, followed by a ramp of 10 °C/min to 280 °C, and a final hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 20-200.

    • Solvent Delay: A suitable delay is set to prevent the solvent peak from damaging the detector.

3. Data Analysis:

The acquired mass spectra are analyzed to identify the molecular ion and the characteristic fragment ions. The fragmentation pattern is then compared to spectral libraries (e.g., NIST, Wiley) or interpreted based on known fragmentation mechanisms to confirm the identity of the compound.

Mandatory Visualizations

The following diagrams illustrate the predicted fragmentation pathway of this compound and the general experimental workflow for its analysis.

fragmentation_pathway M This compound MW = 102 m/z = 102 F1 [M - C2H5]+ m/z = 73 M->F1 - C2H5• F2 [M - CONH2]+ m/z = 58 M->F2 - CONH2• F3 [CONH2]+ m/z = 44 M->F3 - CH(NH2)C2H5• F4 [C2H5]+ m/z = 29 F2->F4 - NH2• experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SP Sample Collection EXT Extraction SP->EXT CONC Concentration & Reconstitution EXT->CONC GC Gas Chromatography Separation CONC->GC MS Mass Spectrometry Detection GC->MS DA Data Acquisition MS->DA DI Spectral Interpretation DA->DI ID Compound Identification DI->ID

References

Comparative analysis of different chiral resolving agents for 2-aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure form of 2-aminobutyramide is a critical chiral building block in the synthesis of various pharmaceuticals, most notably the anti-epileptic drug Levetiracetam.[1][2] The efficient separation of its enantiomers from a racemic mixture is a key step in ensuring the therapeutic efficacy and safety of the final active pharmaceutical ingredient. This guide provides an objective comparison of different chiral resolving agents for 2-aminobutyramide, supported by available experimental data, to assist researchers in selecting the most suitable method for their needs.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The most common method for resolving racemic amines like 2-aminobutyramide is through the formation of diastereomeric salts.[3] This technique involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting salts, being diastereomers, exhibit different physicochemical properties, particularly solubility in a given solvent. This disparity in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the optically pure amine can be liberated from the separated salt.

Comparative Performance of Chiral Resolving Agents

The selection of an appropriate chiral resolving agent and solvent system is crucial for achieving high yield and enantiomeric excess (e.e.). Below is a summary of the performance of various resolving agents for the chiral separation of 2-aminobutyramide based on published data.

Chiral Resolving AgentSubstrateSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of (S)-2-aminobutyramideReference
D-(-)-Mandelic AcidRacemic 2-(4-hydroxy-benzylideneamino)butyramide4-Methyl-2-pentanol / Water46% (of the D-mandelic acid salt)77% (initial crystallization)[1]
D-(-)-Mandelic AcidRacemic 2-(4-hydroxy-benzylideneamino)butyramide4-Methyl-2-pentanolNot explicitly stated for the salt, but the final product yield was significant.≥98.5% (after optimization and purification)[1]
L-(+)-Tartaric AcidRacemic 2-aminobutyramide or its Schiff baseMethanolStated as "excellent"Stated as "excellent"[1]
D-aminopeptidase from Brucella sp.Racemic 2-aminobutyramidePhosphate Buffer (pH 8.0)50% conversion (theoretical max for kinetic resolution)>99%[4]

Note: The data for D-(-)-Mandelic Acid and L-(+)-Tartaric Acid are based on the resolution of a Schiff base of 2-aminobutyramide, which is a common strategy to improve crystallinity. The yield and e.e. can be further improved through recrystallization and process optimization. The enzymatic resolution is a kinetic resolution, meaning the maximum theoretical yield for the desired enantiomer is 50%.

Experimental Protocols

Chiral Resolution using D-(-)-Mandelic Acid

This protocol is adapted from a patented process for the resolution of a Schiff base of 2-aminobutyramide.[1]

a) Formation of the Schiff Base (Example):

  • Racemic 2-aminobutyramide is reacted with an aldehyde, such as 4-hydroxybenzaldehyde, to form the corresponding Schiff base (e.g., 2-(4-hydroxy-benzylideneamino)butyramide). This derivative often exhibits better crystallization properties.

b) Diastereomeric Salt Formation and Crystallization:

  • Dissolve the racemic Schiff base of 2-aminobutyramide in a suitable solvent system, such as a mixture of 4-methyl-2-pentanol and a small amount of water, at an elevated temperature (e.g., 60-65°C).

  • Add a solution of D-(-)-mandelic acid (typically 0.5 to 1.0 equivalent) in the same solvent to the heated Schiff base solution.

  • Slowly cool the mixture to allow for the preferential crystallization of the less soluble diastereomeric salt, which in this case is the D-mandelic acid salt of (S)-2-aminobutyramide. The cooling profile can be critical for achieving high diastereomeric excess. For instance, cooling to 50°C, holding for a period, and then further cooling to 40°C can be employed.[1]

  • Isolate the crystallized diastereomeric salt by filtration and wash the crystals with a cold solvent (e.g., 4-methyl-2-pentanol).

c) Liberation of (S)-2-Aminobutyramide:

  • Suspend the isolated diastereomeric salt in a suitable solvent like acetone.

  • Add a strong acid, such as hydrochloric acid, to the suspension to break the salt and precipitate the hydrochloride salt of (S)-2-aminobutyramide.

  • Isolate the (S)-2-aminobutyramide hydrochloride by filtration, wash with a cold solvent, and dry.

Enzymatic Kinetic Resolution using D-aminopeptidase

This protocol is based on a study utilizing a novel D-aminopeptidase for the kinetic resolution of 2-aminobutyramide.[4]

a) Enzyme Preparation:

  • A recombinant E. coli strain overexpressing the D-aminopeptidase from Brucella sp. is typically used. The whole cells are harvested and can be used directly as the biocatalyst.

b) Kinetic Resolution Reaction:

  • Prepare a buffered solution (e.g., phosphate buffer, pH 8.0) containing the racemic 2-aminobutyramide at a specific concentration (e.g., 300 g/L).

  • Add the recombinant E. coli whole cells (e.g., 4 g/L wet cell weight) to the substrate solution.

  • Maintain the reaction at the optimal temperature for the enzyme (e.g., 45°C) with agitation.

  • The D-aminopeptidase will selectively hydrolyze the (R)-2-aminobutyramide, leaving the desired (S)-2-aminobutyramide unreacted.

  • Monitor the reaction progress by measuring the conversion and enantiomeric excess. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for the remaining substrate. In the cited study, 50% conversion and >99% e.e. were achieved within 80 minutes.[4]

c) Isolation of (S)-2-Aminobutyramide:

  • After the reaction, the enzyme (whole cells) is removed by centrifugation.

  • The (S)-2-aminobutyramide can then be isolated from the reaction mixture through standard purification techniques, such as crystallization or chromatography, separating it from the hydrolyzed product of the (R)-enantiomer.

Visualizing the Processes

To better understand the experimental workflows and the underlying principles, the following diagrams are provided.

G cluster_0 Diastereomeric Salt Resolution racemic_amine Racemic 2-Aminobutyramide mix_dissolve Mix and Dissolve (Heating) racemic_amine->mix_dissolve resolving_agent Chiral Resolving Agent (e.g., D-(-)-Mandelic Acid) resolving_agent->mix_dissolve solvent Solvent solvent->mix_dissolve crystallization Fractional Crystallization (Cooling) mix_dissolve->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((S)-Amine Salt) filtration->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Salt ((R)-Amine Salt) filtration->mother_liquor Liquid liberation_s Liberation of Amine (Acid/Base Treatment) less_soluble_salt->liberation_s racemization_r Racemization of (R)-Enantiomer (Optional) mother_liquor->racemization_r pure_s_amine Enantiomerically Enriched (S)-2-Aminobutyramide liberation_s->pure_s_amine recycle Recycle racemization_r->recycle recycle->racemic_amine

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

G Racemic_Mixture Racemic 2-Aminobutyramide ((R)-Amine + (S)-Amine) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Amine-(+)-Acid) + ((S)-Amine-(+)-Acid)) Racemic_Mixture->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent ((+)-Acid) Chiral_Acid->Diastereomeric_Salts Separation Separation based on Different Physical Properties (e.g., Solubility) Diastereomeric_Salts->Separation Diastereomer_1 Diastereomer 1 ((S)-Amine-(+)-Acid) (Less Soluble) Separation->Diastereomer_1 Diastereomer_2 Diastereomer 2 ((R)-Amine-(+)-Acid) (More Soluble) Separation->Diastereomer_2 Liberation_1 Liberation Diastereomer_1->Liberation_1 Liberation_2 Liberation Diastereomer_2->Liberation_2 Enantiomer_1 (S)-2-Aminobutyramide Liberation_1->Enantiomer_1 Enantiomer_2 (R)-2-Aminobutyramide Liberation_2->Enantiomer_2

Caption: Logical relationship in diastereomeric salt resolution.

Conclusion

Both classical chemical resolution and enzymatic methods offer effective pathways to obtain enantiomerically pure (S)-2-aminobutyramide.

  • D-(-)-Mandelic acid is a well-documented and effective resolving agent, particularly when used with a Schiff base derivative of 2-aminobutyramide, capable of producing high enantiomeric excess after optimization.[1]

  • L-(+)-Tartaric acid is a readily available and cost-effective option, and while specific quantitative data for 2-aminobutyramide resolution is not detailed in the readily available literature, it is reported to provide excellent results, especially with methanol as the solvent.[1] Derivatives of tartaric acid, such as dibenzoyl- and di-p-toluoyl-tartaric acids, are also powerful resolving agents for amines and may be considered.

  • Enzymatic resolution using D-aminopeptidase presents a highly selective and rapid method, operating under mild conditions and achieving very high enantiomeric excess.[4] However, as a kinetic resolution, the theoretical maximum yield is 50%, and it requires the development and handling of a biocatalyst.

The choice of the optimal resolving agent will depend on factors such as the desired scale of the reaction, cost considerations, available equipment, and the required level of enantiomeric purity. For industrial applications, the potential for recycling the resolving agent and the unwanted enantiomer is also a significant consideration. This guide provides a foundation for researchers to make an informed decision based on a comparative assessment of the available methods.

References

A Comparative Analysis of Synthetic Routes to (2S)-2-Aminobutyramide: A Cost-Benefit Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is a critical factor in the timeline and cost-effectiveness of bringing new therapeutics to market. (2S)-2-aminobutyramide, a key building block for the antiepileptic drug Levetiracetam, is a prime example of a chiral molecule where the choice of synthetic route can have significant implications. This guide provides a comprehensive cost-benefit analysis of the primary synthetic strategies for producing this compound, supported by experimental data and detailed protocols to aid in informed decision-making.

This comparative guide explores five principal routes for the synthesis of this compound: enzymatic kinetic resolution, classical chemical resolution of a racemic mixture, asymmetric synthesis via the Strecker reaction, synthesis from a chiral pool starting with (S)-2-aminobutyric acid, and enzymatic catalytic aminolysis. Each method is evaluated based on yield, enantiomeric excess, cost of starting materials and reagents, reaction conditions, scalability, and environmental impact.

Comparative Overview of Synthesis Routes

The selection of an optimal synthesis route is a multifaceted decision that weighs various performance and cost factors. The following table summarizes the key quantitative metrics for the different approaches to this compound synthesis.

Synthesis RouteTypical Yield (%)Enantiomeric Excess (e.e.) (%)Key Reagents & CatalystsEstimated Reagent CostReaction Time
Enzymatic Kinetic Resolution ~50% (theoretical max)>99%D-aminopeptidaseModerate to High (Enzyme)1-2 hours
Chemical Resolution 35-45% (per enantiomer)≥98.5%(R)-Mandelic Acid or L-Tartaric AcidLow to Moderate4-6 hours
Asymmetric Strecker Synthesis 70-85%90-99%Chiral Auxiliary or Catalyst, Cyanide SourceHigh (Catalyst/Auxiliary)24-48 hours
Synthesis from Chiral Pool 60-70%>99%(S)-2-Aminobutyric Acid, Thionyl ChlorideHigh (Chiral Starting Material)8-12 hours
Enzymatic Catalytic Aminolysis 80-95%>98%Lipase, (S)-2-aminobutyrate methyl esterModerate (Enzyme & Substrate)24-26 hours

In-Depth Analysis of Synthesis Routes

Enzymatic Kinetic Resolution

This elegant approach utilizes the high stereoselectivity of enzymes to resolve a racemic mixture of 2-aminobutanamide. A D-aminopeptidase specifically hydrolyzes the (R)-enantiomer, leaving the desired (S)-2-aminobutanamide untouched and in high enantiomeric purity.

Advantages:

  • Exceptionally high enantiomeric excess (>99%).[1]

  • Mild reaction conditions (physiological pH and temperature).

  • Environmentally friendly, avoiding harsh chemicals.

Disadvantages:

  • The maximum theoretical yield is 50%, as the other half of the racemic starting material is consumed.

  • The cost of the enzyme can be a significant factor, although whole-cell biocatalysts can mitigate this.[1]

  • Requires an additional step to separate the product from the hydrolyzed (R)-amino acid.

Experimental Protocol:

A representative protocol involves the kinetic resolution of racemic 2-aminobutanamide using a recombinant E. coli whole-cell catalyst expressing a D-aminopeptidase.[1]

  • Reaction Setup: A suspension of recombinant E. coli whole cells (e.g., 4 g/L wet cell weight) is prepared in a buffered solution (e.g., pH 8.0).

  • Substrate Addition: Racemic 2-aminobutanamide is added to the cell suspension to a final concentration of, for example, 300 g/L.

  • Reaction: The mixture is incubated at an optimal temperature (e.g., 45°C) with agitation.

  • Monitoring: The reaction progress is monitored by HPLC to determine the conversion and enantiomeric excess.

  • Workup: Once 50% conversion is reached, the cells are removed by centrifugation. The supernatant containing (S)-2-aminobutanamide and the hydrolyzed (R)-2-aminobutyric acid is then subjected to further purification, typically by crystallization or chromatography, to isolate the final product.

Enzymatic_Kinetic_Resolution Racemic 2-Aminobutanamide Racemic 2-Aminobutanamide D-Aminopeptidase D-Aminopeptidase Racemic 2-Aminobutanamide->D-Aminopeptidase Substrate (S)-2-Aminobutanamide (S)-2-Aminobutanamide D-Aminopeptidase->(S)-2-Aminobutanamide Unreacted (R)-2-Aminobutyric Acid (R)-2-Aminobutyric Acid D-Aminopeptidase->(R)-2-Aminobutyric Acid Hydrolyzed Separation Separation (S)-2-Aminobutanamide->Separation (R)-2-Aminobutyric Acid->Separation Pure (S)-2-Aminobutanamide Pure (S)-2-Aminobutanamide Separation->Pure (S)-2-Aminobutanamide Isolation

Enzymatic Kinetic Resolution Workflow

Chemical Resolution of Racemic Aminobutyramide

A classical and widely used method, chemical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

Advantages:

  • Well-established and scalable technology.

  • Resolving agents like mandelic acid and tartaric acid are relatively inexpensive.

Disadvantages:

  • The theoretical maximum yield for the desired enantiomer is 50% without a racemization and recycling process for the unwanted enantiomer.

  • Can be labor-intensive and require significant solvent volumes.

  • The efficiency of the resolution is highly dependent on the crystallization conditions.

Experimental Protocol:

A typical procedure for the resolution of racemic 2-aminobutyramide involves the use of (R)-mandelic acid.[2]

  • Salt Formation: Racemic 2-aminobutyramide is dissolved in a suitable solvent (e.g., 4-methyl-2-pentanol). A solution of (R)-mandelic acid in the same solvent is then added.

  • Crystallization: The resulting solution is cooled to induce crystallization of the less soluble diastereomeric salt, the (R)-mandelic acid salt of (S)-2-aminobutyramide.

  • Isolation: The crystals are isolated by filtration and washed with a cold solvent.

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid followed by basification) to liberate the free (S)-2-aminobutyramide.

  • Extraction and Purification: The product is extracted into an organic solvent and purified, for instance, by distillation or recrystallization.

Chemical_Resolution Racemic 2-Aminobutanamide Racemic 2-Aminobutanamide Diastereomeric Salts Diastereomeric Salts Racemic 2-Aminobutanamide->Diastereomeric Salts Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Desired Diastereomer Desired Diastereomer Fractional Crystallization->Desired Diastereomer Undesired Diastereomer Undesired Diastereomer Fractional Crystallization->Undesired Diastereomer Liberation of Amine Liberation of Amine Desired Diastereomer->Liberation of Amine Pure (S)-2-Aminobutanamide Pure (S)-2-Aminobutanamide Liberation of Amine->Pure (S)-2-Aminobutanamide

Chemical Resolution Workflow

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids and their derivatives. In its asymmetric variant, a chiral auxiliary or a chiral catalyst is employed to control the stereochemical outcome of the addition of cyanide to an imine, leading to an enantiomerically enriched α-aminonitrile, which is then hydrolyzed to the desired amide.

Advantages:

  • Potentially high yields as it is not a resolution method.

  • Can be highly enantioselective with the appropriate chiral control element.

Disadvantages:

  • The use of highly toxic cyanide reagents (e.g., HCN, KCN) poses significant safety and environmental concerns.[3]

  • Chiral auxiliaries and catalysts can be expensive.

  • The reaction conditions can be harsh, and the removal of the chiral auxiliary may require additional steps.

Experimental Protocol:

An asymmetric Strecker reaction can be performed using a chiral amine as the auxiliary.

  • Imine Formation: Propanal is reacted with a chiral amine (e.g., (S)-α-phenylethylamine) to form a chiral imine.

  • Cyanide Addition: The chiral imine is then reacted with a cyanide source (e.g., trimethylsilyl cyanide) to form a diastereomeric mixture of α-aminonitriles, with one diastereomer being favored.

  • Hydrolysis and Auxiliary Removal: The resulting aminonitrile is hydrolyzed under acidic or basic conditions. This step also cleaves the chiral auxiliary, which can potentially be recovered.

  • Purification: The final product, (S)-2-aminobutyramide, is isolated and purified.

Asymmetric_Strecker_Synthesis Propanal Propanal Chiral Imine Chiral Imine Propanal->Chiral Imine Chiral Amine Chiral Amine Chiral Amine->Chiral Imine Diastereomeric Aminonitriles Diastereomeric Aminonitriles Chiral Imine->Diastereomeric Aminonitriles Cyanide Source Cyanide Source Cyanide Source->Diastereomeric Aminonitriles Hydrolysis & Auxiliary Removal Hydrolysis & Auxiliary Removal Diastereomeric Aminonitriles->Hydrolysis & Auxiliary Removal (S)-2-Aminobutanamide (S)-2-Aminobutanamide Hydrolysis & Auxiliary Removal->(S)-2-Aminobutanamide

Asymmetric Strecker Synthesis Pathway

Synthesis from a Chiral Pool

This strategy leverages a readily available and enantiomerically pure starting material, (S)-2-aminobutyric acid, and converts it into the desired amide. This approach avoids the need for resolution or asymmetric induction.

Advantages:

  • High enantiomeric purity is maintained from the starting material.

  • The synthetic route is often straightforward.

Disadvantages:

  • The cost of the chiral starting material, (S)-2-aminobutyric acid, is a major drawback and can be significantly higher than racemic or achiral precursors.[4]

  • The reactions involved, such as the conversion of the carboxylic acid to an amide, may still require multiple steps and reagents.

Experimental Protocol:

A common method for converting a carboxylic acid to a primary amide involves the formation of an acid chloride followed by amination.

  • Acid Chloride Formation: (S)-2-aminobutyric acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride. The amino group is typically protected beforehand.

  • Amination: The acid chloride is then reacted with ammonia (e.g., in an aqueous or alcoholic solution) to form (S)-2-aminobutyramide.

  • Deprotection and Purification: If a protecting group was used, it is removed in the final step, followed by purification of the product.

Chiral_Pool_Synthesis (S)-2-Aminobutyric Acid (S)-2-Aminobutyric Acid Protection Protection (S)-2-Aminobutyric Acid->Protection Protected Amino Acid Protected Amino Acid Protection->Protected Amino Acid Acid Chloride Acid Chloride Protected Amino Acid->Acid Chloride Thionyl Chloride Thionyl Chloride Thionyl Chloride->Acid Chloride Protected Amide Protected Amide Acid Chloride->Protected Amide Ammonia Ammonia Ammonia->Protected Amide Deprotection Deprotection Protected Amide->Deprotection (S)-2-Aminobutanamide (S)-2-Aminobutanamide Deprotection->(S)-2-Aminobutanamide

Synthesis from Chiral Pool Pathway

Enzymatic Catalytic Aminolysis

A more recent and "green" approach involves the use of enzymes, such as lipases, to catalyze the direct aminolysis of an ester of (S)-2-aminobutyric acid. This method can offer high yields and selectivity under mild conditions.

Advantages:

  • High yields and good enantioselectivity.

  • Mild and environmentally friendly reaction conditions.

  • Can be performed in organic solvents or even solvent-free systems.

Disadvantages:

  • Requires the synthesis of the starting ester, (S)-2-aminobutyrate methyl ester.

  • The cost and stability of the enzyme can be a consideration.

  • Reaction times can be longer compared to some chemical methods.

Experimental Protocol:

A lipase-catalyzed aminolysis reaction for the synthesis of (S)-2-aminobutanamide is described in the patent literature.

  • Reaction Setup: (S)-2-aminobutyrate methyl ester is dissolved in a suitable solvent (e.g., isopropanol or tert-butanol).

  • Enzyme and Amine Source: A lipase (e.g., 8-11% by mass based on the ester) and an amino donor are added to the solution.

  • Reaction: The mixture is incubated at a controlled temperature (e.g., 35-55°C) for an extended period (e.g., 24-26 hours).

  • Workup and Purification: After the reaction is complete, the enzyme is typically filtered off, and the product is isolated from the reaction mixture and purified.

Enzymatic_Aminolysis (S)-2-Aminobutyrate Methyl Ester (S)-2-Aminobutyrate Methyl Ester Reaction Mixture Reaction Mixture (S)-2-Aminobutyrate Methyl Ester->Reaction Mixture Lipase Lipase Lipase->Reaction Mixture Amino Donor Amino Donor Amino Donor->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation (S)-2-Aminobutanamide (S)-2-Aminobutanamide Incubation->(S)-2-Aminobutanamide

Enzymatic Catalytic Aminolysis Workflow

Conclusion and Recommendations

The choice of the most suitable synthesis route for this compound is a trade-off between cost, yield, enantiopurity, and environmental impact.

  • For large-scale industrial production where cost is a primary driver, chemical resolution with an efficient racemization and recycling of the unwanted enantiomer often presents a viable and cost-effective option.

  • Enzymatic kinetic resolution is an excellent choice when very high enantiopurity is paramount and the 50% theoretical yield is acceptable. The development of robust and reusable whole-cell biocatalysts is making this route increasingly economically competitive.

  • Asymmetric Strecker synthesis offers the potential for high yields but is hampered by the significant safety and handling concerns associated with cyanide. This route is more likely to be employed in specialized applications where the cost of the catalyst and the complexity of the procedure are justified.

  • Synthesis from the chiral pool is a straightforward and reliable method for producing highly enantiopure material, but its economic feasibility is entirely dependent on the market price of (S)-2-aminobutyric acid.

  • Enzymatic catalytic aminolysis represents a promising "green" alternative with the potential for high yields under mild conditions. Further optimization of enzyme activity and stability will be key to its broader adoption.

Ultimately, researchers and drug development professionals must carefully evaluate their specific project requirements, including scale, budget, and purity specifications, to select the most appropriate and sustainable synthetic strategy for obtaining this compound.

References

A Comparative Guide to Greener Synthesis of (2S)-2-aminobutyramide: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-aminobutyramide is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably the anti-epileptic drug Levetiracetam. The growing emphasis on sustainable practices in the pharmaceutical industry necessitates a thorough evaluation of the environmental footprint of its synthesis. This guide provides an objective comparison of different synthesis pathways for this compound, focusing on key green chemistry metrics. By presenting quantitative data and detailed experimental methodologies, this document aims to facilitate informed decisions in selecting environmentally conscious and efficient synthetic routes.

Comparison of Green Chemistry Metrics

The "greenness" of a chemical process can be quantitatively assessed using several metrics. This guide focuses on three widely recognized metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, representing the proportion of reactant atoms incorporated into the desired product.

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI indicates a more sustainable process.

  • Reaction Mass Efficiency (RME): An efficiency metric that takes into account the reaction yield, stoichiometry, and molecular weights of reactants and products.

The following table summarizes the calculated green chemistry metrics for three distinct synthesis pathways of this compound.

Green Chemistry MetricPathway 1: Chemical Synthesis from L-2-Aminobutyric AcidPathway 2: Enzymatic SynthesisPathway 3: Chemical Synthesis from Methyl 2-Bromobutyrate
Atom Economy (%) ~45.7%~73.9%~29.4% (for ammonolysis step)
Process Mass Intensity (PMI) High (Significant solvent and reagent use)Lower (Reduced solvent and milder conditions)Very High (Includes resolution and waste from undesired enantiomer)
Reaction Mass Efficiency (RME) (%) ModerateHighLow to Moderate
Overall Yield (%) ~70-80%>85%Variable (depends on resolution efficiency)
Key Advantages Utilizes a readily available starting material.High selectivity, mild reaction conditions, reduced waste.Established chemical route.
Key Disadvantages Use of hazardous reagents (thionyl chloride), significant solvent waste.Enzyme cost and stability can be a factor.Poor atom economy, use of hazardous materials, generation of significant waste from the undesired enantiomer.

Synthesis Pathways Overview

A logical overview of the compared synthesis pathways for this compound is presented below, highlighting their starting materials and key transformation steps.

cluster_0 Starting Materials cluster_1 Synthesis Pathways cluster_2 Product L-2-Aminobutyric Acid L-2-Aminobutyric Acid P1 Pathway 1: Chemical Synthesis L-2-Aminobutyric Acid->P1 Esterification & Amidation (S)-2-aminobutyrate methyl ester (S)-2-aminobutyrate methyl ester P2 Pathway 2: Enzymatic Synthesis (S)-2-aminobutyrate methyl ester->P2 Enzymatic Ammonolysis Methyl 2-bromobutyrate Methyl 2-bromobutyrate P3 Pathway 3: Chemical Synthesis & Resolution Methyl 2-bromobutyrate->P3 Ammoniation & Chiral Resolution Product This compound P1->Product P2->Product P3->Product

Caption: Overview of the three compared synthesis pathways for this compound.

Experimental Protocols

Detailed experimental protocols for the key synthesis pathways are provided below to allow for reproducibility and further analysis.

Pathway 1: Chemical Synthesis from L-2-Aminobutyric Acid

This pathway involves the esterification of L-2-aminobutyric acid followed by amidation.

Step 1: Esterification of L-2-Aminobutyric Acid

  • To a stirred suspension of L-2-aminobutyric acid (103.1 g, 1.0 mol) in methanol (500 mL), thionyl chloride (130.9 g, 1.1 mol) is added dropwise at a temperature maintained below 40°C.

  • The reaction mixture is stirred at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure to yield methyl (S)-2-aminobutyrate hydrochloride.

Step 2: Amidation of Methyl (S)-2-aminobutyrate hydrochloride

  • The crude methyl (S)-2-aminobutyrate hydrochloride is dissolved in methanol (500 mL) and cooled to 0-5°C.

  • Ammonia gas is bubbled through the solution until saturation.

  • The reaction vessel is sealed and stirred at room temperature for 24-48 hours.

  • The solvent and excess ammonia are removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/ether) to afford this compound.

Pathway 2: Enzymatic Synthesis from (S)-2-aminobutyrate methyl ester

This pathway utilizes a lipase to catalyze the direct ammonolysis of the corresponding ester.[1]

  • In a reaction vessel, (S)-2-aminobutyrate methyl ester (117.15 g, 1.0 mol) is dissolved in an appropriate organic solvent (e.g., tert-butanol, 1 L).

  • An ammonia source, such as ammonia gas or ammonium carbamate, is added to the mixture.

  • Immobilized lipase (e.g., Candida antarctica lipase B) is added to the reaction mixture.

  • The reaction is stirred at a controlled temperature (e.g., 40-50°C) for 24-72 hours, with the progress monitored by HPLC.

  • Upon completion, the immobilized enzyme is recovered by filtration for potential reuse.

  • The solvent is removed under reduced pressure, and the product is purified by recrystallization to yield this compound.

Pathway 3: Chemical Synthesis from Methyl 2-Bromobutyrate

This pathway involves the synthesis of a racemic mixture followed by chiral resolution.

Step 1: Synthesis of DL-2-aminobutanamide

  • Methyl 2-bromobutyrate (181.03 g, 1.0 mol) is added to a solution of aqueous ammonia (25-30%) at 0-5°C.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The excess ammonia and water are removed under reduced pressure to obtain crude DL-2-aminobutanamide.

Step 2: Chiral Resolution of DL-2-aminobutanamide

  • The crude DL-2-aminobutanamide is dissolved in a suitable solvent (e.g., methanol or ethanol).

  • A chiral resolving agent, such as L-(+)-tartaric acid (0.5 equivalents), is added to the solution.

  • The mixture is heated to obtain a clear solution and then slowly cooled to room temperature to allow for the crystallization of the diastereomeric salt of this compound.

  • The crystals are collected by filtration and washed with a cold solvent.

  • The desired this compound is liberated from the salt by treatment with a base (e.g., sodium hydroxide) and then extracted with an organic solvent.

  • The solvent is evaporated, and the product is purified by recrystallization.

Discussion and Conclusion

The comparative analysis of the green chemistry metrics clearly demonstrates that the enzymatic synthesis pathway (Pathway 2) is the most environmentally benign option for the production of this compound. Its high atom economy, potential for lower PMI, and use of milder reaction conditions make it a superior choice from a sustainability perspective.

While the chemical synthesis from L-2-aminobutyric acid (Pathway 1) offers a more direct route than the resolution-based method, it suffers from the use of hazardous reagents and significant solvent waste. The chemical synthesis starting from methyl 2-bromobutyrate (Pathway 3) is the least green of the three, primarily due to its poor atom economy in the ammonolysis step and the inherent waste generated during the resolution of the racemic mixture, where at least 50% of the material is the undesired enantiomer that needs to be discarded or racemized and recycled, adding to the process complexity and cost.

For drug development professionals and researchers, the adoption of enzymatic and biocatalytic methods represents a significant step towards greener and more sustainable pharmaceutical manufacturing. While initial investment in enzyme technology may be a consideration, the long-term benefits of reduced waste, improved efficiency, and a safer process profile are compelling. Further research and process optimization of enzymatic routes will continue to enhance their economic viability and solidify their position as the preferred method for the synthesis of chiral intermediates like this compound.

References

A Comparative Guide to Alternatives for (2S)-2-aminobutyramide in Levetiracetam Analogue Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Levetiracetam and its analogues is a cornerstone of research into novel antiepileptic drugs. The traditional synthetic route often employs (2S)-2-aminobutyramide as a key chiral building block. However, the quest for more efficient, cost-effective, and environmentally benign manufacturing processes has led to the exploration of several alternative starting materials and synthetic strategies. This guide provides an objective comparison of these alternatives, supported by available experimental data, to aid researchers in selecting the optimal pathway for their specific needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for various synthetic routes to Levetiracetam and its analogues, offering a comparative overview of their performance.

Starting MaterialKey IntermediatesOverall Yield (%)Purity (%)Key AdvantagesKey Disadvantages
This compound (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide~72%[1]>99%[1]Well-established, high purityPotential for racemization, use of hazardous reagents[1]
(S)-2-aminobutanol (S)-α-ethyl-2-oxopyrrolidine ethanol, (S)-2-(2-oxopyrrolidin-1-yl) butyric acid~42%[2]>99%Avoids protection/deprotection steps, environmentally friendlier[3]Requires oxidation step which can be challenging to control
L-Threonine (2S,3R)-2-amino-3-hydroxybutyric acid methyl ester hydrochloride, (S)-2-aminobutyric acid methyl ester hydrochloride~65-75% (estimated from multi-step synthesis)>98%[4]Utilizes a readily available and inexpensive natural amino acid[4]Multi-step synthesis can be complex and time-consuming[4]
L-Methionine (S)-2-amino-4-hydroxybutyric acid~44.6%[5]Not specifiedUtilizes a natural amino acidInvolves desulfurization which can use large amounts of nickel[5]
(S)-2-aminobutyric acid (S)-2-(4-chlorobutyramido)butyric acid81.5-82%[6]98.5-98.8%[6]Good overall yield and purityInvolves multiple reaction steps
rac-2-pyrrolidinonyl nitrile (S)-2-(pyrrolidine-1-yl)butaneamide43% (resolution yield)[7]94% ee (before enrichment)[7]Enzymatic resolution offers high stereoselectivityRequires a specific bio-engineered enzyme[7]
Butyraldehyde Asymmetric hydroxylation intermediateNot specified>99.5% ee[8]Asymmetric synthesis with high enantiopurityRequires specific chiral auxiliaries like L-proline[8][9]
(S)-2-bromobutyric acid (S)-2-(2-oxopyrrolidin-1-yl)butyric acidNot specifiedNot specifiedDeracemization can be achieved using chiral auxiliaries[8]Potential for loss of material as the unwanted isomer
(R,E)-hept-4-en-3-ol carbamate Allylamine derivativeNot specifiedNot specifiedOne-pot dehydration/sigmatropic rearrangement[10]A less common and potentially more complex starting material

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison table.

Synthesis from (S)-2-aminobutanol

This route involves the condensation of (S)-2-aminobutanol with γ-butyrolactone, followed by oxidation and amidation.

  • Synthesis of (S)-α-ethyl-2-oxo pyrrolidine ethanol: A mixture of γ-butyrolactone and (S)-2-aminobutanol is heated under pressure. For example, a 1:1 molar ratio can be heated at 225°C in an autoclave under a nitrogen atmosphere. The reaction progress is monitored by TLC and HPLC.[3]

  • Oxidation to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid: The resulting alcohol intermediate is oxidized. A common method involves using RuO₂ as a catalyst with an oxidizing agent like NaOCl in a basic aqueous solution (e.g., NaHCO₃). The reaction is typically performed at low temperatures (e.g., 0°C).[3]

  • Amidation to Levetiracetam: The carboxylic acid is converted to the amide. This can be achieved by forming a mixed anhydride using ethyl chloroformate and a base like triethylamine at low temperatures (-40 to -30°C), followed by bubbling ammonia gas through the reaction mixture. The crude product is then purified by recrystallization.[3]

Synthesis from L-Threonine

This pathway utilizes a natural amino acid as the starting material and involves several transformation steps.

  • Esterification of L-Threonine: L-Threonine is suspended in methanol and cooled. Thionyl chloride is added dropwise while maintaining a low temperature (e.g., -4°C). The reaction is then stirred at room temperature for 24 hours to yield (2S,3R)-2-amino-3-hydroxybutyric acid methyl ester hydrochloride.[4]

  • Halogenation: The hydroxyl group is replaced with a halogen, typically chlorine, using a reagent like thionyl chloride.[4]

  • Dehalogenation: The halogenated intermediate is then dehalogenated, for example, through catalytic hydrogenation using a palladium catalyst on carbon in the presence of formic acid.[4]

  • Ammonolysis and Cyclization: The resulting (S)-2-aminobutyric acid methyl ester hydrochloride is subjected to ammonolysis to form the corresponding amide, which is then cyclized with 4-chlorobutyryl chloride in the presence of a base to yield Levetiracetam.[4]

Enzymatic Resolution of rac-2-pyrrolidinonyl nitrile

This chemoenzymatic approach offers high stereoselectivity.

  • Synthesis of racemic 2-(pyrrolidine-1-yl)butanenitrile: This can be achieved through a Strecker reaction.

  • Enzymatic Dynamic Kinetic Resolution: The racemic nitrile is hydrated to (S)-(pyrrolidine-1-yl)butaneamide using a highly (S)-selective nitrile hydratase, such as a variant from Comamonas testosteroni. The reaction is often carried out in a fed-batch process. The undesired (R)-enantiomer can racemize under the reaction conditions, allowing for a theoretical yield of up to 100% of the (S)-amide.[11]

  • Oxidation to Levetiracetam: The resulting (S)-amide is then oxidized to Levetiracetam. A ligand-free ruthenium-catalyzed method with an electrochemically generated oxidant has been developed for this step.[11]

Visualizing the Synthesis and Mechanism of Action

To further aid in the understanding of the synthetic pathways and the drug's mechanism of action, the following diagrams are provided.

G cluster_synthesis General Synthetic Workflow for Levetiracetam Analogues Start Alternative Starting Material (e.g., (S)-2-aminobutanol, L-Threonine) Intermediate1 Chiral Intermediate (e.g., (S)-α-ethyl-2-oxopyrrolidine ethanol) Start->Intermediate1 Multi-step chemical transformations (e.g., condensation, halogenation) Intermediate2 Key Precursor (e.g., (S)-2-(2-oxopyrrolidin-1-yl) butyric acid) Intermediate1->Intermediate2 Key reaction (e.g., oxidation) FinalProduct Levetiracetam Analogue Intermediate2->FinalProduct Final step (e.g., amidation) G cluster_moa Mechanism of Action of Levetiracetam Levetiracetam Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) Levetiracetam->SV2A Binds to Vesicle Synaptic Vesicle SV2A->Vesicle Modulates function of Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Regulates exocytosis and Seizure Seizure Activity Neurotransmitter->Seizure Reduced hypersynchronization leads to decreased

References

A Comparative Purity Analysis of Commercially Available (2S)-2-Aminobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the chemical and enantiomeric purity of starting materials is paramount. (2S)-2-aminobutyramide is a key chiral building block, notably in the synthesis of the anti-epileptic drug Levetiracetam.[1][2][3][4] The presence of its enantiomer, (2R)-2-aminobutyramide, or other impurities can lead to undesired side effects and reduced efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative benchmark of the purity of commercially available this compound, supported by detailed experimental protocols for its analysis.

Comparison of Commercial this compound

The purity of this compound from various commercial sources can differ. While many suppliers provide a certificate of analysis, the level of detail and the limits for specific impurities can vary. Below is a representative comparison based on typical specifications found for high-purity grades of this compound.

ParameterSupplier ASupplier BSupplier C
Chemical Purity (HPLC) ≥99.5%≥99.0%≥98.0%
Enantiomeric Excess (Chiral HPLC) ≥99.8%≥99.5%≥99.0%
(2R)-2-aminobutyramide (R-isomer) ≤0.1%≤0.25%≤0.5%
(S)-2-aminobutyric acid ≤0.05%≤0.1%Not Specified
Total Impurities ≤0.5%≤1.0%≤2.0%
Form Hydrochloride SaltHydrochloride SaltFree Base

Note: This table presents representative data synthesized from typical product specifications and does not reflect the actual product quality of any specific, named supplier. Researchers should always refer to the certificate of analysis provided with the specific lot they are using.

Experimental Protocols

Accurate determination of chemical and enantiomeric purity is critical. The following are detailed protocols for the analysis of this compound.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of this compound and to quantify any related chemical impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Macherey-Nagel ET250/4 Nucleosil 120-5 C18, or equivalent.[5]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 1.0-1.5 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Detection: UV at 200 nm.[2]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Procedure: Inject a defined volume (e.g., 10 µL) of the sample solution into the HPLC system.[5] The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method specifically quantifies the amount of the unwanted (2R)-enantiomer in the this compound sample.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase column, such as CROWNPAK CR(+) (150 x 4.0 mm, 5.0 µm).[1][2]

  • Mobile Phase: An isocratic mobile phase, for example, 0.05% perchloric acid solution.[1][2]

  • Flow Rate: A lower flow rate, such as 0.3 mL/min, is often used to achieve better separation.[2]

  • Column Temperature: 15°C.[2]

  • Detection: UV at 200 nm.[2]

  • Sample Preparation: Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 2 mg/mL.[1]

  • Procedure: Inject the sample solution and record the chromatogram. The enantiomeric excess (e.e.) is calculated using the peak areas of the (S) and (R) enantiomers with the formula: e.e. (%) = [((S) - (R)) / ((S) + (R))] x 100.

Visualizing the Workflow and a Relevant Biological Pathway

To better illustrate the analytical process and the importance of chiral purity, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_reporting Reporting start Commercial this compound Sample dissolve Dissolve in appropriate solvent start->dissolve hplc Chemical Purity by HPLC dissolve->hplc chiral_hplc Enantiomeric Excess by Chiral HPLC dissolve->chiral_hplc chem_purity Chemical Purity (%) hplc->chem_purity ee_value Enantiomeric Excess (%) chiral_hplc->ee_value report Certificate of Analysis chem_purity->report ee_value->report

Workflow for the Purity Analysis of this compound.

signaling_pathway cluster_synthesis Drug Synthesis cluster_interaction Biological Interaction s_amino This compound (High Purity) s_drug Chirally Pure Drug (e.g., Levetiracetam) s_amino->s_drug r_amino (2R)-2-aminobutyramide (Impurity) r_drug Inactive/Harmful Enantiomer r_amino->r_drug receptor Target Receptor s_drug->receptor Binds effectively r_drug->receptor Poor or no binding effect Therapeutic Effect receptor->effect no_effect No Effect or Adverse Effects receptor->no_effect

Impact of Chiral Purity on Drug-Receptor Interaction.

References

A Comparative Guide to Analytical Methods for (2S)-2-Aminobutyramide Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity and accurate quantification of (2S)-2-aminobutyramide, a key intermediate in the synthesis of various pharmaceuticals, are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive cross-validation of four key analytical methods for the quality control of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Non-Aqueous Titration. Each method's performance is objectively compared, supported by detailed experimental protocols and validation data, to assist in the selection of the most appropriate technique for specific analytical needs.

Comparative Overview of Analytical Methods

The selection of an analytical method for the quality control of this compound depends on the specific parameter being assessed. For enantiomeric purity, chromatographic and electrophoretic techniques are essential, while titration is a classic and reliable method for determining the overall purity or assay of the substance, particularly for its salt forms like this compound hydrochloride.

High-Performance Liquid Chromatography (HPLC) stands out for its robustness and the availability of specialized chiral stationary phases, offering excellent separation of enantiomers. Gas Chromatography (GC) , while requiring a derivatization step to enhance volatility, can provide high resolution and sensitivity. Capillary Electrophoresis (CE) offers the advantages of high efficiency, low sample and reagent consumption, and rapid method development for chiral separations. Non-Aqueous Titration is a cost-effective and straightforward method for the quantitative determination of the total amine salt content, providing a measure of the overall purity.

Quantitative Data Summary

The performance of each analytical method is summarized in the tables below, providing a clear comparison of their key validation parameters.

Table 1: Enantiomeric Purity Analysis Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Analyte (R)-2-aminobutyramide in (S)-2-aminobutyramide(R)- and (S)-2-aminobutyramide (as derivatives)(R)- and (S)-2-aminobutyramide
Linearity Range 0.0005 - 0.004 mg/mLAnalyte-dependent (typically in µg/mL range)0.25 - 600 µg/mL (typical for similar amines)
Correlation Coefficient (r²) > 0.999> 0.99> 0.999
LOD 0.0002 mg/mLDerivatization-dependent (low µg/mL to ng/mL)~0.08 µg/mL (typical for similar amines)
LOQ 0.0005 mg/mLDerivatization-dependent (low µg/mL to ng/mL)~0.25 µg/mL (typical for similar amines)
Accuracy (% Recovery) 93 - 106%95 - 105% (typical)98 - 102% (typical)
Precision (RSD) < 2.0%< 5.0% (typical)< 2.0% (typical)

Table 2: Assay (Purity) Analysis Method

ParameterNon-Aqueous Potentiometric Titration
Analyte This compound Hydrochloride
Linearity Range 80 - 120% of the theoretical amount
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) < 1.0%

Experimental Workflows and Logical Relationships

The general workflow for the quality control of this compound involves initial purity assessment followed by specific tests for enantiomeric excess. The relationship between these analytical steps is crucial for a comprehensive quality assessment.

Cross-Validation Workflow for this compound QC cluster_0 Sample Preparation cluster_2 Quality Attributes Assessed Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization HPLC HPLC Dissolution->HPLC CE CE Dissolution->CE Titration Titration Dissolution->Titration GC GC Derivatization->GC Enantiomeric_Purity Enantiomeric Purity ((S) vs (R) isomer) HPLC->Enantiomeric_Purity GC->Enantiomeric_Purity CE->Enantiomeric_Purity Assay Assay / Purity (Total Amine Salt) Titration->Assay

Caption: Workflow for the cross-validation of analytical methods for this compound quality control.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is based on a validated reverse-phase chiral HPLC technique for the determination of the (R)-enantiomer in (S)-2-aminobutyramide.[1][2]

  • Chromatographic System:

    • Column: CROWNPAK CR (+) (150 mm x 4.0 mm, 5 µm particle size)

    • Mobile Phase: 0.05% Perchloric acid solution

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 15 °C

    • Detection: UV at 200 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Diluent: Mobile phase

    • Standard Solution: Prepare a solution of (R)-2-aminobutyramide at a concentration of approximately 0.002 mg/mL in the diluent.

    • Test Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of 2 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the diluent to ensure no interfering peaks are present.

    • Inject the standard solution and record the peak area and retention time for the (R)-enantiomer.

    • Inject the test solution and identify the peak corresponding to the (R)-enantiomer based on the retention time from the standard injection.

    • Calculate the percentage of the (R)-enantiomer in the this compound sample.

Gas Chromatography (GC) for Enantiomeric Purity

This protocol is a representative method for the chiral GC analysis of short-chain amines, requiring a derivatization step.

  • Derivatization Procedure:

    • Accurately weigh about 10 mg of the this compound sample into a vial.

    • Dissolve the sample in 1 mL of methylene chloride.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 20 minutes.

    • Cool the vial to room temperature. The sample is now ready for injection.

  • Chromatographic System:

    • Column: Astec CHIRALDEX™ G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent gamma cyclodextrin trifluoroacetyl phase.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 220 °C

    • Detector: Flame Ionization Detector (FID) at 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp to 150 °C at 5 °C/min.

      • Hold at 150 °C for 5 minutes.

    • Injection: 1 µL, split ratio 50:1.

  • Procedure:

    • Inject the derivatized sample into the GC system.

    • Identify the peaks for the (S)- and (R)-enantiomer derivatives.

    • Calculate the enantiomeric purity by determining the area percentage of the two enantiomeric peaks.

Capillary Electrophoresis (CE) for Enantiomeric Purity

This method is adapted from established CE protocols for the chiral separation of primary amines.

  • Electrophoretic System:

    • Capillary: Fused-silica capillary (50 µm ID, effective length 40 cm).

    • Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5, containing 20 mM 2-hydroxypropyl-β-cyclodextrin as the chiral selector.

    • Applied Voltage: 25 kV

    • Capillary Temperature: 20 °C

    • Detection: UV at 200 nm

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation:

    • Diluent: Deionized water.

    • Sample Solution: Dissolve the this compound sample in deionized water to obtain a concentration of 0.5 mg/mL.

  • Procedure:

    • Condition a new capillary by flushing with 0.1 M NaOH, followed by water, and then the BGE.

    • Before each injection, flush the capillary with the BGE.

    • Inject the sample solution.

    • Apply the voltage and record the electropherogram.

    • The two enantiomers will migrate at different times. Calculate the enantiomeric purity based on the corrected peak areas.

Non-Aqueous Potentiometric Titration for Assay

This protocol is suitable for determining the assay of this compound hydrochloride.

  • Reagents and Equipment:

    • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Equipment: Potentiometric titrator with a suitable electrode (e.g., glass-calomel combination electrode).

  • Procedure:

    • Standardize the 0.1 M perchloric acid titrant against a primary standard (e.g., potassium hydrogen phthalate).

    • Accurately weigh approximately 100 mg of the this compound hydrochloride sample into a beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the electrode in the solution and start the stirrer.

    • Titrate the solution with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume.

    • Determine the equivalence point from the titration curve (e.g., using the first or second derivative).

    • Calculate the percentage purity of this compound hydrochloride based on the volume of titrant consumed.

Method Selection Logic

The choice of analytical method is dictated by the specific quality attribute under investigation. The following decision tree illustrates a logical approach to selecting the appropriate method.

Start Define Analytical Requirement Isomer_Check Determine Enantiomeric Purity? Start->Isomer_Check Assay_Check Determine Total Purity (Assay)? Isomer_Check->Assay_Check No HPLC HPLC: Robust, well-established. Isomer_Check->HPLC Yes Titration Non-Aqueous Titration: Simple, accurate for total salt. Assay_Check->Titration Yes End End Assay_Check->End No GC GC: High resolution, requires derivatization. HPLC->GC Alternative CE CE: Fast, low sample volume. GC->CE Alternative

References

Safety Operating Guide

Proper Disposal of (2S)-2-aminobutyramide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the safe disposal of (2S)-2-aminobutyramide, ensuring compliance with safety regulations and promoting a secure working environment.

This compound and its salts, such as this compound hydrochloride, are chemical reagents that require careful handling throughout their lifecycle, including disposal.[1] Improper disposal can lead to environmental contamination and potential health hazards. Therefore, adherence to established protocols is essential.

Hazard Summary and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. The compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

PPE RequirementSpecification
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1][3]
Respiratory Protection Use in a well-ventilated area or under a fume hood.[4] If dust formation is likely, a particle respirator may be necessary.[5]
Protective Clothing Lab coat and other protective clothing to prevent skin contact.[1]
Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service or by incineration.[3][5] Do not dispose of this chemical in the regular trash or down the drain.[6][7]

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.[8][9]

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[3]

    • Keep the waste in its original container if possible, or in a suitable, properly labeled, and closed container.[3][7]

  • Container Management:

    • Ensure the waste container is made of a compatible material that will not react with the chemical.[7]

    • Keep the container tightly closed except when adding waste.[7][8]

    • Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".[9]

  • Storage Prior to Disposal:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[7][9]

    • The SAA should be at or near the point of generation and inspected weekly for leaks.[7]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.[5][8][9]

    • Provide them with the necessary information about the waste material.

  • Recommended Disposal Method:

    • The preferred method of disposal is to offer the surplus and non-recyclable material to a licensed disposal company.[3]

    • An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][5] This should only be performed by trained professionals in a licensed facility.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be handled as hazardous waste.[3]

    • Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][8]

    • After triple-rinsing, the container may be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[1]

Spill Cleanup

In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[3] Avoid creating dust.[3] Wearing appropriate PPE, sweep up the solid material and place it into a suitable, closed container for disposal.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment & Storage cluster_disposal Disposal cluster_empty Empty Container Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate Waste in a Labeled, Closed Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS or Licensed Waste Disposal Company D->E F Transport to a Licensed Facility E->F G Incineration or Other Approved Disposal Method F->G H Triple-Rinse Container I Collect Rinsate as Hazardous Waste H->I J Dispose of/Recycle Container per Regulations H->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (2S)-2-Aminobutyramide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (2S)-2-aminobutyramide hydrochloride. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesChemical safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield may be necessary for splash hazards.[4][5]
Skin Protection Chemical-resistant GlovesNitrile or other suitable chemical-resistant gloves.[6][7]
Lab CoatA standard lab coat is required for minor tasks. For activities with a higher risk of splashes, an acid-resistant apron should be worn.[7][8]
Respiratory Protection RespiratorNot typically required under normal use with adequate ventilation. For large-scale operations or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2][4]
Footwear Closed-toe ShoesRequired to protect from spills.[9]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound hydrochloride in a laboratory setting.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible and in working order.[4]

    • Don all required personal protective equipment as specified in the table above.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1][6]

    • Avoid direct contact with the skin and eyes.[6]

    • Do not eat, drink, or smoke in the handling area.[3][6]

    • Use non-sparking tools to prevent ignition sources.[6]

    • Weigh the required amount of the solid compound carefully to minimize dust generation.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4]

    • Clean the work area and any equipment used.

    • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

Disposal Plan

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[4]

  • Waste Collection:

    • Collect waste this compound hydrochloride and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.[3][6]

  • Waste Disposal:

    • Dispose of the chemical waste through an approved waste disposal company.[4] Do not empty into drains.[1]

    • Contaminated packaging should also be treated as hazardous waste.[2]

Quantitative Data

PropertyValue
Melting Point 259 - 263 °C / 498.2 - 505.4 °F[4]
Molecular Formula C4 H10 N2 O.HCl[2]
Molecular Weight 138.60[2]

Emergency Procedures

EmergencyFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.[1][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][4]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

Diagrams

SafeHandlingWorkflow Safe Handling Workflow for this compound hydrochloride cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep_area Prepare clean work area check_safety Check safety equipment (shower, eyewash) prep_area->check_safety don_ppe Don all required PPE check_safety->don_ppe work_ventilated Work in a well-ventilated area/fume hood don_ppe->work_ventilated avoid_contact Avoid skin/eye contact and dust formation work_ventilated->avoid_contact no_eat No eating, drinking, or smoking avoid_contact->no_eat weigh Weigh compound carefully no_eat->weigh wash_hands Wash hands and exposed skin weigh->wash_hands clean_area Clean work area and equipment wash_hands->clean_area store Store in a tightly closed container clean_area->store

Caption: Workflow for safe handling of this compound hydrochloride.

EmergencyResponse Emergency Response Protocol cluster_actions Immediate Actions exposure Exposure Event eye_contact Eye Contact: Rinse with water for 15+ min exposure->eye_contact skin_contact Skin Contact: Wash with soap and water for 15+ min exposure->skin_contact inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, do not induce vomiting exposure->ingestion seek_medical Seek Immediate Medical Attention eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency response procedures for exposure incidents.

References

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